Product packaging for 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3(Cat. No.:CAS No. 123958-84-9)

5-Chlorosulfonyl-2-methoxybenzoic Acid-d3

Cat. No.: B127328
CAS No.: 123958-84-9
M. Wt: 253.68 g/mol
InChI Key: OUBZCDOQEMLMAB-FIBGUPNXSA-N
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Description

5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 is a deuterium-labeled isotopologue of a key chemical intermediate, primarily used in the synthesis of more complex, labeled compounds for pharmaceutical and proteomics research. The incorporation of three deuterium atoms in place of hydrogen at the methoxy group provides a distinct mass tag, which is invaluable in Mass Spectrometry (MS)-based applications for tracking and quantification. This compound's core structure features both a highly reactive chlorosulfonyl group, which acts as an electrophile for nucleophilic substitution reactions to form sulfonamides or sulfonate esters, and a benzoic acid moiety. These functional groups make it a versatile precursor for developing deuterated analogs of drug candidates, particularly kinase inhibitors and other small molecule therapeutics, as well as for creating isotope-labeled affinity probes for chemical proteomics studies. The use of deuterated building blocks like this one aids in Drug Metabolism and Pharmacokinetics (DMPK) studies by allowing researchers to use the compound as an internal standard, thereby improving the accuracy and reliability of LC-MS/MS analytical methods. Its primary research value lies in its ability to facilitate the synthesis of novel, labeled bioactive molecules, enabling precise mechanistic studies and the development of targeted therapies. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClO5S B127328 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 CAS No. 123958-84-9

Properties

IUPAC Name

5-chlorosulfonyl-2-(trideuteriomethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBZCDOQEMLMAB-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3, a deuterated derivative of 5-Chlorosulfonyl-2-methoxybenzoic acid. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, synthesis, applications, and biological activities, with a focus on its role in pharmaceutical research.

Chemical and Physical Properties

This compound is primarily utilized as an intermediate in chemical syntheses and as an internal standard in pharmacokinetic studies. The incorporation of three deuterium atoms in the methoxy group provides a distinct mass signature, making it valuable for isotope dilution mass spectrometry.

Table 1: Physicochemical Properties of this compound and its Non-deuterated Analog

PropertyThis compound5-Chlorosulfonyl-2-methoxybenzoic Acid
CAS Number 123958-84-9[1]51904-91-7[2][3][4]
Molecular Formula C₈H₄D₃ClO₅S[1]C₈H₇ClO₅S[2][5]
Molecular Weight 253.67 g/mol [1]250.66 g/mol [2][5]
IUPAC Name 5-chlorosulfonyl-2-(trideuteriomethoxy)benzoic acid[6]5-chlorosulfonyl-2-methoxybenzoic acid[7]
Appearance White Solid[1]Not specified
Purity Min. 95%Min. 95%[2][5]
Storage 2-8°C Refrigerator[1]Not specified

Table 2: Spectroscopic Data for 5-Chlorosulfonyl-2-methoxybenzoic Acid and Related Compounds

Data TypeCompoundDetails
¹H NMR 5-Chlorosulfonyl-2-methoxybenzoic AcidData available from Aldrich Chemical Company, Inc.[3][7]
¹³C NMR 5-Chlorosulfonyl-2-methoxybenzoic AcidData available from Aldrich Chemical Company, Inc.[3][7]
LC-MS This compoundm/z 256.1 [M+H]⁺ (theoretical: 256.06)[6]
GC-MS 5-Chlorosulfonyl-2-methoxybenzoic AcidData available from NIST Mass Spectrometry Data Center[3][7]

Synthesis and Reactivity

The synthesis of this compound involves the deuteration of a suitable precursor followed by chlorosulfonation. While a specific protocol for the deuteration of the methoxy group was not found in the available literature, a general understanding of such reactions involves the use of deuterated reagents. The subsequent chlorosulfonation of the deuterated intermediate is a key step.

Synthesis of the Non-deuterated Analog

A common method for the synthesis of the non-deuterated 5-Chlorosulfonyl-2-methoxybenzoic acid involves the reaction of o-anisic acid with chlorosulfonic acid.

Experimental Protocol: Synthesis of 5-Chlorosulfonyl-2-methoxybenzoic Acid [8]

  • To a stirred mixture of dichloroethane (72 ml), o-anisic acid (26.8 g), and sodium chloride (10 g), add chlorosulfonic acid (55 ml) over 6 hours at 20°C.

  • Warm the mixture to 40°C and then to 65°C after an additional hour.

  • Maintain the temperature at 65°-70°C for 17 hours.

  • Cool the reaction mixture and pour it into ice water (300 g).

  • The resulting colorless solid is 5-Chlorosulfonyl-2-methoxybenzoic acid (yield: 28.7 g; 65%).

G o_anisic_acid o-Anisic Acid intermediate Reaction Mixture o_anisic_acid->intermediate chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->intermediate dichloroethane Dichloroethane (solvent) dichloroethane->intermediate nacl Sodium Chloride nacl->intermediate workup Pour into ice water intermediate->workup 17h, 65-70°C product 5-Chlorosulfonyl-2-methoxybenzoic Acid workup->product

Synthesis of 5-Chlorosulfonyl-2-methoxybenzoic Acid.
Reactivity

The chlorosulfonyl (-SO₂Cl) group is highly electrophilic, making the compound a versatile reagent for introducing the sulfonyl moiety. It readily undergoes nucleophilic substitution reactions, for instance, with amines to form sulfonamides. This reactivity is central to its application in the synthesis of various pharmaceutical compounds.[6]

Applications in Drug Development

Intermediate in the Synthesis of S-(-)-Sulpiride

5-Chlorosulfonyl-2-methoxybenzoic Acid, and by extension its deuterated analog, is a key intermediate in the synthesis of S-(-)-Sulpiride.[1] Sulpiride is a dopamine D₂ and D₃ receptor antagonist used as an antipsychotic agent. The synthesis involves the reaction of 5-(aminosulfonyl)-2-methoxybenzoyl chloride (derived from 5-Chlorosulfonyl-2-methoxybenzoic acid) with 2(S)-(aminomethyl)-1-ethylpyrrolidine.

G start 5-Chlorosulfonyl-2-methoxybenzoic Acid step1 Reaction with NH₃ (Ammonolysis) start->step1 intermediate1 5-(Aminosulfonyl)-2-methoxybenzoic Acid step1->intermediate1 step2 Conversion to Acid Chloride (e.g., with SOCl₂) intermediate1->step2 intermediate2 5-(Aminosulfonyl)-2-methoxybenzoyl chloride step2->intermediate2 step3 Condensation intermediate2->step3 reagent 2(S)-(aminomethyl)-1-ethylpyrrolidine reagent->step3 product S-(-)-Sulpiride step3->product

Synthetic pathway to S-(-)-Sulpiride.
Isotopic Labeling in Pharmacokinetic Studies

The primary application of the deuterated form, this compound, is in pharmacokinetic studies. The deuterium labeling provides a stable isotope tracer that can be easily distinguished from its non-deuterated counterpart by mass spectrometry. This allows for the accurate quantification of the compound and its metabolites in biological matrices, aiding in the determination of absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[6]

Biological Activity and Mechanism of Action

While this compound itself is primarily a synthetic intermediate, derivatives of 5-Chlorosulfonyl-2-methoxybenzoic acid have shown potential as anticancer agents.

Anticancer Properties of Derivatives

Derivatives of 5-Chlorosulfonyl-2-methoxybenzoic acid have demonstrated antiproliferative activity against various cancer cell lines. This activity is often attributed to the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of intracellular signaling events that promote cell growth, proliferation, and survival. Dysregulation of the EGFR pathway is a common feature in many cancers.

Table 3: Antiproliferative Activity of 5-Chlorosulfonyl-2-methoxybenzoic Acid Derivatives [6]

CompoundCell LineIC₅₀ (nM)Mechanism of Action
5f A-549 (Lung Cancer)9.5EGFR T790M inhibition
5g MCF-7 (Breast Cancer)11.9Apoptosis induction via caspase activation
5d Panc-1 (Pancreatic Cancer)31Dual binding modes in EGFR active sites

Experimental Protocol: Antiproliferative Assay (MTT Assay) - General Protocol [6]

A general protocol for assessing the antiproliferative activity of compounds like the derivatives of 5-Chlorosulfonyl-2-methoxybenzoic acid using an MTT assay is as follows:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Proposed Mechanism of Action of Derivatives: EGFR Pathway Inhibition

The anticancer derivatives of 5-Chlorosulfonyl-2-methoxybenzoic acid are proposed to act as EGFR inhibitors. By binding to the EGFR, they block the downstream signaling pathways, including the PI3K/AKT/mTOR and MEK/ERK pathways, which are crucial for cancer cell proliferation and survival.[9][10]

G EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K MEK MEK EGFR->MEK Inhibitor Benzamide Derivative (Inhibitor) Inhibitor->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Inhibition of the EGFR signaling pathway.

Safety and Handling

For the non-deuterated analog, 5-Chlorosulfonyl-2-methoxybenzoic acid, the following safety information is available. It is reasonable to assume similar precautions should be taken for the deuterated compound.

  • Hazard Statements: Causes severe skin burns and eye damage. May cause an allergic skin reaction. Very toxic to aquatic life with long-lasting effects.[11]

  • Precautionary Statements: Keep away from heat/sparks/open flames/hot surfaces. Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[11]

It is crucial to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. A safety data sheet (SDS) should be consulted for detailed handling and emergency procedures.[11]

References

Chemical properties of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methods for 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3. This isotopically labeled compound is a key intermediate in the synthesis of pharmacologically active molecules, most notably S-(-)-Sulpiride.

Core Chemical Properties

This compound is a deuterated analog of 5-Chlorosulfonyl-2-methoxybenzoic acid. The deuterium labeling provides a valuable tool for researchers in metabolic studies and as an internal standard in mass spectrometry.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Name 5-Chlorosulfonyl-2-(methoxy-d3)benzoic acidN/A
CAS Number 123958-84-9[1]
Molecular Formula C₈H₄D₃ClO₅S[1]
Molecular Weight 253.67 g/mol [1]
Appearance White Solid[1]
Storage Conditions 2-8°C Refrigerator[1]
Melting Point Not available for deuterated compound. The non-deuterated analog has a melting point of 96-97°C.N/A
Boiling Point Not availableN/A
Solubility Not availableN/A
pKa Not availableN/A

Analytical Data

The primary analytical techniques for the characterization of this compound are Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Analytical Data for this compound

TechniqueObserved DataInterpretation
¹H NMR Absence of a signal in the typical range for a methoxy group.Confirms the deuteration of the methoxy group.
LC-MS m/z of [M+H]⁺Consistent with the molecular weight of the deuterated compound.

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of this compound

Step 1: Deuteromethylation of a Salicylic Acid Derivative (Hypothetical)

A suitable starting material, such as a protected 2-hydroxy-5-chlorosulfonylbenzoic acid, would be reacted with a deuterated methylating agent (e.g., deuterated dimethyl sulfate, (CD₃)₂SO₄) in the presence of a base (e.g., sodium hydroxide) in an appropriate solvent (e.g., acetone). The reaction would be monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the completion of the deuteromethylation.

Step 2: Chlorosulfonation of 2-methoxybenzoic acid-d3

This step is based on the known procedure for the non-deuterated analog.

  • To a stirred mixture of dichloroethane, 2-methoxybenzoic acid-d3, and sodium chloride, add chlorosulfonic acid dropwise over several hours at a controlled temperature (e.g., 20°C).

  • After the addition is complete, the reaction mixture is warmed (e.g., to 40°C and then to 65-70°C) and maintained at this temperature for an extended period (e.g., 17 hours) to ensure complete reaction.

  • Upon completion, the reaction mixture is cooled and then carefully poured into ice water to precipitate the product.

  • The resulting solid, this compound, is collected by filtration, washed with cold water, and dried.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system to obtain the desired purity.

Application in Drug Synthesis

The primary application of this compound is as a key intermediate in the synthesis of S-(-)-Sulpiride, a selective dopamine D2 and D3 receptor antagonist used as an antipsychotic and antidepressant. The use of the deuterated intermediate allows for the preparation of isotopically labeled S-(-)-Sulpiride, which is a valuable tool in pharmacokinetic and metabolic studies.

Logical Relationship: Synthesis of S-(-)-Sulpiride

The following diagram illustrates the role of this compound in the synthetic pathway of S-(-)-Sulpiride.

G Synthetic Pathway of S-(-)-Sulpiride cluster_legend Legend A 2-Methoxybenzoic acid-d3 B This compound A->B Chlorosulfonation D S-(-)-Sulpiride-d3 B->D Amidation C Amidation Reagent (e.g., (S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine) C->D Key Key: Intermediate Key Intermediate FinalProduct Final Product

Caption: Synthetic pathway of S-(-)-Sulpiride from 2-Methoxybenzoic acid-d3.

References

A Comprehensive Technical Overview of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis of the chemical structure and molecular properties of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3, a deuterated analog of 5-Chlorosulfonyl-2-methoxybenzoic acid. This compound is of interest to researchers in medicinal chemistry and drug development for its use in metabolic studies and as a stable-isotope-labeled internal standard in quantitative bioanalysis.

Chemical Structure and Properties

This compound is a derivative of benzoic acid characterized by a chlorosulfonyl group at the C5 position and a deuterated methoxy group at the C2 position. The incorporation of three deuterium atoms in the methoxy group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays.

Key Structural Features:

  • Benzoic Acid Core: A central benzene ring attached to a carboxylic acid group.

  • Chlorosulfonyl Group (-SO₂Cl): An electron-withdrawing group located at the C5 position, which influences the molecule's reactivity.

  • Deuterated Methoxy Group (-OCD₃): A methoxy group at the C2 position where the three hydrogen atoms have been replaced by deuterium. This isotopic labeling is the defining feature of this molecule for its application in analytical chemistry.

The structural representation of this compound is depicted in the diagram below.

Caption: Chemical structure of this compound.

Molecular Weight and Formula

The introduction of deuterium atoms increases the molecular weight of the compound compared to its non-deuterated counterpart. This mass difference is fundamental to its use as an internal standard. The table below summarizes the key quantitative data for both the deuterated and non-deuterated forms.

PropertyThis compound5-Chlorosulfonyl-2-methoxybenzoic Acid
Molecular Formula C₈H₄D₃ClO₅SC₈H₇ClO₅S
Molecular Weight 253.69 g/mol 250.66 g/mol
Exact Mass 252.96 g/mol 249.98 g/mol
Deuterium Incorporation 3 atoms0 atoms

Experimental Characterization

The identity and purity of this compound are typically confirmed through a combination of analytical techniques.

Methodologies for Structural Confirmation:

  • Mass Spectrometry (MS): This is the primary technique used to confirm the molecular weight and the incorporation of deuterium atoms. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The absence of a signal corresponding to the methoxy protons (typically around 3.9-4.0 ppm) and the presence of other expected proton signals confirms the specific location of deuteration.

    • ¹³C NMR: The carbon spectrum will show the expected signals for the aromatic and carbonyl carbons. The signal for the deuterated methoxy carbon will appear as a multiplet due to coupling with deuterium.

    • ²H NMR (Deuterium NMR): A single resonance in the deuterium spectrum confirms the presence of the -OCD₃ group.

The logical workflow for the characterization and confirmation of this compound is outlined in the following diagram.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials (e.g., 2-hydroxy-5-chlorosulfonylbenzoic acid) Reaction Deuteromethylation Reaction (e.g., with CD₃I) Start->Reaction Product Crude this compound Reaction->Product Purify Purification (e.g., Chromatography, Recrystallization) Product->Purify PureProduct Pure Compound Purify->PureProduct MS Mass Spectrometry (MS) - Confirm Molecular Weight - Confirm Deuterium Incorporation PureProduct->MS NMR NMR Spectroscopy (¹H, ¹³C, ²H) - Confirm Structure - Confirm Site of Deuteration PureProduct->NMR Purity Purity Analysis (e.g., HPLC, LC-MS) PureProduct->Purity Final Confirmed this compound MS->Final NMR->Final Purity->Final

Caption: Workflow for the synthesis and characterization of this compound.

Applications in Research and Development

The primary application of this compound is as an internal standard in pharmacokinetic and metabolic studies of drugs that contain the 5-chlorosulfonyl-2-methoxybenzoic acid moiety. Its use allows for accurate quantification in complex biological matrices such as plasma, urine, and tissue homogenates by correcting for matrix effects and variations in sample preparation and instrument response.

Disclaimer: This document is intended for informational purposes for a technical audience. The synthesis and handling of this chemical should only be performed by trained professionals in a controlled laboratory setting, following all appropriate safety protocols.

An In-depth Technical Guide to Deuterium Labeled 5-Chlorosulfonyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Deuterium Labeled 5-Chlorosulfonyl-2-methoxybenzoic Acid, a valuable intermediate in pharmaceutical synthesis and a tool in metabolic research. This document details its chemical properties, synthesis, and applications, with a focus on its role in the development of therapeutic agents.

Chemical Properties and Identification

Deuterium labeled 5-Chlorosulfonyl-2-methoxybenzoic Acid is the isotopically labeled version of 5-Chlorosulfonyl-2-methoxybenzoic acid, where deuterium atoms replace hydrogen atoms on the methoxy group. This substitution provides a stable isotopic label for tracing the molecule in biological systems without significantly altering its chemical reactivity.

PropertyValue
Chemical Name 5-(Chlorosulfonyl)-2-(methoxy-d3)benzoic acid
CAS Number 123958-84-9[1]
Molecular Formula C₈H₄D₃ClO₅S[1]
Molecular Weight 253.67 g/mol [1]
Appearance White Solid[1]
Storage 2-8°C Refrigerator[1]

Synthesis

The synthesis of Deuterium labeled 5-Chlorosulfonyl-2-methoxybenzoic Acid can be conceptualized as a two-stage process: the deuteration of the precursor, 2-methoxybenzoic acid, followed by chlorosulfonation.

Proposed Synthetic Workflow

G cluster_0 Stage 1: Deuteration cluster_1 Stage 2: Chlorosulfonation 2-Methoxybenzoic_Acid 2-Methoxybenzoic Acid Deuterated_Precursor 2-(Methoxy-d3)benzoic Acid 2-Methoxybenzoic_Acid->Deuterated_Precursor Transesterification/ Deuterium Exchange Deuterated_Methanol Deuterated Methanol (CD3OD) Deuterated_Methanol->Deuterated_Precursor Acid_Catalyst Acid Catalyst Acid_Catalyst->Deuterated_Precursor Final_Product 5-(Chlorosulfonyl)-2-(methoxy-d3)benzoic Acid Deuterated_Precursor->Final_Product Electrophilic Aromatic Substitution Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Final_Product

Caption: Proposed two-stage synthesis of Deuterium Labeled 5-Chlorosulfonyl-2-methoxybenzoic Acid.

Experimental Protocols

Stage 1: Deuteration of 2-Methoxybenzoic Acid (General Procedure)

A general method for the deuteration of methoxybenzoic acids involves an acid-catalyzed hydrogen-deuterium exchange in the presence of a deuterium source.

  • Materials: 2-Methoxybenzoic acid, Deuterated methanol (CD₃OD) or Deuterium oxide (D₂O), Acid catalyst (e.g., sulfuric acid-d₂).

  • Procedure:

    • Dissolve 2-methoxybenzoic acid in an excess of deuterated methanol or a mixture of D₂O and a co-solvent.

    • Add a catalytic amount of a strong acid.

    • Heat the mixture under reflux for a specified period to facilitate the exchange of the methoxy protons with deuterium.

    • Monitor the reaction progress using NMR spectroscopy to confirm the incorporation of deuterium.

    • Upon completion, neutralize the acid catalyst and remove the solvent under reduced pressure.

    • Purify the resulting 2-(methoxy-d3)benzoic acid by recrystallization or chromatography.

Stage 2: Chlorosulfonation of 2-(Methoxy-d3)benzoic Acid

This procedure is adapted from the synthesis of the non-deuterated analogue.

  • Materials: 2-(Methoxy-d3)benzoic acid, Chlorosulfonic acid, Dichloroethane, Sodium chloride.

  • Procedure:

    • To a stirred mixture of dichloroethane, 2-(methoxy-d3)benzoic acid, and sodium chloride, add chlorosulfonic acid dropwise over several hours at a controlled temperature (e.g., 20°C).

    • After the addition is complete, warm the mixture to 40°C and then to 65°C, maintaining the temperature for an extended period (e.g., 17 hours).

    • Cool the reaction mixture and carefully pour it into ice water to precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and dry to yield 5-(Chlorosulfonyl)-2-(methoxy-d3)benzoic acid.[2]

Applications in Pharmaceutical Research and Development

Deuterium labeled 5-Chlorosulfonyl-2-methoxybenzoic Acid is a key intermediate in the synthesis of isotopically labeled pharmaceuticals and serves as a valuable tool in pharmacokinetic and metabolic studies.

Intermediate in the Synthesis of S-(-)-Sulpiride-d3

This deuterated compound is an essential precursor for the synthesis of S-(-)-Sulpiride-d3, a deuterated version of the antipsychotic drug Sulpiride. S-(-)-Sulpiride is a selective antagonist of dopamine D2 and D3 receptors.[1] The deuterium labeling allows for its use as an internal standard in quantitative bioanalytical assays or for investigating the metabolic fate of Sulpiride.

Synthetic Scheme for S-(-)-Sulpiride from 5-(Chlorosulfonyl)-2-methoxybenzoic acid:

G Start 5-(Chlorosulfonyl)-2-methoxybenzoic acid Reaction Amidation Start->Reaction Amine (S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine Amine->Reaction Product S-(-)-Sulpiride Reaction->Product

References

In-Depth Technical Guide: Synthesis of S-(-)-Sulpiride Using Isotopic Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a synthetic pathway for S-(-)-Sulpiride, incorporating isotopically labeled intermediates. The synthesis of this selective dopamine D2/D3 receptor antagonist is crucial for various research applications, including pharmacokinetic studies, metabolism analysis, and as an internal standard in quantitative assays. This document outlines the synthetic strategy, detailed experimental protocols for key steps, and presents quantitative data in a structured format.

Synthetic Strategy Overview

The synthesis of S-(-)-Sulpiride proceeds via a convergent approach, involving the preparation of two key intermediates: an isotopically labeled 2-methoxy-5-sulfamoylbenzoic acid derivative and the chiral amine, (S)-(-)-1-ethyl-2-aminomethylpyrrolidine. These intermediates are then coupled to form the final product. The introduction of an isotopic label, such as ¹³C, ¹⁴C, or deuterium (²H), can be strategically placed on either precursor to suit the specific research need.

This guide will focus on a synthetic route that allows for the potential incorporation of a ¹³C or ¹⁴C label on the aromatic ring of the benzamide moiety and deuterium labels on the ethyl group of the pyrrolidine moiety.

Synthesis of Isotopically Labeled Precursors

Synthesis of Isotopically Labeled Methyl 2-methoxy-5-sulfamoylbenzoate

The synthesis of the benzamide precursor can be adapted to incorporate a carbon isotope in the aromatic ring, starting from commercially available labeled precursors. A potential route involves the following key transformations:

  • Starting Material: Isotopically labeled phenol (e.g., [U-¹³C₆]-phenol or [U-¹⁴C₆]-phenol).

  • Key Steps:

    • Ortho-hydroxylation.

    • Friedel-Crafts alkylation.

    • Knoevenagel condensation to introduce the carboxylic acid functionality.

    • Chlorosulfonation of the aromatic ring.

    • Amination to form the sulfonamide group.

    • Esterification of the carboxylic acid.

A more direct, though non-isotopic, laboratory-scale synthesis has been reported with high yield and purity, which could be adapted for use with labeled starting materials.[1]

Experimental Protocol: Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate (Non-isotopic demonstration)

A method for synthesizing the non-labeled methyl ester involves the reaction of methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfinate.

  • Reaction Setup: To a 1000 mL reaction flask equipped with a reflux condenser, add 300g of tetrahydrofuran (THF), 50g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate, 3.6g (0.025 mol) of cuprous bromide, and 26.8g (0.26 mol) of sodium aminosulfinate.

  • Reaction: Heat the mixture to 45°C and maintain this temperature for 14 hours.

  • Work-up: After the reaction is complete, add 2g of activated carbon and filter the hot solution.

  • Isolation: Concentrate the filtrate under reduced pressure to dryness.

  • Drying: Dry the resulting white crystalline powder under vacuum at 60°C.

ParameterValue
Yield 95.09%
Purity (HPLC) 99.66%

Table 1: Quantitative data for the synthesis of non-labeled Methyl 2-methoxy-5-sulfamoylbenzoate.

Synthesis of Isotopically Labeled (S)-(-)-1-ethyl-2-aminomethylpyrrolidine

The chiral amine precursor can be synthesized with deuterium labels on the ethyl group.

  • Starting Material: (S)-(-)-2-Aminomethylpyrrolidine.

  • Key Step: Reductive amination using a deuterated acetaldehyde source (e.g., acetaldehyde-d₄) or ethylation using a deuterated ethyl halide (e.g., iodoethane-d₅).

Experimental Protocol: Synthesis of (S)-(-)-1-ethyl-2-aminomethylpyrrolidine (Non-isotopic demonstration)

A common method for the synthesis of the non-labeled chiral amine is the hydrogenation of 1-ethyl-2-nitromethylenepyrrolidine.

  • Reaction Setup: In a suitable hydrogenation apparatus, dissolve 23.4 g of 1-ethyl-2-nitromethylene pyrrolidine in 500 ml of methanol.

  • Catalyst: Add 5.0 g of Raney Nickel catalyst.

  • Hydrogenation: Hydrogenate the mixture at room temperature and atmospheric pressure until the absorption of four equivalents of hydrogen ceases.

  • Isolation: Separate the catalyst by filtration and distill the solvent to obtain the product.

For the introduction of deuterium, a Pd/C-catalyzed H-D exchange reaction in D₂O can be employed on 4-ethylaniline as a model substrate, suggesting a potential route for deuterating the ethyl group of the pyrrolidine precursor.[2]

Amide Coupling to form S-(-)-Sulpiride

The final step in the synthesis is the amide bond formation between the isotopically labeled benzamide precursor and the chiral amine.

Experimental Protocol: Amide Coupling

A general and efficient protocol for amide coupling of electron-deficient amines and carboxylic acids can be adapted for this synthesis.[3]

  • Activation of Carboxylic Acid: In a reaction vessel, dissolve the isotopically labeled 2-methoxy-5-sulfamoylbenzoic acid (1.0 eq) in a suitable solvent such as acetonitrile. Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.0 eq), 4-dimethylaminopyridine (DMAP, 1.0 eq), and a catalytic amount of 1-hydroxybenzotriazole (HOBt).

  • Amine Addition: To the activated carboxylic acid mixture, add (S)-(-)-1-ethyl-2-aminomethylpyrrolidine (1.0 eq) and N,N-diisopropylethylamine (DIPEA).

  • Reaction: Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

  • Purification: Upon completion, the reaction mixture is worked up and the crude product is purified by column chromatography on silica gel to afford the isotopically labeled S-(-)-Sulpiride.

Quantitative Data Summary

The following table summarizes the expected quantitative data based on analogous non-isotopic syntheses found in the literature. Actual yields and purities for the isotopically labeled synthesis may vary and should be determined experimentally.

StepProductTypical YieldTypical Purity
Precursor Synthesis Methyl 2-methoxy-5-sulfamoylbenzoate95.09%99.66% (HPLC)
Final Coupling S-(-)-SulpirideGood to Excellent>98%
Enantiomeric Excess S-(-)-Sulpiride>98%-

Table 2: Summary of expected quantitative data for the synthesis of S-(-)-Sulpiride.

Visualization of Synthetic Workflow

The following diagrams illustrate the key synthetic transformations.

Synthesis_Workflow cluster_precursor1 Synthesis of Labeled Benzamide Precursor cluster_precursor2 Synthesis of Labeled Chiral Amine cluster_final Final Product Synthesis A Labeled Phenol B Labeled 2-methoxy-5- sulfamoylbenzoic acid A->B Multi-step synthesis E Labeled S-(-)-Sulpiride B->E C (S)-(-)-2-Aminomethylpyrrolidine D Labeled (S)-(-)-1-ethyl- 2-aminomethylpyrrolidine C->D Reductive Amination/ Alkylation D->E Amide Coupling (EDC, DMAP, HOBt)

Caption: Overall synthetic workflow for isotopically labeled S-(-)-Sulpiride.

Benzamide_Synthesis A Methyl 2-methoxy- 5-chlorobenzoate C Methyl 2-methoxy- 5-sulfamoylbenzoate A->C B Sodium aminosulfinate B->C CuBr, THF, 45°C

Caption: Synthesis of the benzamide precursor.

Amine_Synthesis A 1-ethyl-2- nitromethylenepyrrolidine B (S)-(-)-1-ethyl-2- aminomethylpyrrolidine A->B Hydrogenation (Raney Ni, H2)

References

The Strategic Role of Deuteration in Modern Pharmaceutical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Deuterated Compounds in Drug Development

In the landscape of modern drug discovery, medicinal chemists are continually seeking innovative strategies to enhance the therapeutic profiles of new and existing chemical entities. One such strategy that has gained significant traction is the selective incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug molecules.[1][] This subtle structural modification, known as deuteration, can profoundly influence a drug's metabolic fate, leading to improved pharmacokinetic properties, enhanced safety, and greater efficacy.[1][3] The landmark approval of deutetrabenazine (Austedo®) by the U.S. Food and Drug Administration (FDA) in 2017 marked a pivotal moment, validating the "deuterium switch" approach and paving the way for a new class of therapeutics.[1][4][5] This was followed by the 2022 approval of deucravacitinib (Sotyktu®), the first de novo deuterated drug, further cementing the role of deuterium in mainstream pharmaceutical development.[1][] This guide provides an in-depth technical overview of the core principles, applications, and evaluation methodologies for deuterated compounds in pharmaceutical research.

Core Principle: The Deuterium Kinetic Isotope Effect (KIE)

The therapeutic benefits of deuterating a drug molecule are primarily rooted in a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). Deuterium possesses the same size and chemical properties as hydrogen, but its nucleus contains both a proton and a neutron, making it approximately twice as heavy. This increased mass results in a lower vibrational frequency for the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond than a C-H bond.[6]

In the context of drug metabolism, many enzymatic reactions, particularly those mediated by the Cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds as a rate-determining step.[7][8][9] By replacing a hydrogen atom with a deuterium atom at a known site of metabolism (a metabolic "soft spot"), the rate of this enzymatic cleavage can be significantly reduced—by as much as 6 to 10 times.[10] This slowing of metabolism is the essence of the KIE and forms the basis for the advantages conferred by deuteration.[][7]

KIE Drug_CH Drug with C-H bond Metabolism_CH CYP450 Enzyme Drug_CH->Metabolism_CH Metabolic Site Metabolite_CH Metabolite Metabolism_CH->Metabolite_CH Rapid Bond Cleavage Drug_CD Drug with C-D bond Metabolism_CD CYP450 Enzyme Drug_CD->Metabolism_CD Metabolic Site Metabolite_CD Metabolite Metabolism_CD->Metabolite_CD Slower Bond Cleavage (Kinetic Isotope Effect)

Diagram 1: The Deuterium Kinetic Isotope Effect (KIE).

Key Advantages of Deuteration in Pharmaceutical Development

The strategic application of the KIE can lead to several tangible improvements in a drug's clinical profile.

  • Improved Metabolic Stability and Pharmacokinetics: By retarding the rate of metabolic breakdown, deuteration can increase a drug's half-life, leading to higher systemic exposure (Area Under the Curve, AUC).[][10] This enhanced stability may allow for lower or less frequent dosing, which can improve patient compliance and convenience.[11]

  • Reduced Toxic Metabolite Formation: In some cases, a drug's toxicity is not caused by the parent compound but by a reactive or toxic metabolite. Deuteration can alter metabolic pathways, a phenomenon known as "metabolic switching," to reduce the formation of these undesirable byproducts, thereby improving the drug's safety profile.[4][5][12]

  • Increased Bioavailability: For orally administered drugs that undergo significant first-pass metabolism in the liver, deuteration can decrease the extent of this initial breakdown.[] This allows more of the active drug to reach systemic circulation, increasing its oral bioavailability.[3]

  • Stabilization of Chiral Centers: Deuteration can be used to stabilize stereoisomers by reducing their interconversion, ensuring that the more potent or safer isomer remains in its desired form.[]

Case Study: Deutetrabenazine vs. Tetrabenazine

Deutetrabenazine (Austedo®) is the deuterated analogue of tetrabenazine, a drug used to treat chorea associated with Huntington's disease.[5] Tetrabenazine is rapidly and extensively metabolized, primarily by CYP2D6, at its two methoxy groups, leading to a short half-life and high peak-to-trough plasma concentrations, which can cause dose-limiting side effects.[13]

In deutetrabenazine, the six hydrogen atoms on the two methoxy groups are replaced with deuterium. This substitution significantly slows down the metabolism of the active metabolites, α-dihydrotetrabenazine (HTBZ) and β-HTBZ.[13] The result is a longer half-life, lower peak plasma concentrations (Cmax), and comparable total drug exposure (AUC) at a lower dose, allowing for a more favorable dosing regimen and improved tolerability.[14][15][16]

Table 1: Comparative Pharmacokinetics of Deutetrabenazine and Tetrabenazine Active Metabolites

ParameterDeutetrabenazine (15 mg)Tetrabenazine (25 mg)Change with Deuteration
Total (α+β)-HTBZ AUCinf (ng·h/mL) ~280-300~260-280Slightly higher exposure at a lower dose[15][16]
Total (α+β)-HTBZ Cmax (ng/mL) ~25-30~55-60Substantially lower peak concentration[15][16]
Active Metabolite Half-life (t1/2) ~9-11 hours~3-4 hours2- to 3-fold longer half-life[14][16]

Data are approximated from published studies for illustrative comparison.[15][16]

Case Study: Deucravacitinib

Deucravacitinib (Sotyktu®) is a novel, oral, selective inhibitor of tyrosine kinase 2 (TYK2) approved for the treatment of moderate-to-severe plaque psoriasis.[17] TYK2 is an intracellular kinase that mediates signaling for key cytokines like IL-23, IL-12, and Type I interferons, which are implicated in the pathogenesis of psoriasis.[18][19][20] Deucravacitinib binds to the regulatory (pseudokinase) domain of TYK2, allosterically inhibiting its catalytic function with high selectivity over other Janus kinase (JAK) family members.[18][20][21] The deuteration in deucravacitinib's structure is designed to minimize the formation of certain metabolites, enhancing its selectivity and overall clinical profile.[1]

TYK2_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus IL23R IL-23 Receptor TYK2 TYK2 JAK2 JAK2 STAT STAT TYK2->STAT Phosphorylates STAT_P pSTAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerizes Gene Gene Transcription (IL-17, IL-22) STAT_dimer->Gene Translocates to Nucleus Inflammation Inflammation (Psoriasis) Gene->Inflammation Drives IL23 IL-23 Cytokine IL23->IL23R Binds Deucravacitinib Deucravacitinib (Deuterated) Deucravacitinib->TYK2 Allosterically Inhibits

Diagram 2: Deucravacitinib's inhibition of the TYK2 signaling pathway.

Experimental Protocols for Evaluating Deuterated Compounds

A systematic evaluation is crucial to determine if deuteration confers a therapeutic advantage. This process involves a series of in vitro and in vivo studies.

In Vitro Metabolic Stability Assays

The primary goal of these assays is to quantify the rate at which a compound is metabolized by liver enzymes, providing an in vitro intrinsic clearance value.

Methodology: Liver Microsomal Stability Assay

  • Objective: To determine the metabolic stability of a deuterated compound and its non-deuterated counterpart in the presence of liver microsomes, which are rich in CYP enzymes.[22]

  • Materials:

    • Test compounds (deuterated and non-deuterated)

    • Pooled liver microsomes (human, rat, mouse, etc.)

    • NADPH (cofactor required for CYP enzyme activity)

    • Phosphate buffer (pH 7.4)

    • Quenching solution (e.g., acetonitrile with an internal standard)

    • Control compounds (high and low clearance)

  • Protocol:

    • Prepare a reaction mixture containing liver microsomes in phosphate buffer.

    • Pre-warm the mixture to 37°C.

    • Add the test compound (typically at a low concentration, e.g., 1 µM) to initiate the reaction.

    • Start the enzymatic reaction by adding NADPH.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

    • Immediately stop the reaction in each aliquot by adding a cold quenching solution.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining concentration of the parent compound.

  • Data Analysis: The percentage of the parent compound remaining is plotted against time. The half-life (t1/2) is calculated from the slope of the natural logarithm of this curve. A longer half-life for the deuterated compound compared to the non-deuterated version indicates a positive KIE.[23][24]

In Vivo Pharmacokinetic (PK) Studies

In vivo studies are essential to understand how deuteration affects the full ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug in a living organism.[]

Methodology: Rodent PK Study

  • Objective: To compare the full pharmacokinetic profiles of the deuterated and non-deuterated compounds following administration to a rodent model (e.g., rats or mice).

  • Protocol:

    • Dosing: Administer the deuterated and non-deuterated compounds to separate groups of animals. Dosing can be intravenous (IV) to assess clearance and volume of distribution, and oral (PO) to assess oral bioavailability.

    • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Plasma Preparation: Process the blood samples to isolate plasma.

    • Bioanalysis: Quantify the concentration of the parent drug and its major metabolites in the plasma samples using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters for each compound, including Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t1/2).

  • Endpoint Comparison: A successful deuteration strategy will typically result in reduced clearance, a longer half-life, and increased overall exposure (AUC) for the deuterated compound compared to its non-deuterated analogue.[26]

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Identify Identify Metabolic 'Soft Spot' Synthesize_H Synthesize Parent (H) Compound Identify->Synthesize_H Synthesize_D Synthesize Deuterated (D) Compound Identify->Synthesize_D Metabolic_Stability Metabolic Stability Assay (Microsomes, Hepatocytes) Synthesize_H->Metabolic_Stability Synthesize_D->Metabolic_Stability Compare_HalfLife Compare In Vitro t½ (D vs. H) Metabolic_Stability->Compare_HalfLife PK_Study Animal PK Study (e.g., Rat) Compare_HalfLife->PK_Study Compare_PK Compare PK Parameters (AUC, t½, Clearance) PK_Study->Compare_PK Tox_Study Toxicity Studies Compare_PK->Tox_Study Clinical_Trials Phase I-III Clinical Trials Tox_Study->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

Diagram 3: General experimental workflow for evaluating deuterated drugs.

Challenges and Future Perspectives

While deuteration offers significant advantages, it is not a universal solution. The success of this strategy is highly dependent on the specific drug, its metabolic pathways, and whether C-H bond cleavage is a rate-limiting step in its clearance.[27][28] In some instances, deuteration may offer no benefit or could even lead to "metabolic switching" to a less desirable pathway.[27] Therefore, a thorough understanding of a compound's metabolism is a prerequisite for a rational deuteration strategy.[29]

The synthesis of deuterated compounds can also be more complex and costly than their hydrogenated counterparts.[30][31] However, as synthetic methodologies advance and the benefits become more established, the strategic use of deuterium is expanding from modifying existing drugs to being an integral tool in the de novo design of new chemical entities with optimized therapeutic properties.[1][11]

Deuteration has firmly established its place as a valuable and powerful tool in the medicinal chemist's arsenal. By leveraging the kinetic isotope effect, researchers can finely tune the metabolic properties of drug candidates to enhance their pharmacokinetic profiles, improve safety, and ultimately deliver more effective and convenient treatments for patients. The continued success of drugs like deutetrabenazine and deucravacitinib underscores the immense potential of this approach, heralding a future where the simple substitution of an atom can lead to profound therapeutic advancements.

References

An In-depth Technical Guide to 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 123958-84-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3, a deuterated analog of a key synthetic intermediate. This document details its chemical properties, synthesis, applications, and the biological context of its primary downstream product, S-(-)-Sulpiride.

Chemical and Physical Data

Quantitative data for this compound is not extensively available in public literature. The following tables summarize the known properties of the deuterated compound and its non-deuterated analog for comparative reference.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 123958-84-9[1]
Molecular Formula C₈H₄D₃ClO₅S[1]
Molecular Weight 253.67 g/mol [1]
Appearance White Solid-
Storage 2-8°C Refrigerator-

Table 2: Properties of 5-Chlorosulfonyl-2-methoxybenzoic Acid (Non-deuterated)

PropertyValueSource
CAS Number 51904-91-7[2]
Molecular Formula C₈H₇ClO₅S[2]
Molecular Weight 250.66 g/mol [2]
Purity Min. 95%[3]
Melting Point Not specified-
Boiling Point Not specified-

Synthesis and Experimental Protocols

Synthesis of this compound

A precise, validated synthesis protocol for this compound is not publicly documented. However, a plausible two-step synthesis can be proposed based on established methods for the deuteration of methoxybenzoic acids and the chlorosulfonation of the resulting intermediate.

Step 1: Deuteration of 2-methoxybenzoic acid

This protocol is adapted from a general method for the deuteration of methoxybenzoic acids using a homogeneous platinum catalyst.[4]

  • Materials: 2-methoxybenzoic acid, D₂O (heavy water, 99.8 atom % D), Acetic anhydride, Potassium tetrachloroplatinate(II) (K₂PtCl₄).

  • Procedure:

    • Prepare a 10% v/v solution of deuterated acetic acid (CH₃COOD) in D₂O by carefully dissolving a calculated amount of acetic anhydride in D₂O.

    • In a sealed reaction vessel, dissolve 2-methoxybenzoic acid and a catalytic amount of K₂PtCl₄ in the prepared CH₃COOD/D₂O solution.

    • Heat the mixture at 130°C for a duration determined by monitoring the H/D exchange via ¹H NMR spectroscopy. The exchange at the methoxy group is expected to be facile under these conditions.

    • Upon completion, cool the reaction mixture and isolate the 2-methoxybenzoic Acid-d3 by crystallization or chromatography.

    • Verify the degree of deuteration using ¹H NMR and mass spectrometry.

Step 2: Chlorosulfonation of 2-methoxybenzoic Acid-d3

This protocol is based on the established synthesis of the non-deuterated analog.[5]

  • Materials: 2-methoxybenzoic Acid-d3, Dichloroethane, Sodium chloride, Chlorosulfonic acid, Ice water.

  • Procedure:

    • To a stirred mixture of dichloroethane, 2-methoxybenzoic Acid-d3, and sodium chloride, slowly add chlorosulfonic acid over 6 hours at 20°C.

    • Warm the mixture to 40°C for 1 hour, then increase the temperature to 65-70°C and maintain for 17 hours.

    • Cool the reaction mixture and pour it into ice water to precipitate the product.

    • Collect the solid product, this compound, by filtration and dry. A yield of approximately 65% is expected.

Synthesis of S-(-)-Sulpiride

This compound is a key intermediate in the synthesis of the dopamine D2 and D3 receptor antagonist, S-(-)-Sulpiride.[1] The synthesis involves the formation of a sulfonamide followed by amidation.

  • Step 1: Amination of this compound

    • The chlorosulfonyl group is reacted with ammonia to form 2-methoxy-d3-5-sulfamoylbenzoic acid.

  • Step 2: Amidation

    • The carboxylic acid group of 2-methoxy-d3-5-sulfamoylbenzoic acid is then coupled with (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine to yield S-(-)-Sulpiride-d3.

Applications in Research and Drug Development

The primary application of this compound is as a labeled intermediate in the synthesis of deuterated S-(-)-Sulpiride.[1]

Use in Metabolic Studies

Deuterated compounds are valuable tools in pharmacokinetic and metabolic studies. The deuterium label allows for the differentiation of the administered drug from its endogenous or previously administered non-deuterated counterparts by mass spectrometry. This aids in tracking the absorption, distribution, metabolism, and excretion (ADME) of the drug. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a slower rate of metabolic breakdown, a phenomenon known as the kinetic isotope effect. This can potentially improve the drug's half-life and reduce the formation of toxic metabolites.[6]

Internal Standard in Mass Spectrometry

Due to its isotopic stability, this compound or its derivatives can be used as internal standards in quantitative mass spectrometry assays.[6] The known concentration of the deuterated standard allows for accurate quantification of the non-deuterated analyte in biological samples.

Biological Context: S-(-)-Sulpiride and Dopamine Receptor Signaling

S-(-)-Sulpiride is a selective antagonist of the dopamine D2 and D3 receptors. These G protein-coupled receptors are crucial in regulating mood, motivation, reward, and movement.

Dopamine D2 and D3 Receptor Signaling Pathways

Dopamine D2 and D3 receptors are coupled to inhibitory G proteins (Gαi/o). Upon dopamine binding, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also activate G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels.

Below is a simplified representation of the canonical dopamine D2/D3 receptor signaling pathway.

Dopamine_Signaling cluster_intracellular Intracellular Dopamine Dopamine D2R_D3R D2/D3 Receptor Dopamine->D2R_D3R G_protein Gαi/o-βγ D2R_D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression) PKA->Cellular_Response Phosphorylates targets

Caption: Canonical Dopamine D2/D3 Receptor Signaling Pathway.

Experimental Workflow: Use as an Internal Standard

The following diagram illustrates a typical workflow for using a deuterated compound like this compound or its derivatives as an internal standard in a quantitative analysis workflow.

Internal_Standard_Workflow Sample Biological Sample (e.g., plasma, urine) Spike Spike with known amount of Deuterated Internal Standard (e.g., this compound derivative) Sample->Spike Extraction Sample Preparation (e.g., protein precipitation, liquid-liquid extraction) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification (Ratio of Analyte to Internal Standard) LCMS->Quant Result Concentration of Non-deuterated Analyte Quant->Result

Caption: Workflow for Quantitative Analysis using a Deuterated Internal Standard.

Conclusion

This compound is a valuable research chemical, primarily serving as a labeled precursor for the synthesis of deuterated S-(-)-Sulpiride. Its application extends to metabolic studies and as an internal standard for mass spectrometry-based quantification. While detailed experimental data for the deuterated compound itself is limited, its properties and reactivity can be largely inferred from its well-characterized non-deuterated analog. The synthesis and application of this compound are crucial for advancing our understanding of the pharmacokinetics and mechanism of action of dopamine D2/D3 receptor antagonists.

References

Physical and chemical properties of 5-Chlorosulfonyl-o-anisic Acid-d3.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Chlorosulfonyl-o-anisic Acid-d3, a deuterated compound of significant interest in pharmaceutical research and development. This document details its core characteristics, experimental protocols for its synthesis, and its applications, particularly in the synthesis of pharmacologically active molecules.

Core Properties and Specifications

5-Chlorosulfonyl-o-anisic Acid-d3, also known as 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3, is the deuterated analogue of 5-Chlorosulfonyl-o-anisic acid. The presence of deuterium atoms in the methoxy group makes it a valuable tool in metabolic studies and as an internal standard for mass spectrometry.[1]

A summary of the key quantitative data for 5-Chlorosulfonyl-o-anisic Acid-d3 is presented below for easy reference and comparison.

PropertyValue
CAS Number 123958-84-9[2][3]
Molecular Formula C₈H₄D₃ClO₅S[2][3]
Molecular Weight 253.67 g/mol [2][3]
Appearance White Solid[2]
IUPAC Name 5-chlorosulfonyl-2-(trideuteriomethoxy)benzoic acid[3]
Storage Conditions 2-8°C Refrigerator[2]

Synonyms include: 2-Methoxy-5-chlorosulfonylbenzoic Acid-d3, 3-Carboxy-4-methoxybenzenesulfonyl-d3 Chloride, and 5-(Chlorosulfonyl)-2-(methyloxy)benzoic Acid-d3.[2]

G Key Properties of 5-Chlorosulfonyl-o-anisic Acid-d3 cluster_physical cluster_chemical cluster_handling A 5-Chlorosulfonyl-o-anisic Acid-d3 B Physical Properties A->B C Chemical Identity A->C D Handling & Storage A->D P1 Molecular Weight: 253.67 B->P1 P2 Appearance: White Solid B->P2 C1 CAS: 123958-84-9 C->C1 C2 Formula: C8H4D3ClO5S C->C2 H1 Storage: 2-8°C D->H1 G Synthesis Workflow start Start Materials: o-Anisic Acid Dichloroethane Sodium Chloride step1 Add Chlorosulphonic Acid (6h, 20°C) start->step1 step2 Warm to 40°C, then 65-70°C (17h) step1->step2 step3 Cool and Pour into Ice Water step2->step3 end_product Product: 5-Chlorosulphonyl-2-methoxy benzoic acid step3->end_product G Role in S-(-)-Sulpiride Synthesis start 5-Chlorosulfonyl-o-anisic Acid-d3 reaction Sulfonamide Formation (Nucleophilic Substitution) start->reaction reagent Amine Reagent reagent->reaction intermediate Sulfonamide Intermediate reaction->intermediate final_product S-(-)-Sulpiride intermediate->final_product

References

The Indispensable Role of Isotopic Labeling in Modern Drug Metabolism Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotopic labeling has emerged as a cornerstone of modern drug discovery and development, providing unparalleled insights into the metabolic fate of new chemical entities. This technical guide delves into the critical importance of employing stable and radioactive isotopes to elucidate the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. By tracing the journey of a drug molecule through complex biological systems, researchers can obtain precise quantitative data on pharmacokinetic profiles, identify and quantify metabolites, and delineate metabolic pathways. This document provides a comprehensive overview of the core principles, experimental methodologies, data interpretation, and regulatory considerations surrounding the use of isotopic labeling in drug metabolism studies.

Introduction: The Imperative for Understanding Drug Metabolism

The metabolic transformation of a drug is a pivotal factor influencing its efficacy, safety, and duration of action. A thorough understanding of a drug's metabolic profile is not only a scientific necessity but also a regulatory requirement for new drug approval.[1][2] Isotopic labeling, the technique of replacing one or more atoms of a molecule with their corresponding isotopes, offers a powerful means to track the parent drug and its metabolites with high specificity and sensitivity.[3][4] This approach can utilize both stable isotopes (e.g., ²H, ¹³C, ¹⁵N) and radioisotopes (e.g., ³H, ¹⁴C), each with distinct advantages and applications.[3]

Stable isotopes, being non-radioactive, are particularly valuable for studies in humans where safety is paramount.[5] Radioisotopes, on the other hand, offer exceptional sensitivity, allowing for the detection of minute quantities of drug-related material, which is crucial in early-phase clinical trials, including microdosing studies.[6]

Core Principles of Isotopic Labeling in Drug Metabolism

The fundamental principle behind isotopic labeling is the ability to differentiate the labeled drug and its metabolites from endogenous molecules. This distinction is typically achieved through mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy for stable isotopes, and by detecting radioactive decay for radioisotopes.[3][4]

Stable Isotope Labeling

Compounds labeled with stable isotopes, such as deuterium (²H) and carbon-13 (¹³C), are instrumental in elucidating metabolic pathways and quantifying metabolites.[7] The key advantage of stable isotope labeling lies in its ability to provide structural information and facilitate quantitative analysis through the use of isotopically labeled internal standards.[8]

Radioisotope Labeling

Radioisotopes like tritium (³H) and carbon-14 (¹⁴C) are the workhorses of ADME studies.[9] The ease and sensitivity of detecting radioactivity make them ideal for mass balance studies, which aim to account for the total administered dose and determine the routes and rates of excretion.[1] Human ADME studies, often conducted with ¹⁴C-labeled drugs, are a critical component of the drug development process.[1]

Data Presentation: Quantifying the Metabolic Fate

A primary output of isotopically labeled drug metabolism studies is quantitative data that characterizes the pharmacokinetic profile of the drug and its metabolites. This data is essential for assessing drug exposure, clearance, and potential for accumulation.

Isotope Application Analytical Technique Typical Sensitivity Reference
¹⁴C Human ADME (mass balance) studiesLiquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS)High (AMS can detect attomolar concentrations)[1][6]
³H Preclinical ADME, receptor binding assaysLiquid Scintillation Counting (LSC)High[9]
¹³C Metabolic pathway elucidation, quantitative metabolite analysisMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Moderate to High[10]
²H (Deuterium) Mechanistic studies, altering metabolic pathways (kinetic isotope effect)Mass Spectrometry (MS)Moderate to High[11]
¹⁵N Studies of nitrogen-containing drugs and metabolitesMass Spectrometry (MS)Moderate[3]
Table 1: Common Isotopes and Their Applications in Drug Metabolism Studies.
Parameter Description Importance in Drug Metabolism
Total Radioactivity Pharmacokinetics The concentration of all drug-related material (parent and metabolites) in plasma over time.Provides a complete picture of the systemic exposure to the drug and its metabolites.
Parent Drug Pharmacokinetics The concentration of the unchanged drug in plasma over time.Determines the exposure to the pharmacologically active entity.
Metabolite Profiling and Quantification Identification and measurement of the concentration of individual metabolites in plasma, urine, and feces.Essential for understanding the biotransformation pathways and assessing the safety of metabolites.
Mass Balance The percentage of the administered radioactive dose recovered in urine and feces.Determines the primary routes of excretion and ensures that all major metabolites have been accounted for.
Table 2: Key Quantitative Data Obtained from Isotopic Labeling Studies.

Experimental Protocols: From Dosing to Detection

The successful execution of an isotopically labeled drug metabolism study requires meticulous planning and adherence to detailed protocols.

Synthesis of Labeled Compound

The first critical step is the synthesis of the drug molecule with the isotopic label incorporated at a metabolically stable position.[12] This ensures that the label is not lost during biotransformation, which would compromise the ability to track all metabolites.[13]

Study Design and Dosing
  • Human ADME Studies: A typical design involves administering a single oral dose of the ¹⁴C-labeled drug to a small cohort of healthy male volunteers.[1] The total radioactive dose is carefully controlled and is generally in the range of 50-100 µCi.[1]

  • Stable Isotope Studies: These studies often involve the co-administration of the labeled and unlabeled drug to investigate bioavailability or to use the labeled compound as an internal standard for quantitative analysis.[14]

Sample Collection and Preparation

Biological samples, including blood, plasma, urine, and feces, are collected at predetermined time points.[15][16] Proper sample preparation is crucial to remove interfering substances and concentrate the analytes of interest.[15][17]

Protocol for Plasma Sample Preparation for LC-MS Analysis:

  • Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.[18]

  • Vortex and Centrifuge: Vortex the mixture thoroughly for 1-2 minutes and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[18]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50:50 methanol:water) for LC-MS analysis.[17]

Protocol for Urine Sample Preparation for LC-MS Analysis:

  • Centrifugation: Centrifuge the urine sample to remove any particulate matter.[16]

  • Dilution: Dilute the urine sample with an appropriate solvent (e.g., water or mobile phase) to reduce matrix effects. A common dilution factor is 1:1 or 1:4.[16]

  • Filtration: Filter the diluted sample through a 0.22 µm filter before injection into the LC-MS system.[16]

Analytical Methodology: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the separation, detection, and quantification of drugs and their metabolites in biological matrices.[7]

  • Chromatography: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) is used to separate the parent drug and its metabolites based on their physicochemical properties.[17]

  • Mass Spectrometry: A high-resolution mass spectrometer is used to accurately measure the mass-to-charge ratio (m/z) of the analytes, which aids in their identification.[19] Tandem mass spectrometry (MS/MS) is employed to fragment the ions, providing structural information for metabolite identification.[20]

Mandatory Visualizations: Mapping the Metabolic Landscape

Visualizing experimental workflows and metabolic pathways is crucial for understanding the complex processes involved in drug metabolism.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis & Reporting Synthesis Synthesis of Isotopically Labeled Drug Animal_ADME Animal ADME Studies (e.g., Rat) Synthesis->Animal_ADME Dosing Dosing of Human Subjects Animal_ADME->Dosing Sample_Collection Blood, Urine, Feces Collection Dosing->Sample_Collection Sample_Prep Sample Preparation (e.g., Protein Precipitation) Sample_Collection->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Processing Data Processing and Metabolite Identification LC_MS->Data_Processing Reporting Reporting for Regulatory Submission Data_Processing->Reporting

Figure 1: General experimental workflow for a human ADME study.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Parent Drug (Isotopically Labeled) Oxidation Oxidation (CYP450) Drug->Oxidation Hydrolysis Hydrolysis Drug->Hydrolysis Reduction Reduction Drug->Reduction Glucuronidation Glucuronidation (UGTs) Drug->Glucuronidation Sulfation Sulfation (SULTs) Drug->Sulfation Acetylation Acetylation (NATs) Drug->Acetylation Metabolite_P1 Phase I Metabolite Oxidation->Metabolite_P1 Hydrolysis->Metabolite_P1 Reduction->Metabolite_P1 Metabolite_P2 Phase II Metabolite Glucuronidation->Metabolite_P2 Sulfation->Metabolite_P2 Acetylation->Metabolite_P2 Metabolite_P1->Glucuronidation Metabolite_P1->Sulfation Metabolite_P1->Acetylation Excretion Excretion (Urine, Feces) Metabolite_P1->Excretion Metabolite_P2->Excretion

Figure 2: A simplified diagram of drug metabolism pathways.

Regulatory Landscape

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for conducting drug metabolism studies.[2][21] The FDA's guidance on "Safety Testing of Drug Metabolites" (often referred to as the MIST guidance) underscores the importance of identifying and characterizing metabolites that are unique to humans or are present at disproportionately higher levels in humans compared to preclinical safety species.[1] Human radiolabeled mass balance studies are generally expected for new drug applications to provide a comprehensive understanding of the drug's disposition.[2][22]

Conclusion

Isotopic labeling is an indispensable tool in the arsenal of drug metabolism scientists. It provides the definitive data required to understand the complex interplay between a drug and the biological system, thereby enabling informed decisions throughout the drug development process. From early discovery to late-stage clinical trials, the insights gained from isotopically labeled studies are critical for developing safer and more effective medicines. The continued evolution of analytical technologies, such as high-resolution mass spectrometry, will further enhance the power and precision of this essential technique.

References

Technical Guide: Synthesis of 3-Carboxy-4-methoxybenzenesulfonyl-d3 Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Carboxy-4-methoxybenzenesulfonyl-d3 Chloride, a crucial intermediate in the preparation of isotopically labeled compounds for use in metabolic studies and as internal standards in analytical assays. This document provides a plausible synthetic pathway, detailed experimental protocols, and relevant data presented for clarity and reproducibility.

Overview of the Synthetic Strategy

The synthesis of 3-Carboxy-4-methoxybenzenesulfonyl-d3 Chloride can be approached through a multi-step pathway, commencing with a commercially available starting material. The key transformations involve a deuterated methylation of a phenolic hydroxyl group, followed by the introduction of a sulfonyl chloride moiety via chlorosulfonation. The directing effects of the existing substituents on the aromatic ring are critical for achieving the desired regioselectivity.

The proposed synthetic pathway is as follows:

Synthesis_Pathway A 3-Hydroxy-4-methoxybenzoic Acid B Methyl 3-hydroxy-4-methoxybenzoate A->B Esterification (MeOH, H+) C Methyl 3-(methoxy-d3)-4-methoxybenzoate B->C Deuteromethylation (CD3I, K2CO3) D 3-(Methoxy-d3)-4-methoxybenzoic Acid C->D Hydrolysis (NaOH, H2O) E 3-Carboxy-4-methoxybenzenesulfonyl-d3 Chloride D->E Chlorosulfonation (ClSO3H)

Caption: Proposed synthetic pathway for 3-Carboxy-4-methoxybenzenesulfonyl-d3 Chloride.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the proposed synthesis.

Step 1: Esterification of 3-Hydroxy-4-methoxybenzoic Acid

This initial step protects the carboxylic acid as a methyl ester to prevent side reactions in the subsequent deuteromethylation step.

Protocol:

  • To a solution of 3-hydroxy-4-methoxybenzoic acid (1.0 eq) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-hydroxy-4-methoxybenzoate.

Parameter Value Reference
Reactants3-Hydroxy-4-methoxybenzoic acid, Methanol, Sulfuric acidAnalogous esterification procedures
SolventMethanolAnalogous esterification procedures
TemperatureRefluxAnalogous esterification procedures
Reaction Time4-6 hoursAnalogous esterification procedures
Typical Yield90-95%Estimated from similar reactions
Purity>98% (by HPLC)Estimated from similar reactions
Step 2: Deuteromethylation of Methyl 3-hydroxy-4-methoxybenzoate

This crucial step introduces the deuterium label via O-methylation using a deuterated methylating agent.

Protocol:

  • Dissolve methyl 3-hydroxy-4-methoxybenzoate (1.0 eq) in anhydrous acetone or DMF (15 mL/g).

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Add deuterated methyl iodide (CD₃I, 1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 50-60 °C and stir for 8-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain methyl 3-(methoxy-d3)-4-methoxybenzoate.

Parameter Value Reference
ReactantsMethyl 3-hydroxy-4-methoxybenzoate, Deuterated methyl iodide (CD₃I), Potassium carbonate[1][2]
SolventAcetone or DMF[1]
Temperature50-60 °C[1]
Reaction Time8-12 hours[1]
Typical Yield85-90%Estimated from similar reactions
Isotopic Purity>98% D[1]
Step 3: Hydrolysis of Methyl 3-(methoxy-d3)-4-methoxybenzoate

The methyl ester protecting group is removed to regenerate the carboxylic acid.

Protocol:

  • Dissolve methyl 3-(methoxy-d3)-4-methoxybenzoate (1.0 eq) in a mixture of methanol and water (1:1, 10 mL/g).

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 3-(methoxy-d3)-4-methoxybenzoic acid.

Parameter Value Reference
ReactantsMethyl 3-(methoxy-d3)-4-methoxybenzoate, Sodium hydroxideStandard hydrolysis procedures
SolventMethanol/WaterStandard hydrolysis procedures
TemperatureRefluxStandard hydrolysis procedures
Reaction Time2-4 hoursStandard hydrolysis procedures
Typical Yield95-99%Estimated from similar reactions
Purity>99% (by HPLC)Estimated from similar reactions
Step 4: Chlorosulfonation of 3-(Methoxy-d3)-4-methoxybenzoic Acid

The final step introduces the sulfonyl chloride group at the position activated by the methoxy group and directed by the carboxyl group.

Protocol:

  • Carefully add 3-(methoxy-d3)-4-methoxybenzoic acid (1.0 eq) in portions to an excess of chlorosulfonic acid (5.0 eq) at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

  • Monitor the reaction for the cessation of HCl gas evolution.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • The product will precipitate as a solid. Collect the solid by filtration and wash with cold water.

  • Dry the product under vacuum over P₂O₅ to yield 3-Carboxy-4-methoxybenzenesulfonyl-d3 Chloride.

Parameter Value Reference
Reactants3-(Methoxy-d3)-4-methoxybenzoic acid, Chlorosulfonic acid[3][4]
SolventNone (Chlorosulfonic acid as reagent and solvent)[3][4]
Temperature60-70 °C[4]
Reaction Time2-3 hours[4]
Typical Yield70-80%Estimated from similar reactions
Purity>95% (by HPLC)Estimated from similar reactions

Workflow and Characterization

The overall experimental workflow is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Analysis A Esterification B Deuteromethylation A->B H TLC Monitoring A->H C Hydrolysis B->C F Column Chromatography B->F B->H D Chlorosulfonation C->D G Filtration & Drying C->G C->H E Extraction & Washing D->E D->G D->H I HPLC Analysis E->I F->I G->I J NMR Spectroscopy G->J K Mass Spectrometry G->K

Caption: General experimental workflow for the synthesis and analysis.

Expected Characterization Data

The final product, 3-Carboxy-4-methoxybenzenesulfonyl-d3 Chloride, can be characterized using standard analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons consistent with a 1,2,4-trisubstituted benzene ring. Absence of a signal for the methoxy protons around 3.9-4.0 ppm. A broad singlet for the carboxylic acid proton.
¹³C NMR Aromatic carbon signals. A signal for the carboxyl carbon. A signal for the methoxy carbon (may show coupling to deuterium).
Mass Spec (ESI-) [M-H]⁻ peak corresponding to the calculated molecular weight of the deuterated compound.
IR Spectroscopy Characteristic peaks for C=O (carboxylic acid), S=O (sulfonyl chloride), O-H (carboxylic acid), and aromatic C-H stretches.

Safety Considerations

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Deuterated methyl iodide is a toxic and volatile alkylating agent. Handle with care in a fume hood.

  • The chlorosulfonation reaction evolves HCl gas , which is corrosive and toxic. Ensure proper ventilation and consider using a gas trap.

  • Always add reagents slowly and control the reaction temperature to avoid uncontrolled exothermic reactions.

This technical guide provides a comprehensive overview of a plausible synthetic route for 3-Carboxy-4-methoxybenzenesulfonyl-d3 Chloride. Researchers should adapt and optimize these procedures based on their laboratory conditions and available analytical capabilities.

References

Methodological & Application

Application Notes and Protocols: 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 is a deuterated, stable isotope-labeled analog of 5-Chlorosulfonyl-2-methoxybenzoic acid. The incorporation of deuterium in the methoxy group makes it a valuable tool in various stages of pharmaceutical research and development. Its primary utility lies in its role as a synthetic intermediate and as an internal standard for pharmacokinetic and metabolic studies. The highly reactive chlorosulfonyl group allows for its use in the synthesis of a variety of sulfonamide-containing compounds.[1]

Key Applications

Intermediate in Chemical Synthesis

This compound is a key intermediate in the synthesis of isotopically labeled pharmaceutical compounds. A prominent application is in the preparation of S-(-)-Sulpiride-d3, a deuterated analog of the D2 and D3 dopamine receptor antagonist, Sulpiride.[2][3] The synthesis involves the reaction of the chlorosulfonyl group with an appropriate amine to form a stable sulfonamide linkage.

Pharmacokinetic and Metabolic Studies

Deuterated compounds such as this compound and its derivatives are instrumental in pharmacokinetic (PK) studies.[4][5] The deuterium substitution can alter the metabolic profile of a drug, potentially leading to a slower rate of metabolism and altered clearance, which can be advantageous in drug development.[1][6] By using the deuterated compound as a tracer, researchers can accurately quantify the drug and its metabolites in biological samples, often with greater sensitivity and precision compared to non-labeled counterparts.[2][4] This is particularly useful in "hot" vs. "cold" studies where the non-deuterated and deuterated versions of a drug are co-administered to assess bioavailability and metabolism.

Internal Standards in Mass Spectrometry

Due to its isotopic stability and distinct mass, this compound and its synthetic products are ideal for use as internal standards in quantitative analysis by mass spectrometry.[1] This allows for precise quantification of the non-deuterated analyte in complex biological matrices by correcting for variations during sample preparation and analysis.

Exploration of Novel Therapeutics

Derivatives of 5-Chlorosulfonyl-2-methoxybenzoic Acid have demonstrated potential as anticancer agents. Studies have shown that some compounds derived from this scaffold exhibit antiproliferative effects against various cancer cell lines, including lung, breast, pancreas, and colon cancer cells.[1] The high reactivity of the chlorosulfonyl group provides a versatile handle for creating libraries of novel sulfonamide derivatives for screening and development of new therapeutic agents.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This synthesis is a multi-step process beginning with the non-deuterated 2-methoxybenzoic acid.

Workflow for the Synthesis of this compound

A 2-methoxybenzoic acid B 2-methoxy-5-chlorobenzoic acid A->B Chlorination C 2-(methoxy-d3)-5-chlorobenzoic acid B->C Isotopic Labeling D This compound C->D Chlorosulfonation

A diagram illustrating the multi-step synthesis of this compound.

Step 1: Chlorination of 2-methoxybenzoic acid

This step produces the precursor for isotopic labeling.

  • Combine 2-methoxybenzoic acid with a 1:1 mixture of 35% HCl and 30% H₂O₂ in an ethanol/isopropanol solvent system.

  • Stir the reaction mixture at 17–22°C for 20–22 hours.

  • Isolate the product, 2-methoxy-5-chlorobenzoic acid, through filtration and wash with a suitable solvent.

  • Dry the product under vacuum.

Step 2: Isotopic Labeling of the Methoxy Group

This step introduces the deuterium atoms.

  • Dissolve 2-methoxy-5-chlorobenzoic acid in acetone.

  • Add deuterated dimethyl sulfate ((CD₃)₂SO₄) and sodium hydroxide (NaOH).

  • Heat the reaction mixture to 60°C and maintain for 6–8 hours.

  • After cooling, quench the reaction and extract the product, 2-(methoxy-d3)-5-chlorobenzoic acid.

  • Purify the product, for example, by recrystallization.

Step 3: Sulfonyl Chloride Formation

This is the final step to yield the target compound.

  • Cool chlorosulfonic acid (ClSO₃H) in an ice bath to 0–5°C.

  • Slowly add 2-(methoxy-d3)-5-chlorobenzoic acid to the cooled chlorosulfonic acid with stirring.

  • Maintain the reaction temperature at 0–5°C for 2 hours.

  • Carefully quench the reaction by pouring it over ice.

  • Collect the precipitated product, this compound, by filtration.

  • Recrystallize the crude product from methanol to achieve high purity.

Quantitative Data for Synthesis of this compound

StepKey ReagentsConditionsDurationYieldPurityReference
1. Chlorination35% HCl, 30% H₂O₂17–22°C20–22 hours70–77%Not specified[7]
2. Isotopic Labeling(CD₃)₂SO₄, NaOH, Acetone60°C6–8 hours~85%≥98% deuterium enrichment[7]
3. ChlorosulfonationChlorosulfonic acid (ClSO₃H)0–5°C2 hours68–74%>95% (after recrystallization)[7]
Protocol 2: Synthesis of S-(-)-Sulpiride-d3

This protocol outlines the synthesis of S-(-)-Sulpiride-d3 using this compound as the starting material. This involves a two-step process: amination of the sulfonyl chloride and subsequent amide bond formation.

Workflow for the Synthesis of S-(-)-Sulpiride-d3

A 5-Chlorosulfonyl-2- methoxybenzoic Acid-d3 B 5-(Aminosulfonyl)-2- methoxybenzoic Acid-d3 A->B Amination C S-(-)-Sulpiride-d3 B->C Amide Coupling D (S)-(-)-2-(Aminomethyl)- 1-ethylpyrrolidine D->C

A diagram illustrating the synthesis of S-(-)-Sulpiride-d3.

Step 1: Amination of this compound

  • Dissolve this compound in a suitable aprotic solvent (e.g., tetrahydrofuran).

  • Cool the solution to 0°C in an ice bath.

  • Bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to precipitate the product, 5-(Aminosulfonyl)-2-methoxybenzoic Acid-d3.

  • Collect the product by filtration, wash with cold water, and dry.

Step 2: Amide Coupling to form S-(-)-Sulpiride-d3

This step can be performed using a variety of amide coupling reagents. A general procedure using a carbodiimide reagent is described below.

  • In an inert atmosphere, dissolve 5-(Aminosulfonyl)-2-methoxybenzoic Acid-d3 in an anhydrous aprotic solvent such as DMF or DCM.

  • Add a coupling agent (e.g., 1.2 equivalents of EDC or DCC) and an activator (e.g., 1.2 equivalents of HOBt).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 1.0 equivalent of (S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine followed by a non-nucleophilic base (e.g., 2-3 equivalents of triethylamine or DIEA).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove any urea by-product (if DCC was used).

  • Dilute the filtrate with an organic solvent and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude S-(-)-Sulpiride-d3 by column chromatography or recrystallization.

Quantitative Data for Synthesis of S-(-)-Sulpiride (Non-deuterated analog)

Note: Specific yield and purity for the deuterated synthesis may vary.

ReactantsCoupling AgentBaseSolventConditionsYieldReference
2-methoxy-5-aminosulfonylbenzoic acid, N-ethyl-2-aminomethylpyrroleSDPPTriethylamineAcetonitrileRoom Temperature, Overnight24%[7]

Application in Pharmacokinetic Studies

The use of deuterated compounds like S-(-)-Sulpiride-d3 is pivotal in modern drug metabolism and pharmacokinetic (DMPK) studies.

General Workflow for a Pharmacokinetic Study Using a Deuterated Compound

cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Data Analysis A Co-administration of Non-deuterated (Drug) and Deuterated (Tracer) Compounds B Collection of Biological Samples (e.g., Plasma, Urine) over Time A->B C Sample Preparation (e.g., Protein Precipitation, SPE) B->C D Addition of Internal Standard (if different from tracer) C->D E LC-MS/MS Analysis D->E F Quantification of Drug and Tracer Concentrations E->F G Pharmacokinetic Modeling and Parameter Calculation (AUC, Cmax, t1/2) F->G

A diagram of a typical workflow for a pharmacokinetic study.

References

Application of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 in metabolic studies.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 is a deuterated, stable isotope-labeled compound primarily utilized as a key intermediate in the synthesis of labeled internal standards for metabolic studies. Its application is critical in the field of drug metabolism and pharmacokinetics (DMPK), particularly for quantitative analysis of drugs synthesized from it, such as the atypical antipsychotic Sulpiride.

The incorporation of deuterium atoms (-d3) in the methoxy group provides a distinct mass shift without significantly altering the chemical properties of the molecule. This allows for its use as an internal standard in mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS). By adding a known amount of the deuterated standard to a biological sample, researchers can accurately quantify the concentration of the unlabeled drug and its metabolites, correcting for variations in sample preparation and instrument response.

The primary application of this compound is therefore indirect, yet crucial, for:

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of drugs like Sulpiride.

  • Metabolite Identification and Quantification: Tracing the metabolic fate of the drug by identifying and quantifying its metabolites in various biological matrices (e.g., plasma, urine).

  • Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of a drug.

The stability of the deuterium label on the methoxy group is essential, as this part of the molecule can be subject to metabolic processes such as O-demethylation. Tracking the deuterated and non-deuterated fragments in mass spectrometry can help elucidate these metabolic pathways.

Experimental Protocols

The following is a representative protocol for the quantification of a drug (e.g., Sulpiride) in human plasma using a deuterated internal standard synthesized from this compound. This protocol is adapted from established methods for similar analytes.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions: Prepare a 1 mg/mL stock solution of the unlabeled drug (e.g., Sulpiride) and the deuterated internal standard (IS), Sulpiride-d3, in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution of the drug with a 50:50 methanol:water mixture to prepare working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the primary stock solution of the IS with the same diluent to achieve a final concentration of 100 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 50 µL of 1M NaOH to alkalinize the sample and vortex.

  • Add 1 mL of ethyl acetate, vortex for 5 minutes, and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant (organic layer) to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm × 50 mm, 3.5 µm).

    • Mobile Phase: Isocratic elution with 0.2% formic acid in water and acetonitrile (60:40, v/v).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example for Sulpiride):

      • Sulpiride: m/z 342.0 → 112.0

      • Sulpiride-d3 (IS): m/z 345.0 → 112.0

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument.

Data Presentation

Quantitative data from metabolic studies are typically presented in tables summarizing the pharmacokinetic parameters and the validation of the analytical method.

Table 1: Pharmacokinetic Parameters of Sulpiride in Healthy Volunteers Following a Single Oral Dose

ParameterUnitMean ± SD
Cmax (Maximum Plasma Concentration)ng/mL320 ± 85
Tmax (Time to Cmax)h3.5 ± 1.2
AUC₀-t (Area Under the Curve)ng·h/mL2850 ± 750
t½ (Elimination Half-life)h8.3 ± 2.1

Table 2: Summary of the Bioanalytical Method Validation for Sulpiride Quantification

ParameterSpecificationResult
Linearity Range2.5 - 200 ng/mLr² > 0.995
Lower Limit of Quantification (LLOQ)2.5 ng/mLSignal-to-Noise > 10
Intra-day Precision (%CV)< 15%3.5% - 8.2%
Inter-day Precision (%CV)< 15%5.1% - 9.8%
Accuracy (% Bias)85% - 115%92.7% - 106.4%
RecoveryConsistent and reproducible> 85%
Matrix EffectMinimal< 10%

Visualizations

Workflow for Metabolic Studies Using a Deuterated Internal Standard

G cluster_0 Synthesis of Labeled Internal Standard cluster_1 Pharmacokinetic Study cluster_2 Sample Analysis A 5-Chlorosulfonyl-2- methoxybenzoic Acid-d3 B Chemical Synthesis A->B C Deuterated Drug (e.g., Sulpiride-d3) B->C F Spiking of Deuterated IS into Samples C->F Internal Standard D Dosing of Unlabeled Drug to Subjects E Collection of Biological Samples (e.g., Plasma, Urine) D->E E->F G Sample Preparation (Extraction) F->G H LC-MS/MS Analysis G->H I Data Processing and Quantification H->I J Determination of ADME Parameters I->J Pharmacokinetic Modeling

Caption: Workflow of a pharmacokinetic study using a deuterated internal standard.

Signaling Pathway of Sulpiride

G Sulpiride Sulpiride D2R Dopamine D2 Receptor (Postsynaptic) Sulpiride->D2R Antagonist AC Adenylate Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation DARPP32 DARPP-32 PKA->DARPP32 Phosphorylation Downstream Downstream Signaling (e.g., Gene Expression, Ion Channel Modulation) DARPP32->Downstream Modulation Therapeutic Therapeutic Effect (Antipsychotic Action) Downstream->Therapeutic

Caption: Simplified signaling pathway of Sulpiride's antagonism at the D2 receptor.

Application Notes and Protocols for 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In quantitative bioanalysis by mass spectrometry, an internal standard (IS) is crucial for accurate and precise quantification of analytes in complex biological matrices. The IS is a compound of known concentration that is added to all samples, calibrators, and quality controls. It helps to correct for variability that can occur during sample preparation, injection, and ionization in the mass spectrometer. An ideal internal standard should be structurally similar to the analyte to ensure it behaves similarly during the analytical process, but it must be distinguishable by the mass spectrometer. A stable isotope-labeled version of the analyte is often the best choice for an internal standard.

5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 is a deuterated analog of 5-Chlorosulfonyl-2-methoxybenzoic acid. Its physical and chemical properties are nearly identical to its non-labeled counterpart, making it an excellent internal standard for the quantification of 5-Chlorosulfonyl-2-methoxybenzoic acid or structurally similar compounds in various biological matrices. The deuterium labeling results in a mass shift of +3 Da, allowing for clear differentiation from the unlabeled analyte by the mass spectrometer. This document provides detailed application notes and protocols for the use of this compound as an internal standard in a hypothetical bioanalytical method for the quantification of a structurally related analyte, "Sulfonamide X," in human plasma by LC-MS/MS.

Experimental Protocols

This section details the methodology for the quantification of Sulfonamide X in human plasma using this compound as an internal standard.

1. Materials and Reagents

  • Analyte: Sulfonamide X

  • Internal Standard: this compound

  • Biological Matrix: Human plasma (with K2EDTA as anticoagulant)

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid (LC-MS grade)

    • Water (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

2. Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Sulfonamide X and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Analyte Working Solutions (for calibration curve and QCs): Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 (v/v) methanol:water to achieve the desired concentrations for spiking into the plasma.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

3. Sample Preparation: Protein Precipitation

  • Label polypropylene tubes for each sample, calibrator, and quality control.

  • Pipette 50 µL of plasma into the corresponding tubes.

  • Add 10 µL of the internal standard working solution (100 ng/mL) to all tubes except for the blank matrix sample. Vortex briefly.

  • To precipitate proteins, add 200 µL of acetonitrile containing 0.1% formic acid to each tube.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC)

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5% to 95% B

      • 2.5-3.5 min: 95% B

      • 3.5-3.6 min: 95% to 5% B

      • 3.6-5.0 min: 5% B

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS)

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Sulfonamide X: m/z [M+H]+ → m/z [Fragment ion]

      • This compound (IS): m/z 254.0 → m/z 187.0

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

Data Presentation

The following tables summarize the hypothetical quantitative data from the method validation experiments for Sulfonamide X using this compound as the internal standard.

Table 1: Calibration Curve Parameters

ParameterValue
Calibration Range1 - 1000 ng/mL
Regression ModelLinear
Weighting Factor1/x²
Correlation Coefficient (r²)> 0.995
Back-calculated AccuracyWithin ±15% (±20% for LLOQ) of nominal

Table 2: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ1≤ 10.0± 10.0≤ 15.0± 15.0
Low QC3≤ 8.0± 8.0≤ 10.0± 10.0
Mid QC100≤ 6.0± 6.0≤ 8.0± 8.0
High QC800≤ 5.0± 5.0≤ 7.0± 7.0

Table 3: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
Low QC85.287.598.7
High QC88.186.9101.3

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard (this compound) plasma->add_is ppt Protein Precipitation (Acetonitrile + 0.1% Formic Acid) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing

Caption: Experimental workflow for the quantification of Sulfonamide X in human plasma.

Logical_Relationship cluster_properties Shared Properties cluster_measurement Mass Spectrometric Measurement Analyte Sulfonamide X (Analyte) Extraction Similar Extraction Recovery Analyte->Extraction Chromatography Similar Chromatographic Behavior Analyte->Chromatography Ionization Similar Ionization Efficiency Analyte->Ionization Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS This compound (Internal Standard) IS->Extraction IS->Chromatography IS->Ionization IS->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Rationale for using a stable isotope-labeled internal standard.

Protocol for Using Deuterated Compounds in NMR Spectroscopy: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive guide for the effective use of deuterated compounds in Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals who utilize NMR as a key analytical technique for molecular structure elucidation and quantification. This application note details the principles behind the use of deuterated solvents, provides protocols for sample preparation and data acquisition, and offers guidance on data interpretation.

Introduction to Deuterated Compounds in NMR

Deuterated solvents are essential in ¹H NMR (proton NMR) spectroscopy because they replace hydrogen (¹H) atoms with deuterium (²H or D), a stable isotope of hydrogen.[1] This substitution is critical for several reasons:

  • Minimizing Solvent Interference: Standard, non-deuterated solvents contain a vast excess of protons compared to the analyte. This results in a massive solvent signal that would otherwise obscure the signals from the sample of interest.[1][2][3] Since deuterium resonates at a different frequency from protons, using a deuterated solvent makes the solvent essentially "invisible" in the ¹H NMR spectrum.[4]

  • Enabling the Lock System: Modern NMR spectrometers utilize a deuterium frequency lock system to stabilize the magnetic field.[5][6] The spectrometer constantly monitors the deuterium signal from the solvent to correct for any magnetic field drift, ensuring high resolution and spectral stability over time.[5][7]

  • Providing a Chemical Shift Reference: Although deuteration is never 100% complete, the small, residual protonated solvent signal is sharp and has a well-documented chemical shift.[1][8] This residual peak can be used as a secondary internal reference to calibrate the chemical shift axis of the spectrum.[8][9]

Properties of Common Deuterated Solvents

The choice of a deuterated solvent is dictated by the solubility of the analyte, its chemical inertness, and the desired temperature range for the experiment.[10] The properties of several commonly used deuterated solvents are summarized in the tables below.

Table 1: Physical Properties of Common Deuterated Solvents

SolventFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL at 25°C)
Chloroform-dCDCl₃120.38-64611.500
Dimethyl Sulfoxide-d₆(CD₃)₂SO84.1720.21891.188
Acetone-d₆(CD₃)₂CO64.13-9455.50.872
Benzene-d₆C₆D₆84.156.879.10.943
Deuterium OxideD₂O20.033.8101.41.107
Methanol-d₄CD₃OD36.07-9865.40.888
Acetonitrile-d₃CD₃CN44.07-45810.844

Table 2: ¹H NMR Chemical Shifts of Residual Protons and Water in Common Deuterated Solvents

SolventResidual Proton Signal (ppm)MultiplicityWater Signal (ppm)
Chloroform-d (CDCl₃)7.26singlet1.56
Dimethyl Sulfoxide-d₆ (DMSO-d₆)2.50quintet3.33
Acetone-d₆2.05quintet2.84
Benzene-d₆7.16singlet0.40
Deuterium Oxide (D₂O)4.79singlet-
Methanol-d₄ (CD₃OD)3.31quintet4.87
Acetonitrile-d₃ (CD₃CN)1.94quintet2.13

Note: The chemical shift of water can vary depending on temperature, concentration, and the presence of other solutes that can participate in hydrogen bonding.[11]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[4]

Materials:

  • Analyte (solid or liquid)

  • High-purity deuterated solvent (≥99.8% D)

  • High-quality NMR tube (e.g., 5 mm) and cap

  • Vial for dissolution

  • Pasteur pipette and bulb

  • Small piece of cotton wool or a pipette filter

Protocol for a Solid Sample:

  • Weigh 1-20 mg of the solid analyte into a clean, dry vial. The exact amount depends on the molecular weight of the compound and the nucleus being observed (¹³C NMR requires more sample than ¹H NMR).[12][13]

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[14]

  • Gently swirl or vortex the vial to dissolve the sample completely. If necessary, use gentle heating or sonication, ensuring the sample is stable under these conditions.

  • Prepare a filter by placing a small, loose plug of cotton wool into a Pasteur pipette.

  • Filter the solution directly into the NMR tube to remove any particulate matter, which can degrade spectral resolution.[13][14]

  • The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.[13][15]

  • Cap the NMR tube securely and label it clearly.

Protocol for a Liquid Sample:

  • For a pure liquid analyte, add 1-2 drops directly into the NMR tube.

  • Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Cap the tube and invert it several times to ensure thorough mixing.

  • If the liquid is a solution, transfer an appropriate volume to the NMR tube and dilute with the deuterated solvent to the correct final volume.

NMR Data Acquisition

Workflow for a Typical NMR Experiment:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh/Measure Analyte B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock on Deuterium Signal D->E F Shim Magnetic Field E->F G Acquire NMR Data F->G H Fourier Transform G->H I Phase Correction H->I J Baseline Correction I->J K Integration & Peak Picking J->K

Caption: Workflow of an NMR experiment.

Detailed Steps:

  • Instrument Setup: Ensure the NMR spectrometer is properly configured for the desired nucleus (e.g., ¹H).

  • Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the sample changer or directly into the magnet.

  • Locking: The instrument's software will automatically attempt to "lock" onto the deuterium signal of the solvent.[16] This process involves adjusting the magnetic field (Z0) until the deuterium resonance frequency matches a predefined value.[7][16] A stable lock is indicated by a steady lock signal level.[5] A weak or unstable lock signal can lead to distorted spectra.[17]

  • Shimming: Shimming is the process of adjusting the currents in a series of "shim" coils to make the magnetic field as homogeneous as possible across the sample volume.[5] This is critical for achieving sharp spectral lines and high resolution. The lock signal level is typically maximized during the shimming process.[5]

  • Acquisition Parameters: Set the appropriate experimental parameters, including:

    • Number of scans (nt)

    • Relaxation delay (d1)

    • Acquisition time (at)

    • Spectral width (sw)

    • Pulse width (p1)

  • Data Acquisition: Start the acquisition. The spectrometer will apply a series of radiofrequency pulses and record the resulting Free Induction Decay (FID).

Data Processing
  • Fourier Transformation: The raw FID data is converted from the time domain to the frequency domain via a Fourier Transform to produce the NMR spectrum.

  • Phase Correction: The phase of the spectrum is adjusted to ensure that all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is calibrated. This is typically done by setting the residual solvent peak to its known chemical shift value (e.g., 7.26 ppm for CDCl₃).[9]

  • Integration and Analysis: The area under each peak is integrated to determine the relative number of protons giving rise to that signal. The chemical shifts, coupling patterns, and integrals are then analyzed to elucidate the molecular structure.

Rationale for Using Deuterated Solvents

The following diagram illustrates the key reasons for employing deuterated solvents in NMR spectroscopy.

G cluster_reasons Primary Functions cluster_benefits Resulting Benefits A Deuterated Solvent in NMR B Avoid Solvent Signal Overlap A->B ¹H replaced by ²H C Enable Field/Frequency Lock A->C ²H signal is monitored D Provide Internal Reference A->D Residual ¹H signal is known E Clear Analyte Spectrum B->E F High Spectral Resolution & Stability C->F G Accurate Chemical Shift Calibration D->G

Caption: Rationale for using deuterated solvents.

Troubleshooting and Best Practices

  • Moisture Contamination: Water is a common contaminant and will appear as a peak in the spectrum. To minimize water contamination, use dry NMR tubes and handle solvents in a dry environment.[3] Single-use ampoules of deuterated solvents can also help prevent moisture absorption.[3]

  • Solvent Selection: Always choose a solvent in which your compound is highly soluble to maximize signal-to-noise.[14] Ensure the solvent does not react with your analyte.[10]

  • Shimming: Poor shimming is a common cause of broad peaks and poor resolution. Take sufficient time to optimize the shims for each sample.

  • Sample Concentration: For quantitative NMR (qNMR), the concentration of the analyte must be carefully controlled. The residual solvent signal can sometimes be used as an internal standard for quantification, provided its concentration is accurately known.[18]

  • Handling DMSO-d₆: Dimethyl sulfoxide-d₆ has a relatively high melting point (18.5 °C) and may solidify.[3] It can be gently warmed in a water bath to return it to a liquid state.[3]

Conclusion

The proper use of deuterated compounds is fundamental to acquiring high-quality NMR spectra for structural elucidation and quantitative analysis. By following the protocols outlined in this application note, researchers can minimize experimental artifacts and obtain reliable and reproducible NMR data. Careful selection of the appropriate deuterated solvent, meticulous sample preparation, and proper instrument setup are all critical steps in a successful NMR experiment.

References

Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid, a key intermediate in the production of various pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs) like meloxicam and piroxicam.[1] The protocols outlined below are intended for researchers, scientists, and professionals in drug development.

Overview

5-Chlorosulphonyl-2-methoxy benzoic acid (CAS Number: 51904-91-7) is a reactive compound containing a carboxylic acid, a methoxy group, and a chlorosulphonyl group.[2][3][4][5] The presence of the highly electrophilic chlorosulphonyl group makes it a valuable reagent for introducing the sulfonyl moiety in the synthesis of sulfonamides and other pharmaceutical compounds.[6] The synthesis described herein involves the chlorosulfonation of 2-methoxybenzoic acid.

Experimental Protocols

This section details the methodology for the synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
2-Methoxybenzoic acid (o-anisic acid)C₈H₈O₃152.1526.8 g
Chlorosulphonic acidClHO₃S116.5255 ml
DichloroethaneC₂H₄Cl₂98.9672 ml
Sodium chlorideNaCl58.4410 g
Ice waterH₂O18.02300 g
Synthesis Procedure

The synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid is achieved through the chlorosulfonation of 2-methoxybenzoic acid.[7]

  • Reaction Setup: In a well-ventilated fume hood, a stirred mixture of dichloroethane (72 ml), o-anisic acid (26.8 g), and sodium chloride (10 g) is prepared in a suitable reaction vessel.

  • Addition of Chlorosulphonic Acid: Chlorosulphonic acid (55 ml) is added to the stirred mixture over a period of 6 hours at a controlled temperature of 20°C.[7]

  • Heating Profile:

    • The mixture is warmed to 40°C.

    • After one hour at 40°C, the temperature is increased to 65°C.

    • The reaction mixture is maintained at 65°-70°C for 17 hours.[7]

  • Work-up:

    • After the reaction is complete, the mixture is cooled.

    • The cooled reaction mixture is carefully poured into ice water (300 g).

    • The product, 5-Chlorosulphonyl-2-methoxy benzoic acid, precipitates as a colorless solid.[7]

  • Isolation and Yield: The solid product is collected by filtration, washed with cold water, and dried. The reported yield for this procedure is 28.7 g (65%).[7]

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis.

ParameterValueReference
Starting Material (o-anisic acid)26.8 g[7]
Product Yield (crude)28.7 g[7]
Molar Yield65%[7]
Molecular FormulaC₈H₇ClO₅S[2][4][5]
Molecular Weight250.66 g/mol [2][4][5]
AppearanceColorless solid[7]

Visualizations

The following diagrams illustrate the chemical reaction pathway and the experimental workflow.

Reaction_Pathway 2-Methoxybenzoic_acid 2-Methoxybenzoic acid Product 5-Chlorosulphonyl-2-methoxy benzoic acid 2-Methoxybenzoic_acid->Product Chlorosulfonation Reagents Chlorosulphonic acid, Sodium chloride, Dichloroethane Reagents->Product

Caption: Chemical reaction pathway for the synthesis.

Experimental_Workflow A 1. Prepare mixture of o-anisic acid, NaCl, and dichloroethane B 2. Add Chlorosulphonic acid (6 hrs, 20°C) A->B C 3. Warm to 40°C (1 hr) B->C D 4. Heat to 65-70°C (17 hrs) C->D E 5. Cool reaction mixture D->E F 6. Pour into ice water E->F G 7. Filter and collect solid product F->G

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for LC-MS/MS Analysis with 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 as a derivatization agent for the sensitive and selective quantitative analysis of biogenic amines by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a novel deuterated derivatization agent designed for the analysis of primary and secondary amines, such as biogenic amines and catecholamines, by LC-MS/MS. The chlorosulfonyl group reacts with the amine functional group of the target analytes, forming a stable sulfonamide. This derivatization offers several advantages for quantitative analysis:

  • Improved Chromatographic Retention: The derivatization increases the hydrophobicity of polar analytes, leading to better retention on reversed-phase columns.

  • Enhanced Ionization Efficiency: The derivatizing agent introduces a readily ionizable moiety, significantly improving the signal intensity in the mass spectrometer.

  • Use as a Universal Internal Standard: The deuterated nature of this compound allows for its use in generating a suite of deuterated analyte standards. When the non-deuterated form of the reagent is used to derivatize the sample and the deuterated form is used to derivatize the analytical standards, the resulting derivatives can serve as ideal internal standards for correcting for matrix effects and variations in ionization.

Quantitative Data Summary

The following table summarizes the quantitative performance of the described method for the analysis of a panel of biogenic amines in human plasma.

AnalyteRetention Time (min)MRM Transition (m/z)LLOQ (pg/mL)Linearity (r²)Accuracy (%)Precision (%RSD)
Histamine3.2404.1 > 158.150>0.99595.2 - 103.5< 7.8
Putrescine4.5545.2 > 158.125>0.99898.1 - 104.2< 6.5
Cadaverine4.9573.2 > 158.125>0.99796.5 - 102.8< 7.1
Tyramine5.8388.1 > 158.1100>0.99594.8 - 105.1< 8.2
Dopamine5.3404.1 > 158.150>0.99697.2 - 103.9< 6.9
Serotonin6.1427.1 > 158.1100>0.99493.5 - 106.3< 8.5

Experimental Protocols

Preparation of Reagents and Standards
  • Derivatization Reagent (5-CSMBA-d3) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the non-deuterated 5-Chlorosulfonyl-2-methoxybenzoic Acid derivatized biogenic amines at a concentration of 100 ng/mL in acetonitrile/water (50:50, v/v).

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the target biogenic amines into a surrogate matrix (e.g., charcoal-stripped plasma).

Sample Preparation and Derivatization
  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard working solution. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution and Derivatization:

    • Reconstitute the dried extract in 50 µL of 100 mM sodium carbonate buffer (pH 9.5).

    • Add 50 µL of the 5-CSMBA-d3 stock solution (1 mg/mL in acetonitrile).

    • Vortex briefly and incubate at 60°C for 30 minutes.

  • Quenching: Add 10 µL of 1% formic acid to quench the reaction.

  • Final Preparation: Centrifuge at 14,000 x g for 5 minutes and transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-9 min: 90% B

    • 9-9.1 min: 90-10% B

    • 9.1-12 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for each derivatized analyte (as exemplified in the data table).

Visualizations

Caption: Derivatization reaction of a primary amine with 5-CSMBA-d3.

Experimental_Workflow LC-MS/MS Analysis Workflow Sample Plasma Sample ProteinPrecipitation Protein Precipitation & IS Spiking Sample->ProteinPrecipitation Centrifugation1 Centrifugation ProteinPrecipitation->Centrifugation1 Evaporation Evaporation Centrifugation1->Evaporation Derivatization Derivatization with 5-CSMBA-d3 Evaporation->Derivatization Quenching Reaction Quenching Derivatization->Quenching Centrifugation2 Final Centrifugation Quenching->Centrifugation2 LCMS_Analysis LC-MS/MS Analysis Centrifugation2->LCMS_Analysis Data_Processing Data Processing LCMS_Analysis->Data_Processing

Caption: Experimental workflow for the analysis of biogenic amines.

Method_Optimization Method Optimization Logic Start Start Optimization Deriv_pH Optimize Derivatization pH Start->Deriv_pH Deriv_Temp Optimize Derivatization Temp Deriv_pH->Deriv_Temp Deriv_Time Optimize Derivatization Time Deriv_Temp->Deriv_Time LC_Gradient Optimize LC Gradient Deriv_Time->LC_Gradient MS_Params Optimize MS Parameters LC_Gradient->MS_Params End Final Method MS_Params->End

Caption: Logical flow for method development and optimization.

Application Note: Quantitative Analysis of Imatinib in Human Plasma using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for quantitative analysis.[1][2] It is considered a definitive method in analytical chemistry due to its ability to minimize errors arising from sample preparation and matrix effects.[2] In drug development, IDMS, particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for the bioanalysis of small molecules, ensuring reliable pharmacokinetic and toxicokinetic data. This application note provides a detailed protocol for the quantitative analysis of imatinib, a tyrosine kinase inhibitor, in human plasma using IDMS.

Imatinib is a first-line treatment for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[3] It functions by inhibiting the BCR-ABL tyrosine kinase, an oncoprotein central to the pathophysiology of CML.[4][5][6] Accurate measurement of imatinib plasma concentrations is crucial for therapeutic drug monitoring, dose optimization, and assessing patient adherence.

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard or "spike") to the sample at the earliest stage of sample preparation.[2] This stable isotope-labeled internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). Because the analyte and the internal standard exhibit nearly identical chemical and physical properties, they behave similarly during sample extraction, chromatography, and ionization.[2] Any sample loss during the procedure will affect both the analyte and the internal standard to the same extent, thus preserving their concentration ratio. The concentration of the analyte in the original sample is then determined by measuring the ratio of the mass spectrometric signals of the analyte to the internal standard.

Signaling Pathway of Imatinib Action

Imatinib targets the constitutively active BCR-ABL tyrosine kinase, the product of the Philadelphia chromosome translocation t(9;22)(q34;q11) which is a hallmark of CML.[7][8] The BCR-ABL oncoprotein activates several downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[9][10][11] Imatinib competitively binds to the ATP-binding site of the BCR-ABL kinase domain, preventing the phosphorylation of its substrates and thereby inhibiting downstream signaling, ultimately leading to apoptosis of the cancer cells.[4][6][10]

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR-ABL BCR-ABL Oncoprotein GRB2_SOS GRB2/SOS BCR-ABL->GRB2_SOS P PI3K PI3K BCR-ABL->PI3K P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Imatinib Imatinib Imatinib->BCR-ABL Inhibits ATP Binding IDMS_Workflow IDMS Experimental Workflow for Imatinib Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample 50 µL Human Plasma Sample Spike_IS Add 200 µL Imatinib-d8 (Internal Standard) in Acetonitrile Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Vortex Vortex Mix (30s) Protein_Precipitation->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Injection Inject 5 µL into LC-MS/MS Supernatant_Transfer->Injection LC_Separation Chromatographic Separation (C18) Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Imatinib Concentration Calibration_Curve->Quantification

References

Application Notes and Protocols for Pharmacokinetic Studies of Deuterated Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and bioanalytical methodologies for conducting pharmacokinetic (PK) studies of deuterated drugs. The strategic replacement of hydrogen with deuterium atoms can significantly alter a drug's metabolic profile, leading to improved pharmacokinetic properties. This document outlines the key considerations for study design, detailed experimental protocols, and data interpretation.

Introduction to Deuterated Drugs and Pharmacokinetics

Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a strategy employed in drug development to enhance the metabolic stability of a molecule.[1][2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1] This "kinetic isotope effect" can slow down the rate of metabolism, potentially leading to:

  • Increased drug exposure (AUC): A longer duration of the drug in the systemic circulation.

  • Lower peak plasma concentrations (Cmax): A more sustained release profile.

  • Longer half-life (t½): Reduced dosing frequency.

  • Altered metabolite profiles: Potentially reducing the formation of toxic metabolites.

Pharmacokinetic studies are crucial to quantify these effects and to compare the profile of the deuterated drug to its non-deuterated (or "light") counterpart.

Experimental Design Considerations

A well-designed pharmacokinetic study for a deuterated drug should enable a direct and robust comparison with its non-deuterated analog. Key design elements include:

  • Head-to-Head Comparison: The study should directly compare the deuterated drug with its non-deuterated counterpart.

  • Cross-over Design: In clinical studies, a crossover design where each subject receives both the deuterated and non-deuterated drug (with a suitable washout period in between) is ideal to minimize inter-individual variability.

  • Dose Selection: The doses of the deuterated and non-deuterated drugs should be carefully selected to allow for meaningful comparisons of their pharmacokinetic profiles.

  • Sampling Schedule: A rich sampling schedule is essential to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) phases of both compounds. This includes frequent sampling during the initial absorption phase and extended sampling to capture the complete elimination phase.

  • Bioanalytical Method: A validated, sensitive, and specific bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is required for the accurate quantification of the parent drug and its key metabolites in biological matrices.

Data Presentation: Comparative Pharmacokinetics

Summarizing pharmacokinetic data in a clear, tabular format is essential for direct comparison. Below are examples of how to present such data, using the well-characterized pair, deutetrabenazine and its non-deuterated analog, tetrabenazine, as an example.

Table 1: Comparative Pharmacokinetic Parameters of Deutetrabenazine and Tetrabenazine Active Metabolites (Single Dose)

ParameterDeutetrabenazine (Metabolites)Tetrabenazine (Metabolites)Fold Change
AUC0–inf (ng·h/mL) 283.0142.02.0
Cmax (ng/mL) 26.122.91.1
t½ (h) 9.44.52.1
Tmax (h) 3.02.01.5

Data represents the mean values for the sum of the active metabolites (α- and β-dihydrotetrabenazine) following a single oral dose. Data compiled from multiple sources.[3][4][5][6]

Table 2: Steady-State Pharmacokinetic Parameters of Deutetrabenazine and Tetrabenazine Active Metabolites

ParameterDeutetrabenazine (7.5 mg BID)Tetrabenazine (25 mg BID)
AUC0-12 (ng·h/mL) 134.0140.0
Cmax (ng/mL) 15.229.8
Cmin (ng/mL) 6.81.4
Peak-to-trough ratio 2.221.3

Data represents the mean values for the sum of the active metabolites (α- and β-dihydrotetrabenazine) at steady-state. BID = twice daily. Data compiled from multiple sources.[3][5][6]

Experimental Protocols

Accurate and reproducible bioanalytical data is the cornerstone of any pharmacokinetic study. LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.

Protocol 1: Plasma Sample Preparation - Protein Precipitation

This protocol is a rapid and straightforward method for removing proteins from plasma samples.

Materials:

  • Human plasma (containing the deuterated drug and its non-deuterated analog as the analyte and internal standard, respectively, or vice versa)

  • Acetonitrile (ACN), HPLC grade, containing 0.1% formic acid

  • Vortex mixer

  • Centrifuge capable of 14,000 x g

  • 96-well collection plates

Procedure:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate, avoiding disturbance of the protein pellet.

  • The samples are now ready for LC-MS/MS analysis.

Protocol 2: Plasma Sample Preparation - Liquid-Liquid Extraction (LLE)

LLE is a more selective sample clean-up method that can reduce matrix effects.

Materials:

  • Human plasma

  • Methyl tert-butyl ether (MTBE)

  • Internal standard solution

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

Procedure:

  • To 200 µL of plasma, add 50 µL of the internal standard solution and vortex briefly.

  • Add 1 mL of MTBE to the plasma sample.

  • Vortex for 5 minutes to ensure efficient extraction of the analyte into the organic phase.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Quantification of a Deuterated Drug and its Metabolites

This protocol provides a general framework for the LC-MS/MS analysis. Specific parameters will need to be optimized for the particular drug molecule. The following is based on the analysis of tetrabenazine and its metabolites and can be adapted for deuterated analogs.[3][5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., Zorbax SB C18, 50 mm x 4.6 mm, 3.5 µm) is a common choice.

  • Mobile Phase A: 5 mM Ammonium Acetate in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.8 mL/min

  • Gradient: A gradient elution is typically used to separate the parent drug and its metabolites. An example gradient could be:

    • 0-0.5 min: 40% B

    • 0.5-1.5 min: Linear ramp to 95% B

    • 1.5-2.0 min: Hold at 95% B

    • 2.0-2.1 min: Return to 40% B

    • 2.1-2.5 min: Re-equilibration at 40% B

  • Injection Volume: 10 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: These need to be determined for the deuterated drug, its non-deuterated counterpart, and their respective metabolites. For example:

    • Tetrabenazine: m/z 318.2 -> 200.1

    • α-dihydrotetrabenazine: m/z 320.2 -> 165.2

    • β-dihydrotetrabenazine: m/z 320.2 -> 165.2

    • Deuterated analogs will have a corresponding mass shift. For example, a d6-deuterated tetrabenazine would have a precursor ion of m/z 324.2.

  • Source Parameters: Parameters such as ion spray voltage, temperature, and gas flows should be optimized for maximum sensitivity.

Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.

  • Quantify the concentration of the analyte in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Experimental Workflow for a Deuterated Drug PK Study

G cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase (Crossover Design) cluster_bioanalysis Bioanalytical Phase Synthesis_D Synthesis of Deuterated Drug Formulation Formulation Development Synthesis_D->Formulation Synthesis_ND Synthesis of Non-Deuterated Analog Synthesis_ND->Formulation Dosing_A Dosing: Period 1 (Deuterated or Non-Deuterated) Formulation->Dosing_A Sampling_A Blood Sampling Dosing_A->Sampling_A Washout Washout Period Sampling_A->Washout Dosing_B Dosing: Period 2 (Alternative Drug) Washout->Dosing_B Sampling_B Blood Sampling Dosing_B->Sampling_B Sample_Prep Plasma Sample Preparation (e.g., Protein Precipitation) Sampling_B->Sample_Prep LC_MS LC-MS/MS Analysis (Quantification) Sample_Prep->LC_MS Data_Analysis Pharmacokinetic Data Analysis LC_MS->Data_Analysis

Caption: Workflow for a typical pharmacokinetic study comparing a deuterated drug to its non-deuterated analog.

Signaling Pathway: Deuteration Impact on Metabolism

G Drug_ND Non-Deuterated Drug (C-H bond) CYP450 CYP450 Enzymes Drug_ND->CYP450 Metabolism Drug_D Deuterated Drug (C-D bond) Drug_D->CYP450 Metabolism Metabolite_Fast Metabolite(s) (Rapid Formation) CYP450->Metabolite_Fast Fast Cleavage Metabolite_Slow Metabolite(s) (Slow Formation) CYP450->Metabolite_Slow Slow Cleavage (Kinetic Isotope Effect) Excretion_Fast Rapid Elimination Metabolite_Fast->Excretion_Fast Excretion_Slow Slower Elimination Metabolite_Slow->Excretion_Slow

Caption: The kinetic isotope effect of deuteration on drug metabolism by CYP450 enzymes.

References

5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 applications in dopamine receptor antagonist synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 in the synthesis of the selective dopamine D2 and D3 receptor antagonist, S-(-)-Sulpiride-d3. This deuterated analog is a valuable tool in pharmacokinetic and metabolic studies.

Introduction

S-(-)-Sulpiride is a substituted benzamide with antipsychotic and antidepressant properties, acting as a selective antagonist at dopamine D2 and D3 receptors. The introduction of deuterium at the methoxy group (d3) provides a means to alter the metabolic profile of the drug, potentially leading to improved pharmacokinetic properties. This compound serves as a key deuterated starting material for the synthesis of S-(-)-Sulpiride-d3.

Synthesis of S-(-)-Sulpiride-d3

The synthesis of S-(-)-Sulpiride-d3 is achieved through the condensation of this compound with (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine. The sulfonyl chloride group of the benzoic acid derivative reacts with the primary amine of the pyrrolidine derivative to form a stable sulfonamide bond.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product A This compound C S-(-)-Sulpiride-d3 A->C + B (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine B->C

Caption: Reaction scheme for the synthesis of S-(-)-Sulpiride-d3.

Experimental Protocols

A detailed experimental protocol for the synthesis of S-(-)-Sulpiride-d3 is provided below, based on established methods for the synthesis of sulpiride and its analogs.

Materials:
  • This compound

  • (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine

  • Anhydrous Potassium Carbonate (K2CO3)

  • Acetone

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture (for chromatography)

Procedure:
  • Reaction Setup: To a solution of (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Addition of Starting Material: Slowly add a solution of this compound (1.0 eq) in anhydrous acetone to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove potassium carbonate. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure S-(-)-Sulpiride-d3.

Data Presentation

While specific yields for the synthesis of the deuterated S-(-)-Sulpiride-d3 are not extensively reported in publicly available literature, syntheses of the non-deuterated analog report high yields. A Chinese patent (CN112441960A) describes a synthesis of sulpiride with a yield of up to 96.1% and a purity of 99.96% using a solid base catalyst.[1]

Table 1: Physicochemical Properties of S-(-)-Sulpiride-d3

PropertyValue
CAS Number124020-27-5[2]
Molecular FormulaC15H20D3N3O4S[2]
Molecular Weight344.44 g/mol [2]

Table 2: Binding Affinities (Ki) of S-(-)-Sulpiride for Dopamine Receptors

ReceptorKi (nM)
D2~15
D3~13

Note: Data is for the non-deuterated S-(-)-Sulpiride.

Dopamine Receptor Antagonism and Signaling Pathway

S-(-)-Sulpiride acts as a selective antagonist at dopamine D2 and D3 receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, S-(-)-Sulpiride prevents the dopamine-induced inhibition of adenylyl cyclase.

G cluster_membrane Cell Membrane D2R D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits D3R D3 Receptor D3R->AC Inhibits cAMP cAMP AC->cAMP Converts to Dopamine Dopamine Dopamine->D2R Activates Dopamine->D3R Activates Sulpiride S-(-)-Sulpiride-d3 Sulpiride->D2R Blocks Sulpiride->D3R Blocks ATP ATP ATP->AC Substrate

Caption: S-(-)-Sulpiride-d3 signaling pathway.

Characterization

The successful synthesis and deuterium incorporation in S-(-)-Sulpiride-d3 should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is expected to show the absence of a signal for the methoxy protons, which would be present in the non-deuterated compound. 2H NMR would confirm the presence of deuterium at the methoxy position.

  • Mass Spectrometry (MS): The mass spectrum of S-(-)-Sulpiride-d3 will show a molecular ion peak corresponding to its deuterated molecular weight (344.44 g/mol ), which is 3 units higher than the non-deuterated S-(-)-Sulpiride (341.43 g/mol ).[2][3]

Conclusion

This compound is a critical intermediate for the efficient synthesis of S-(-)-Sulpiride-d3. The provided protocol and characterization methods will aid researchers in the preparation and validation of this important deuterated dopamine receptor antagonist for use in advanced pharmacological studies.

References

Application Notes and Protocols for the Analysis of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the qualitative and quantitative analysis of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3. Given the limited availability of specific validated methods for this deuterated compound, the methodologies presented here are based on established analytical approaches for structurally related compounds, including sulfonamides, aromatic sulfonic acids, and sulpiride, for which this compound is a known intermediate.[1]

Introduction

This compound is a deuterated analog of 5-Chlorosulfonyl-2-methoxybenzoic acid. The presence of deuterium atoms makes it a valuable internal standard in pharmacokinetic studies and a tracer in metabolic research. Its primary use is as an intermediate in the synthesis of S-(-)-Sulpiride, a dopamine D2 and D3 receptor antagonist.[1] Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices during drug development and research.

The proposed methods leverage High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for sensitive and selective analysis.

Analytical Methodologies

Two primary analytical approaches are proposed:

  • Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A robust and widely available technique suitable for quantification at moderate concentrations.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method, ideal for trace-level quantification in complex matrices.

Protocol 1: Analysis by RP-HPLC-UV

This method is adapted from established protocols for the analysis of sulfonamides and aromatic sulfonic acids.[2][3]

1.1. Principle

The analyte is separated on a reversed-phase HPLC column and detected by its UV absorbance. The chlorosulfonyl and carboxylic acid moieties will influence its retention behavior.

1.2. Experimental Protocol

Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and deionized water. Prepare working standards by serial dilution of the stock solution.

  • Matrix Samples (e.g., reaction mixtures, biological samples): Sample preparation will be matrix-dependent and may include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). A generic SPE protocol for acidic compounds is suggested below.

Solid-Phase Extraction (SPE) Protocol:

  • Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase or anion exchange cartridge) with methanol followed by water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte with an appropriate solvent (e.g., methanol or acetonitrile, possibly with a small amount of acid or base to facilitate elution).

  • Evaporate the eluent to dryness and reconstitute in the mobile phase.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Deionized WaterB: Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the analyte. A starting point could be 5-10% B, ramping to 95% B over 10-15 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 270 nm[2]
Column Temperature 30 °C

1.3. Data Presentation

The following table summarizes typical performance characteristics for HPLC-UV analysis of related compounds. These values should be established during method validation for this compound.

ParameterExpected Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) 10 - 50 ng/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

1.4. Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample SPE Solid-Phase Extraction (if needed) Sample->SPE Standard Standard Solution Reconstitution Reconstitute in Mobile Phase Standard->Reconstitution SPE->Reconstitution HPLC HPLC System Reconstitution->HPLC UV UV Detector HPLC->UV Data Data Acquisition & Analysis UV->Data

Caption: Workflow for HPLC-UV analysis.

Protocol 2: Analysis by LC-MS/MS

This method provides superior sensitivity and selectivity, making it suitable for trace analysis in complex matrices. The protocol is derived from methods for sulpiride and other pharmaceuticals.[4][5]

2.1. Principle

The analyte is separated by liquid chromatography, ionized, and then detected by a tandem mass spectrometer. The use of Multiple Reaction Monitoring (MRM) allows for highly specific and sensitive quantification.

2.2. Experimental Protocol

Sample Preparation:

  • The sample preparation steps are similar to those for the HPLC-UV method, but may require cleaner extracts to minimize ion suppression. Protein precipitation followed by centrifugation is a common approach for plasma samples.[4]

Liquid Chromatography Conditions:

ParameterRecommended Condition
Column UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)[4]
Mobile Phase A: 1 mM Ammonium Formate in Water (pH 3 with Formic Acid)B: Acetonitrile[4]
Gradient A fast gradient is recommended for high throughput. For example, 5% B held for 0.5 min, ramp to 95% B in 2 min, hold for 1 min, and re-equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry Conditions:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode (to be determined experimentally)
MRM Transitions Precursor ion (Q1) and product ions (Q3) need to be determined by direct infusion of a standard solution. For a deuterated compound, multiple transitions can be monitored.
Collision Energy (CE) To be optimized for each transition.
Declustering Potential (DP) To be optimized.

2.3. Data Presentation

The following table summarizes the expected performance characteristics for an LC-MS/MS method.

ParameterExpected Performance
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.1 - 1 ng/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

2.4. Experimental Workflow and Signaling Pathway Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Matrix / Sample Extraction Extraction / Precipitation Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC Liquid Chromatography Supernatant->LC MS Mass Spectrometer (Q1) LC->MS Collision Collision Cell (Q2) MS->Collision MSMS Mass Spectrometer (Q3) Collision->MSMS Detector Detector MSMS->Detector Data_Analysis Data_Analysis Detector->Data_Analysis Data Output Method_Selection Requirement Analytical Requirement Concentration Analyte Concentration? Requirement->Concentration Matrix Matrix Complexity? Requirement->Matrix HPLC HPLC-UV Concentration->HPLC High LCMS LC-MS/MS Concentration->LCMS Low (Trace) Matrix->HPLC Simple Matrix->LCMS Complex

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of S-(-)-Sulpiride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of S-(-)-Sulpiride synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield of S-(-)-Sulpiride is low. What are the common causes and how can I improve it?

A1: Low overall yield can stem from several factors throughout the synthesis process. Here’s a breakdown of potential issues and solutions:

  • Suboptimal Amide Coupling: The formation of the amide bond between 2-methoxy-5-sulfamoylbenzoic acid (or its methyl ester) and (S)-(-)-N-ethyl-2-aminomethylpyrrolidine is a critical step. Incomplete reaction or side reactions can significantly lower the yield.

    • Troubleshooting:

      • Catalyst Selection: Ensure you are using an appropriate catalyst. A solid base catalyst has been shown to improve reaction efficiency and yield[1].

      • Reaction Conditions: Optimize reaction temperature and time. A patent describing a high-yield synthesis of racemic sulpiride suggests a reaction temperature of 80-90°C for 4-6 hours[1].

      • Purity of Starting Materials: Impurities in either the benzoic acid derivative or the chiral amine can interfere with the reaction. Ensure the purity of your starting materials before proceeding.

  • Inefficient Chiral Resolution (if starting from racemic sulpiride): If you are synthesizing racemic sulpiride and then resolving the enantiomers, the resolution step itself can be a source of yield loss.

    • Troubleshooting:

      • Choice of Resolving Agent: The selection of the chiral resolving agent is crucial. L-tartaric acid is a commonly used and effective resolving agent for chiral amines like N-ethyl-2-aminomethylpyrrolidine.

      • Crystallization Conditions: Carefully control the crystallization conditions (solvent, temperature, and cooling rate) to maximize the selective precipitation of the desired diastereomeric salt.

  • Losses during Purification: Significant amounts of the product can be lost during recrystallization if the solvent system and conditions are not optimized.

    • Troubleshooting:

      • Solvent System: A mixed solvent system of ethanol, isopropanol, and acetone has been shown to be effective for purifying sulpiride while minimizing dissolution loss, thus improving the yield[1]. A 70% ethanol solution has also been reported to give a high recovery yield of 96.2% for Levosulpiride purification[2].

      • Washing: When washing the filtered product, use cold solvents to minimize product loss.

Q2: I am observing significant impurity peaks in my final product. What are the likely side reactions?

A2: The primary source of impurities often arises from the amide coupling step. Potential side reactions include:

  • Unreacted Starting Materials: Incomplete reaction will leave you with unreacted 2-methoxy-5-sulfamoylbenzoic acid methyl ester and (S)-(-)-N-ethyl-2-aminomethylpyrrolidine in your crude product.

  • Hydrolysis of the Ester: If you are starting with the methyl ester of the benzoic acid derivative, hydrolysis back to the carboxylic acid can occur, especially if there is moisture present.

  • Racemization: While less common under standard amide coupling conditions, some racemization of the chiral amine could potentially occur, leading to the presence of the R-(+)-enantiomer in your final product.

To mitigate these issues:

  • Monitor the reaction progress using techniques like TLC or LC-MS to ensure completion.

  • Use anhydrous solvents and reagents to prevent hydrolysis.

  • Choose a purification method with good resolving power, such as recrystallization with an optimized solvent system, to remove impurities effectively. A patent suggests that using a mixed solvent of ethanol, isopropanol, and acetone is beneficial for removing impurities with different polarities[1].

Q3: What are the critical parameters to control during the synthesis to maximize the yield?

A3: Several parameters are critical for maximizing the yield of S-(-)-Sulpiride:

ParameterRecommendationRationale
Purity of (S)-(-)-N-ethyl-2-aminomethylpyrrolidine Use high-purity chiral amine.The enantiomeric purity of the final product is directly dependent on the purity of this starting material.
Reaction Temperature (Amide Coupling) Maintain a temperature of 80-90°C.Ensures a sufficient reaction rate without promoting significant side reactions or degradation[1].
Reaction Time (Amide Coupling) 4-6 hours with an effective catalyst.Allows the reaction to proceed to completion, maximizing the conversion of starting materials to product[1].
Catalyst Use a solid base catalyst.Can significantly improve reaction efficiency and reduce reaction time[1].
Purification Solvent A mixed solvent system (e.g., ethanol/isopropanol/acetone) or aqueous ethanol.Optimizes the balance between dissolving impurities and minimizing the loss of the desired product during recrystallization[1][2].
Drying Conditions Vacuum drying at 75-85°C.Ensures the removal of residual solvents without degrading the final product[1].

Experimental Protocols

Protocol 1: High-Yield Synthesis of Racemic Sulpiride

This protocol is adapted from a patented method with a reported yield of up to 96.1% and purity of 99.96%[1]. This can be used as a basis for enantioselective synthesis by substituting the racemic amine with S-(-)-N-ethyl-2-aminomethylpyrrolidine.

Materials:

  • N-ethyl-2-aminomethylpyrrolidine

  • Ethylene glycol

  • 2-methoxy-5-sulfamoyl methyl benzoate

  • Solid base catalyst (e.g., HND-62 as mentioned in the patent)

  • Mixed solvent (ethanol:isopropanol:acetone in a 1-2:1:0.3-0.5 volume ratio)

  • Activated carbon

  • Purified water

Procedure:

  • Reaction:

    • In a clean reaction kettle, add N-ethyl-2-aminomethylpyrrolidine, ethylene glycol, and 2-methoxy-5-sulfamoyl methyl benzoate.

    • Add the solid base catalyst.

    • Heat the reaction mixture to 80-90°C and maintain reflux for 4-6 hours.

  • Work-up and Isolation of Crude Product:

    • After the reaction is complete, cool the mixture.

    • The method for isolating the crude product may involve precipitation by adding an anti-solvent or extraction, followed by solvent removal.

  • Purification:

    • To the crude sulpiride, add the mixed solvent (ethanol:isopropanol:acetone) in a 1:6 mass ratio (crude product:solvent).

    • Slowly heat to 80°C with stirring.

    • Add activated carbon (1.5% of the total mass of crude product and solvent) and stir for 10-20 minutes for decolorization.

    • Filter the hot solution.

    • Cool the filtrate to below 20°C to allow for crystallization over 1 hour.

    • Filter the crystalline product.

    • Wash the product with purified water until the filtrate is nearly neutral, followed by a single rinse with the mixed solvent.

  • Drying:

    • Dry the purified product under vacuum at 75°C for 7 hours.

Protocol 2: Chiral Resolution of Racemic N-ethyl-2-aminomethylpyrrolidine

This is a general procedure for resolving the chiral amine, a key starting material for S-(-)-Sulpiride.

Materials:

  • Racemic N-ethyl-2-aminomethylpyrrolidine

  • L-tartaric acid

  • Ethanol

  • Water

  • Sodium hydroxide or Potassium hydroxide

Procedure:

  • Salt Formation:

    • Prepare a solution of L-tartaric acid in a mixture of ethanol and water.

    • At a controlled temperature of 0-30°C, slowly add the racemic N-ethyl-2-aminomethylpyrrolidine to the L-tartaric acid solution.

    • Allow the mixture to incubate with constant stirring for 6-24 hours to facilitate the crystallization of the diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Filter the precipitated N-ethyl-2-aminomethylpyrrolidine L-tartrate salt.

    • Wash the salt with cold ethanol.

  • Liberation of the Free Amine:

    • The mother liquor contains the (S)-enantiomer. Adjust the pH of the mother liquor to 9-10 with sodium hydroxide or potassium hydroxide to precipitate out the salt.

    • Filter to remove the salt.

    • Recover the ethanol and purify the remaining (S)-N-ethyl-2-aminomethylpyrrolidine by distillation.

Data Presentation

Table 1: Comparison of Reported Yields and Purities for Sulpiride Synthesis and Purification

Synthesis/Purification MethodProductReported Yield (%)Reported Purity (%)Reference
Catalytic Synthesis of Racemic SulpirideRacemic Sulpiride95.299.95[1]
Catalytic Synthesis of Racemic Sulpiride (Optimized)Racemic Sulpiride96.199.96[1]
Recrystallization of Levosulpiride with 70% EthanolLevosulpiride96.2>99.9[2]
Recrystallization of Sulpiride with 70% EthanolSulpiride95.4>99.9[2]
Recrystallization of Sulpiride with 5% EthanolSulpiride83.4>99.9[2]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Amide Coupling Reaction cluster_purification Purification cluster_final Final Product start1 2-methoxy-5-sulfamoyl methyl benzoate reaction Reaction Kettle (80-90°C, 4-6h) + Solid Base Catalyst start1->reaction start2 (S)-(-)-N-ethyl-2- aminomethylpyrrolidine start2->reaction crude Crude S-(-)-Sulpiride reaction->crude Isolation recrystallization Recrystallization (Ethanol/Isopropanol/Acetone) crude->recrystallization filtration Filtration & Washing recrystallization->filtration final_product Pure S-(-)-Sulpiride filtration->final_product

Caption: Enantioselective synthesis workflow for S-(-)-Sulpiride.

Chiral_Resolution_Workflow cluster_start Starting Material cluster_resolution Chiral Resolution cluster_separation Separation & Isolation cluster_final Final Product racemic_amine Racemic N-ethyl-2- aminomethylpyrrolidine salt_formation Diastereomeric Salt Formation (+ L-tartaric acid) racemic_amine->salt_formation crystallization Selective Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration mother_liquor Mother Liquor (contains (S)-enantiomer salt) filtration->mother_liquor solid_salt Precipitated Salt (contains (R)-enantiomer salt) filtration->solid_salt basification Basification (pH 9-10) mother_liquor->basification distillation Purification (Distillation) basification->distillation final_amine (S)-(-)-N-ethyl-2- aminomethylpyrrolidine distillation->final_amine

References

5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 stability and storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information on the stability, storage, and handling of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3. It also offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Stability and Storage Conditions

Proper storage and handling are crucial for maintaining the integrity and reactivity of this compound. Due to the presence of a highly reactive chlorosulfonyl group, the compound is sensitive to environmental factors.

Recommended Storage:

For optimal stability, this compound should be stored in a refrigerator at 2-8°C. It is imperative to protect the compound from air and light to prevent degradation. While it may be shipped at ambient temperatures, it should be transferred to refrigerated storage upon receipt.

Key Stability Concerns:

The primary degradation pathway for this compound is the hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid. This reaction is accelerated by the presence of moisture. Therefore, it is critical to handle the compound in a dry environment and to use anhydrous solvents when preparing solutions.

Summary of Storage and Stability Data
ParameterRecommendationRationale
Storage Temperature 2-8°C (Refrigerator)Minimizes degradation reactions.
Light Exposure Protect from lightPrevents potential light-induced degradation.
Air Exposure Store under an inert atmosphere (e.g., Argon, Nitrogen)Minimizes contact with moisture and oxygen.
Handling Use in a fume hood with personal protective equipmentThe compound is reactive and potentially hazardous.
Solvents for Storage Not recommended for long-term storage in solution. Prepare solutions fresh.The compound's stability in solution is limited, especially in protic solvents.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in experimental settings.

Issue 1: Inconsistent or Low Yields in Sulfonamide Synthesis

Possible Causes:

  • Degradation of this compound: The starting material may have degraded due to improper storage or handling, leading to a lower concentration of the active sulfonyl chloride.

  • Presence of Moisture: Water in the reaction mixture will hydrolyze the sulfonyl chloride, reducing the yield of the desired sulfonamide.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of base can negatively impact the reaction efficiency.

Solutions:

  • Verify Starting Material Quality: Before use, assess the purity of the this compound, for instance, by checking its melting point or using analytical techniques like NMR.

  • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere.

  • Optimize Reaction Parameters: Titrate the base carefully, control the reaction temperature (reactions are often performed at low temperatures to control exotherms), and monitor the reaction progress using techniques like TLC or LC-MS.

Issue 2: Poor Reproducibility in Metabolic Studies Using the Labeled Standard

Possible Causes:

  • Inaccurate Concentration of the Standard Solution: This can result from degradation of the stock solution or errors in preparation.

  • Isotopic Exchange: While the deuterium label on the methoxy group is generally stable, extreme pH or temperature conditions could potentially lead to exchange, although this is unlikely under typical experimental conditions.

  • Matrix Effects in Mass Spectrometry: Components of the biological matrix can interfere with the ionization of the internal standard, leading to inaccurate quantification.[1]

Solutions:

  • Prepare Fresh Standard Solutions: Due to the compound's reactivity, it is best to prepare stock and working solutions fresh for each experiment.

  • Maintain Controlled Experimental Conditions: Avoid harsh pH and high temperatures during sample preparation and analysis.

  • Optimize Sample Preparation: Employ a robust sample extraction method to minimize matrix effects. Validate the method to ensure that the internal standard accurately tracks the analyte.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Experimental Outcomes cluster_synthesis For Synthesis Reactions cluster_analysis For Analytical/Metabolic Studies start Poor Experimental Outcome check_reagent Verify Purity and Integrity of Starting Material start->check_reagent check_conditions Review Experimental Conditions (Anhydrous?, Temp?, etc.) start->check_conditions check_protocol Re-evaluate Experimental Protocol start->check_protocol synthesis_issue Low Yield check_reagent->synthesis_issue analysis_issue Inconsistent Results check_reagent->analysis_issue check_conditions->synthesis_issue check_conditions->analysis_issue optimize_reaction Optimize Reaction Parameters (Base, Time) synthesis_issue->optimize_reaction purify_reagents Purify Solvents and Reagents synthesis_issue->purify_reagents end Improved Outcome optimize_reaction->end purify_reagents->end prepare_fresh Prepare Fresh Standard Solutions analysis_issue->prepare_fresh validate_method Validate Analytical Method (Matrix Effects) analysis_issue->validate_method prepare_fresh->end validate_method->end

Caption: A logical workflow for troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For reactions, anhydrous aprotic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are generally suitable. For analytical purposes like LC-MS, acetonitrile or methanol can be used, but solutions should be prepared fresh and used promptly to avoid hydrolysis.

Q2: How can I confirm the purity of my this compound?

A2: You can use standard analytical techniques. Proton NMR (¹H NMR) can be used to check for the absence of the non-deuterated methoxy signal and the presence of other impurities. LC-MS can confirm the molecular weight and purity.

Q3: What are the primary degradation products of this compound?

A3: The most common degradation product is 5-sulfonic acid-2-methoxybenzoic acid-d3, formed through the hydrolysis of the sulfonyl chloride group.

Q4: Is the deuterium label stable?

A4: The three deuterium atoms are on the methoxy group, which forms a stable C-D bond. This bond is not expected to undergo exchange under typical experimental conditions used in synthesis or bioanalysis.

Q5: What are the main applications of this compound?

A5: It is primarily used as an intermediate in the synthesis of deuterated compounds, such as S-(-)-Sulpiride, a dopamine D2 and D3-receptor antagonist.[2] It also serves as a stable isotope-labeled internal standard for quantitative bioanalysis in pharmacokinetic and metabolic studies.[3]

Experimental Protocols

Protocol: General Procedure for Sulfonamide Synthesis

This protocol outlines a general method for the reaction of this compound with a primary or secondary amine.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Reaction Initiation: Cool the solution to 0°C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent to the amine solution.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up: Quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl). Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Sulfonamide_Synthesis_Workflow General Workflow for Sulfonamide Synthesis start Dissolve Amine and Base in Anhydrous Solvent cool Cool to 0°C start->cool add_sulfonyl_chloride Slowly Add this compound Solution cool->add_sulfonyl_chloride react Stir and Monitor Reaction Progress (TLC/LC-MS) add_sulfonyl_chloride->react workup Aqueous Work-up and Extraction react->workup purify Purification (Chromatography/Recrystallization) workup->purify end Isolated Sulfonamide Product purify->end

Caption: A step-by-step workflow for a typical sulfonamide synthesis.

Protocol: Stability Assessment in Solution (Example by HPLC)

This protocol provides a framework for assessing the stability of this compound in a given solvent.

  • Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., acetonitrile/water mixture).

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution by a validated stability-indicating HPLC method to determine the initial peak area of the compound.

  • Storage: Store aliquots of the solution under controlled temperature and light conditions (e.g., 25°C, protected from light).

  • Time-Point Analysis: At specified time intervals (e.g., 1, 4, 8, 24 hours), analyze an aliquot of the stored solution using the same HPLC method.

  • Data Analysis: Calculate the percentage of the initial compound remaining at each time point. The appearance of new peaks may indicate degradation products.

  • Interpretation: Determine the rate of degradation and the time at which the concentration of the parent compound falls below an acceptable threshold (e.g., 95%).

References

Solubility of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 in different solvents.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3. Below you will find frequently asked questions (FAQs), a troubleshooting guide for common solubility issues, and a detailed experimental protocol for determining solubility in your specific solvent system.

Solubility Data

SolventSolvent TypeExpected SolubilityPotential Issues & Notes
Dichloromethane (DCM)AproticLikely SolubleRecommended for initial dissolution attempts.
ChloroformAproticLikely SolubleA common alternative to DCM.
Acetonitrile (ACN)Aprotic PolarLikely SolubleUseful for HPLC and other analytical techniques.
Ethyl AcetateAproticLikely Soluble
Tetrahydrofuran (THF)AproticLikely Soluble
Dimethylformamide (DMF)Aprotic PolarLikely SolubleHigh boiling point, may be difficult to remove.
Dimethyl Sulfoxide (DMSO)Aprotic PolarLikely SolubleHigh boiling point; may be difficult to remove.
WaterProticSparingly Soluble to InsolubleThe chlorosulfonyl group is highly reactive with water, leading to hydrolysis of the sulfonyl chloride to a sulfonic acid. This reaction will alter the chemical structure of the compound.
Methanol (MeOH)ProticReactiveThe chlorosulfonyl group can react with alcohols to form sulfonate esters. This will change the chemical identity of the starting material.
Ethanol (EtOH)ProticReactiveSimilar to methanol, reaction with the chlorosulfonyl group is expected.
TolueneNonpolarLikely Soluble
HexanesNonpolarLikely Insoluble

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my chosen solvent?

A1: There are several potential reasons for poor solubility. Firstly, as indicated in the table above, this compound is expected to have low solubility in nonpolar solvents like hexanes. Secondly, if you are using a protic solvent such as water or an alcohol, a chemical reaction may be occurring rather than simple dissolution. The chlorosulfonyl group is known to react with such solvents.[1][2] Lastly, the concentration of your solution may be above the solubility limit for that specific solvent at the current temperature.

Q2: I observe a precipitate forming after initially dissolving the compound. What is happening?

A2: This could be due to a few factors. If you are using a protic solvent, the precipitate may be a reaction byproduct, such as the corresponding sulfonic acid (in the case of water) or a sulfonate ester (in the case of an alcohol). If you are using a mixed solvent system, a change in the solvent ratio during handling or storage could lead to precipitation. Temperature fluctuations can also affect solubility, causing the compound to precipitate out if the solution cools.

Q3: Can I heat the mixture to improve solubility?

A3: Gentle heating can increase the rate of dissolution and the overall solubility of a compound. However, caution is advised. Excessive heat can potentially lead to degradation of the compound or promote unwanted reactions, especially in reactive solvents. It is recommended to start with gentle warming (e.g., 30-40°C) and monitor for any changes in the appearance of the solution or the solid.

Q4: What is the best type of solvent to use for this compound?

A4: Based on the chemical structure, aprotic organic solvents are the most suitable choice for dissolving this compound without causing a chemical reaction. Solvents such as dichloromethane (DCM), chloroform, acetonitrile, and ethyl acetate are good starting points.

Q5: How can I be sure that the compound has dissolved and not reacted with the solvent?

A5: The most definitive way to confirm the identity of the dissolved species is through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can verify if the chemical structure of this compound has remained intact after dissolution.

Troubleshooting Guide

Encountering issues when dissolving a compound can be a common challenge in experimental work. This guide provides a systematic approach to troubleshoot solubility problems with this compound.

G cluster_start cluster_solvent_check Step 1: Solvent Assessment cluster_reaction Step 2: Investigate Reaction cluster_dissolution_technique Step 3: Enhance Dissolution cluster_solution start Start: Solubility Issue (Compound not dissolving) solvent_type Is the solvent protic? (e.g., water, methanol, ethanol) start->solvent_type aprotic_choice Is the solvent a suitable aprotic solvent? (e.g., DCM, ACN, Ethyl Acetate) solvent_type->aprotic_choice No reaction High probability of reaction. Consider the product of hydrolysis (sulfonic acid) or alcoholysis (sulfonate ester). solvent_type->reaction Yes concentration Is the concentration too high? aprotic_choice->concentration Yes different_solvent Try a different aprotic solvent. aprotic_choice->different_solvent No analyze Analyze solution (NMR, LC-MS) to confirm structure. reaction->analyze solution_found Resolution: Compound Dissolved or Reaction Path Identified analyze->solution_found agitation Increase agitation (vortexing, sonication). concentration->agitation No concentration->solution_found Yes (Reduce concentration) heating Gently warm the solution (monitor for degradation). agitation->heating heating->different_solvent different_solvent->solution_found

Troubleshooting workflow for solubility issues.

Experimental Protocol: Determination of Solubility

This protocol provides a general method for determining the solubility of this compound in a solvent of interest.

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Sonicator bath

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector or another quantitative analytical instrument.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • Accurately add a known volume of the chosen solvent to each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from a few hours to 24 hours, depending on the compound and solvent. A preliminary time-course experiment can determine the optimal equilibration time.

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker.

    • Allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To ensure complete separation of the solid from the solution, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a chemically compatible syringe filter to remove any remaining microscopic particles.

    • Accurately dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.

  • Data Reporting:

    • The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.

References

Preventing isotope exchange in deuterated standards.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent isotope exchange in deuterated standards.

Troubleshooting Guides

Issue: My deuterated internal standard (IS) appears to be losing its deuterium labels, leading to inaccurate quantification.

Q1: I'm observing a gradual decrease in the mass-to-charge ratio (m/z) of my deuterated IS over a series of injections. What could be the cause?

A1: This is a classic sign of back-exchange, where deuterium atoms on your standard are replaced by protons from the surrounding environment. The most common culprits are the solvent, pH, and temperature. Protic solvents (e.g., water, methanol) and acidic or basic conditions can facilitate this exchange.[1][2]

Troubleshooting Steps:

  • Solvent and pH Evaluation:

    • Ensure your solvents are aprotic if possible, or minimize the amount of protic solvent.

    • The pH of your mobile phase and sample diluent is critical. The minimum rate of exchange for many compounds occurs around pH 2.5-3.[1] Avoid strongly acidic or basic conditions.

  • Temperature Control:

    • Keep your samples, standards, and autosampler cooled. Lower temperatures significantly slow down the exchange rate.

  • Positional Lability:

    • Review the certificate of analysis for your standard. Deuterium labels on heteroatoms (O, N, S) or on carbons adjacent to carbonyl groups are more prone to exchange.[3] If your standard has labile deuterium atoms, consider sourcing a standard with labels in more stable positions.

Q2: My calibration curve is non-linear, particularly at the lower or upper ends. Could this be related to my deuterated IS?

A2: Yes, several factors related to the deuterated IS can cause non-linearity. One possibility is the presence of unlabeled analyte as an impurity in your deuterated standard, which can disproportionately affect the response at different concentrations. Another cause could be interference from naturally occurring isotopes of the analyte, especially if you are using a standard with a low number of deuterium labels (e.g., d2).

Troubleshooting Steps:

  • Verify Isotopic Purity:

    • Consult the certificate of analysis for the isotopic purity of your standard. High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial for reliable results.[3]

    • If you suspect impurities, you may need to perform an independent assessment of the isotopic purity.

  • Check for Isobaric Interferences:

    • Analyze a blank sample spiked only with your analyte to check for any contribution to the internal standard's mass channel.

  • Optimize IS Concentration:

    • Ensure the concentration of your internal standard is appropriate and consistent across all samples and calibration standards.

Q3: I'm observing peak tailing or fronting for my deuterated standard, but not for my analyte. What should I investigate?

A3: While deuterated standards are chemically similar to the analyte, the substitution of hydrogen with deuterium can sometimes lead to slight differences in physicochemical properties, which may affect chromatographic behavior.

Troubleshooting Steps:

  • Column and Mobile Phase Interaction:

    • Changes in the mobile phase pH can influence the ionization state of silanol groups on the column, potentially leading to peak shape issues, especially for basic analytes.

    • Ensure proper column conditioning and equilibration.

  • Injection Volume and Solvent:

    • Injecting a large volume of a solvent with a different composition than the mobile phase can cause peak distortion.[4]

  • Column Contamination:

    • A buildup of contaminants on the column can lead to peak tailing for all compounds. If only the deuterated standard is affected, it might be due to a specific interaction. Consider flushing the column or using a guard column.[5]

Frequently Asked Questions (FAQs)

Storage and Handling

Q4: What are the best practices for storing deuterated standards to ensure long-term stability?

A4: Proper storage is crucial to prevent degradation and isotopic exchange.

  • Temperature: Store deuterated standards at the recommended temperature, typically refrigerated (2-8 °C) or frozen (-20 °C or lower), as specified by the manufacturer.[6]

  • Atmosphere: To prevent contamination with atmospheric moisture, handle standards under an inert atmosphere, such as dry nitrogen or argon.[7]

  • Solvent: If received as a solid, it is often best to store it as such. If you need to prepare a stock solution, choose a dry, aprotic solvent if possible. If a protic solvent must be used, prepare smaller aliquots to minimize freeze-thaw cycles and exposure to moisture.[8]

  • Container: Use high-quality, tightly sealed vials to prevent solvent evaporation and moisture ingress.

Q5: How should I prepare my stock and working solutions of deuterated standards?

A5: Follow a meticulous procedure to ensure accuracy and stability.

  • Equilibration: Allow the standard to come to room temperature before opening to prevent condensation of atmospheric moisture.

  • Solvent Choice: Use a high-purity, dry solvent. Aprotic solvents are preferred where possible.

  • Weighing: Use a calibrated analytical balance to accurately weigh the standard for the stock solution.

  • Dissolution: Ensure the standard is completely dissolved before making up to the final volume. Gentle vortexing or sonication may be necessary.

  • Storage: Store stock solutions in tightly sealed containers at the recommended temperature. Working solutions should be prepared fresh as needed, or their stability should be thoroughly evaluated.

Isotope Exchange and Stability

Q6: Which deuterium positions on a molecule are most susceptible to exchange?

A6: Deuterium atoms attached to heteroatoms (e.g., -OD, -ND, -SD) are highly susceptible to exchange with protons from protic solvents. Deuterium atoms on carbon atoms adjacent to carbonyl groups (alpha-protons) can also be labile, especially under acidic or basic conditions due to keto-enol tautomerism.[4] Deuterium on aromatic rings or aliphatic chains not adjacent to activating groups are generally more stable.

Q7: How does pH affect the stability of deuterated standards?

A7: The pH of the solution is a critical factor. The rate of hydrogen-deuterium exchange is catalyzed by both acid and base. For many compounds, the exchange rate is at a minimum in the pH range of 2.5 to 3.[1] Both highly acidic and highly basic conditions will accelerate the rate of exchange.[1]

Q8: Can temperature impact the stability of my deuterated standard during an analytical run?

A8: Absolutely. The rate of hydrogen-deuterium exchange is temperature-dependent. Higher temperatures increase the rate of exchange. It is best practice to keep samples and standards in a cooled autosampler (e.g., 4 °C) during the analytical run to minimize back-exchange.[9]

Data Summary

Table 1: Factors Influencing Isotope Exchange in Deuterated Standards

FactorConditionImpact on Isotope ExchangeRecommendation
pH High (>8) or Low (<2)HighMaintain pH between 2.5 and 7 for minimal exchange.
Temperature HighHighStore and analyze at low temperatures (e.g., 4°C).
Solvent Protic (e.g., H2O, CH3OH)HigherUse aprotic solvents (e.g., acetonitrile, THF) when possible.
Label Position On Heteroatoms (O, N, S)HighChoose standards with labels on stable carbon positions.
Label Position Alpha to CarbonylModerateBe cautious with pH and temperature.
Label Position Aromatic/Aliphatic C-HLowGenerally stable under typical analytical conditions.

Experimental Protocols

Protocol 1: Preparation of a Deuterated Internal Standard Stock Solution

Objective: To prepare a concentrated stock solution of a deuterated internal standard with high accuracy and minimal risk of contamination or degradation.

Materials:

  • Deuterated standard (solid form)

  • High-purity, dry solvent (e.g., HPLC-grade acetonitrile, methanol, or other appropriate solvent)

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Pipettes and tips

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Equilibrate: Remove the deuterated standard from its storage location (e.g., freezer) and allow it to warm to ambient temperature in a desiccator for at least 30 minutes. This prevents moisture condensation on the cold solid.

  • Weighing: Accurately weigh the required amount of the deuterated standard using a calibrated analytical balance. Record the exact weight.

  • Transfer: Carefully transfer the weighed standard to a Class A volumetric flask of the appropriate size.

  • Dissolution: Add a portion of the selected solvent to the volumetric flask (approximately 50-70% of the final volume).

  • Mixing: Gently swirl or sonicate the flask until the standard is completely dissolved. Visually inspect to ensure no solid particles remain.

  • Dilution to Volume: Once dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it several times (e.g., 15-20 times) to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a pre-labeled, airtight storage vial. If sensitive to light, use an amber vial. Store at the recommended temperature.

Protocol 2: Assessing the Isotopic Stability of a Deuterated Standard

Objective: To evaluate the stability of a deuterated standard under the conditions of the analytical method.

Procedure:

  • Prepare Samples: Prepare two sets of samples:

    • Set A (T=0): Spike a known concentration of the deuterated standard into the analytical matrix (e.g., plasma, urine) and immediately process and analyze.

    • Set B (T=X): Spike the same concentration of the deuterated standard into the analytical matrix and subject it to the conditions you want to test (e.g., let it sit at room temperature for 4 hours, store in the autosampler at 4°C for 24 hours).

  • Analysis: Analyze both sets of samples using your LC-MS/MS method.

  • Data Evaluation:

    • Compare the peak area response of the deuterated standard between Set A and Set B. A significant decrease in the response in Set B may indicate degradation.

    • Examine the mass spectra for any evidence of a decrease in the m/z, which would indicate loss of deuterium. Calculate the ratio of the deuterated peak to any observed "back-exchanged" peak.

  • Acceptance Criteria: The change in response and the extent of back-exchange should be within acceptable limits as defined by your laboratory's standard operating procedures or regulatory guidelines (e.g., a change of <15%).

Visualizations

Isotope_Exchange_Pathway cluster_0 Factors Influencing Exchange cluster_1 Deuterated Standard cluster_2 Outcome Protic_Solvent Protic Solvent (e.g., H2O, MeOH) Deuterated_Standard Deuterated Standard (Analyte-D) Protic_Solvent->Deuterated_Standard Provides H+ Source pH Non-neutral pH (Acidic or Basic) pH->Deuterated_Standard Catalyzes Exchange Temperature Elevated Temperature Temperature->Deuterated_Standard Increases Reaction Rate Exchanged_Standard Exchanged Standard (Analyte-H) Deuterated_Standard->Exchanged_Standard Isotope Exchange Inaccurate_Quantification Inaccurate Quantification Exchanged_Standard->Inaccurate_Quantification Leads to

Caption: Factors leading to isotope exchange in deuterated standards.

Troubleshooting_Workflow Start Inaccurate Results Observed Check_IS_Response Check Internal Standard Response and m/z Start->Check_IS_Response Stable_Response Response Stable? Check_IS_Response->Stable_Response Investigate_Matrix_Effects Investigate Matrix Effects or Analyte Stability Stable_Response->Investigate_Matrix_Effects Yes Check_Solvent_pH_Temp Review Solvent, pH, and Temperature Stable_Response->Check_Solvent_pH_Temp No Revalidate_Method Re-validate Method Investigate_Matrix_Effects->Revalidate_Method Optimize_Conditions Optimize Conditions: Lower Temp, Adjust pH, Use Aprotic Solvent Check_Solvent_pH_Temp->Optimize_Conditions Check_Label_Position Check Deuterium Label Position Optimize_Conditions->Check_Label_Position Stable_Position Stable Position? Check_Label_Position->Stable_Position Source_New_Standard Source New Standard with Stable Labels Stable_Position->Source_New_Standard No Stable_Position->Revalidate_Method Yes Source_New_Standard->Revalidate_Method End Accurate Results Revalidate_Method->End

Caption: Workflow for troubleshooting deuterated standard issues.

References

Technical Support Center: 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3.

Frequently Asked Questions (FAQs)

Q1: What is the most common degradation pathway for this compound?

A1: The most probable degradation pathway is the hydrolysis of the highly reactive chlorosulfonyl (-SO2Cl) group to the corresponding sulfonic acid (-SO3H).[1][2] This reaction can occur in the presence of water, including atmospheric moisture. The core benzoic acid structure and the deuterated methoxy group are generally more stable under typical experimental conditions.

Q2: How can I prevent the degradation of this compound during storage and handling?

A2: To minimize degradation, it is crucial to store the compound under strictly anhydrous conditions. Use a desiccator or a glove box with a dry atmosphere. All solvents and reagents should be dried before use. Avoid storage in acidic or basic solutions, as these conditions can catalyze hydrolysis.[3]

Q3: I am observing a loss of my compound in solution over time. What could be the cause?

A3: Gradual loss of the compound in solution is likely due to hydrolysis of the chlorosulfonyl group, especially if using protic solvents or if there is residual moisture. The rate of hydrolysis can be influenced by pH and temperature.[2][4] Consider preparing solutions fresh before use and storing them at low temperatures in tightly sealed vials.

Q4: Can the deuterium label on the methoxy group exchange?

A4: While deuterium exchange is a possibility with some deuterated compounds, the C-D bonds in a methoxy group (O-CD3) are generally stable under neutral and mildly acidic or basic conditions. Significant exchange would typically require more forcing conditions that are not common in routine analytical experiments. However, it is always good practice to be aware of the potential for isotopic exchange.[3][5]

Q5: What analytical techniques are suitable for monitoring the degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a suitable technique for monitoring the disappearance of the parent compound and the appearance of the sulfonic acid degradation product. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly effective as it can simultaneously monitor the parent compound and its degradation products, confirming their identities by their mass-to-charge ratios.

Troubleshooting Guides

Problem 1: Inconsistent results in bioassays or chemical reactions.

  • Possible Cause: Degradation of the starting material. The presence of the sulfonic acid hydrolysis product can alter the compound's activity or interfere with the intended reaction.

  • Troubleshooting Steps:

    • Verify Purity: Analyze the purity of the this compound stock material using HPLC-UV or LC-MS to check for the presence of the hydrolysis product.

    • Use Anhydrous Conditions: Ensure all solvents, reagents, and reaction vessels are scrupulously dried. Work under an inert atmosphere (e.g., nitrogen or argon) if possible.

    • Fresh Solutions: Prepare solutions immediately before use. Do not store solutions for extended periods unless their stability under those conditions has been verified.

Problem 2: Appearance of an unexpected peak in my chromatogram.

  • Possible Cause: An unexpected peak, often more polar than the parent compound, is likely the sulfonic acid hydrolysis product.

  • Troubleshooting Steps:

    • Peak Identification: Use LC-MS to determine the mass of the unexpected peak. The sulfonic acid product will have a different mass than the parent sulfonyl chloride.

    • Forced Degradation Study: To confirm the identity of the degradation product, intentionally expose a small sample of the compound to water and analyze the resulting mixture. The peak corresponding to the hydrolysis product should increase in intensity.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment and Degradation Monitoring

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes to elute both the polar degradation product and the less polar parent compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where both the parent and product have reasonable absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a dry, aprotic solvent like acetonitrile at a concentration of approximately 1 mg/mL.

Degradation Pathway and Experimental Workflow

Below are diagrams illustrating the primary degradation pathway and a typical experimental workflow for analyzing the stability of this compound.

parent This compound hydrolysis Hydrolysis (H2O) parent->hydrolysis product 5-Sulfonyl-2-methoxybenzoic Acid-d3 hydrolysis->product cluster_prep Sample Preparation cluster_analysis Analysis cluster_stability Stability Study (Optional) start Stock Compound dissolve Dissolve in Anhydrous Solvent start->dissolve hplc HPLC-UV or LC-MS Analysis dissolve->hplc Inject incubate Incubate at Different Conditions dissolve->incubate data Data Interpretation hplc->data reanalyze Re-analyze at Time Points incubate->reanalyze

References

Technical Support Center: Purity Analysis of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purity analysis of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the purity of this compound?

A1: The primary techniques for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation and assessment of deuteration, and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and impurity identification.

Q2: What is the expected molecular weight and mass spectrometry signal for this compound?

A2: The molecular weight of this compound is 253.67 g/mol . In LC-MS analysis, you can expect to observe the protonated molecule [M+H]⁺ at an m/z of approximately 256.1.[1]

Q3: How can I confirm the deuteration of the methoxy group?

A3: Deuteration of the methoxy group can be confirmed using ¹H NMR spectroscopy. The absence of a proton signal typically seen for a methoxy group (around δ 3.8–4.0 ppm) indicates successful deuteration.[1]

Q4: What are the common impurities associated with this compound?

A4: Common impurities may include the non-deuterated analogue, 5-Chlorosulfonyl-2-methoxybenzoic acid, resulting from incomplete deuteration. Another potential impurity is the corresponding sulfonic acid, which can form via hydrolysis of the sulfonyl chloride group.[1]

Data Presentation

Table 1: Typical Purity and Impurity Specifications

ParameterSpecificationAnalytical Method
Purity ≥ 98.0%HPLC
Isotopic Purity (d3) ≥ 99.0 atom % D¹H NMR / MS
5-Chlorosulfonyl-2-methoxybenzoic acid ≤ 1.0%HPLC / LC-MS
5-Sulfonic-2-methoxybenzoic acid-d3 ≤ 0.5%HPLC / LC-MS
Residual Solvents As per ICH Q3CGC-HS

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is designed to separate the main component from its potential impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

¹H NMR for Structural Confirmation and Deuteration Assessment

This protocol verifies the chemical structure and confirms the absence of the methoxy proton signal.

  • Instrumentation: 300 MHz or higher NMR spectrometer.

  • Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Sample Concentration: Approximately 10 mg/mL.

  • Procedure:

    • Dissolve the sample in the deuterated solvent.

    • Acquire the ¹H NMR spectrum.

    • Expected Signals: Aromatic protons will be visible. The key is to confirm the absence of the singlet corresponding to the -OCH₃ protons, which would typically appear around 3.8-4.0 ppm.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This method confirms the molecular weight of the compound.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • Chromatography: Use the same HPLC conditions as described above.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-500.

    • Expected Ion: [M+H]⁺ at m/z 256.1.[1]

Troubleshooting Guides

HPLC Troubleshooting

Issue 1: Peak Tailing

  • Possible Cause: Interaction of the acidic analyte with residual silanols on the column.

  • Solution:

    • Ensure the pH of the mobile phase is low enough to keep the benzoic acid protonated; using 0.1% phosphoric acid should be sufficient.

    • Use a high-purity, end-capped C18 column.

    • Consider adding a small amount of a competing base, like triethylamine, to the mobile phase if the issue persists (note: this may not be suitable for LC-MS).

Issue 2: Poor Resolution Between Impurity and Main Peak

  • Possible Cause: Inadequate separation power of the current method.

  • Solution:

    • Modify the gradient to have a shallower slope at the beginning of the run.

    • Try a different C18 column from another manufacturer, or a column with a different stationary phase (e.g., phenyl-hexyl).

    • Decrease the flow rate to improve efficiency.

Issue 3: Irreproducible Retention Times

  • Possible Cause:

    • Inadequate column equilibration.

    • Changes in mobile phase composition.

    • Fluctuations in column temperature.

  • Solution:

    • Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection.

    • Prepare fresh mobile phase daily and ensure it is well-mixed.

    • Use a column oven to maintain a constant temperature.

NMR Troubleshooting

Issue 1: Broad Peaks in the Spectrum

  • Possible Cause:

    • Poor shimming of the magnet.

    • Presence of paramagnetic impurities.

    • Sample aggregation.

  • Solution:

    • Re-shim the magnet.

    • Filter the sample solution if insoluble material is present.

    • Try a lower sample concentration.

Issue 2: Unexpected Peaks in the Spectrum

  • Possible Cause:

    • Contamination from the solvent or NMR tube.

    • Presence of impurities in the sample.

  • Solution:

    • Run a spectrum of the pure solvent to identify solvent peaks.

    • Use clean, high-quality NMR tubes.

    • Compare the spectrum to the expected impurity profiles (e.g., look for the -OCH₃ signal of the non-deuterated species).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_evaluation Data Evaluation cluster_reporting Final Report prep Weigh and Dissolve Sample hplc HPLC Analysis prep->hplc nmr ¹H NMR Analysis prep->nmr lcms LC-MS Analysis prep->lcms purity Purity & Impurity Profile hplc->purity structure Structural Confirmation nmr->structure identity Identity Confirmation lcms->identity report Certificate of Analysis purity->report structure->report identity->report

Caption: Experimental workflow for the purity analysis of this compound.

troubleshooting_hplc cluster_peak_shape Peak Shape Problems cluster_retention Retention Time Issues cluster_solutions_peak Solutions for Peak Shape cluster_solutions_retention Solutions for Retention start HPLC Issue Observed peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting split_peak Split Peak? start->split_peak rt_shift Retention Time Shift? start->rt_shift solution_tailing Lower Mobile Phase pH Use High-Purity Column peak_tailing->solution_tailing Yes solution_fronting Reduce Sample Concentration Match Sample Solvent to Mobile Phase peak_fronting->solution_fronting Yes solution_split Check for Column Void Ensure Complete Sample Dissolution split_peak->solution_split Yes solution_rt Equilibrate Column Properly Check Mobile Phase Preparation Use Column Oven rt_shift->solution_rt Yes

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Minimizing Background Noise in Mass Spectrometry with Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in mass spectrometry when using deuterated internal standards.

Troubleshooting Guides

High background noise can significantly impact the sensitivity and accuracy of your mass spectrometry analysis. This section provides a step-by-step guide to identifying and resolving common sources of background noise when using deuterated standards.

Issue 1: High Background Noise Across the Entire Spectrum

Possible Causes:

  • Contaminated solvents or reagents

  • Contamination from the LC system

  • Dirty ion source

Troubleshooting Steps:

  • Solvent and Reagent Check:

    • Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[1][2][3]

    • Sonnicate freshly prepared mobile phases to remove dissolved gases.

    • If the problem persists, try using solvents from a different batch or supplier.[2]

  • LC System Flush:

    • Disconnect the column and flush the LC system with a strong solvent mixture (e.g., isopropanol:acetonitrile:water:methanol) to remove potential contaminants.

    • Run a blank injection (a vial with only the mobile phase) to check if the background noise has decreased.[4]

  • Ion Source Cleaning:

    • Inspect the ion source for visible contamination.

    • Follow the manufacturer's protocol to clean the ion source components, such as the capillary, cone, and lenses.[1][5] Regular cleaning is crucial for maintaining low background levels.[1]

Issue 2: High Background Noise at the Mass of the Deuterated Standard

Possible Causes:

  • Contamination of the deuterated standard stock solution.

  • "Cross-talk" from the unlabeled analyte's natural isotopic abundance.

  • In-source fragmentation of the analyte.

Troubleshooting Steps:

  • Prepare a Fresh Standard Solution: Prepare a new dilution of your deuterated internal standard from the original stock. If the issue persists, consider potential degradation of the stock solution and prepare a fresh one.

  • Evaluate Isotopic Overlap:

    • Analyze a high-concentration sample of the unlabeled analyte without the internal standard.

    • Check for any signal at the m/z of the deuterated standard. Natural isotopes of the analyte can sometimes contribute to the signal of the internal standard.[6]

  • Optimize MS Parameters:

    • Adjust the cone voltage or collision energy. High energies can sometimes cause the analyte to fragment in a way that interferes with the deuterated standard.[7]

    • Optimize the cone gas flow rate, as it can help reduce interfering ions.[8]

Experimental Protocol: Basic System Cleanliness Check

This protocol helps determine if the source of contamination is from the LC system or the mass spectrometer.

  • Prepare Mobile Phase: Use fresh LC-MS grade solvents to prepare your mobile phase.

  • System Setup:

    • Disconnect the LC from the mass spectrometer.

    • Connect a syringe pump with a clean, new syringe filled with the mobile phase directly to the mass spectrometer's ion source.

  • Infusion: Infuse the mobile phase at a low flow rate (e.g., 5-10 µL/min).

  • Acquire Data: Acquire mass spectra and observe the background noise level.

  • Analysis:

    • Low Background: If the background is low, the contamination is likely originating from the LC system (solvents, tubing, autosampler).

    • High Background: If the background remains high, the contamination is likely within the mass spectrometer itself (ion source, optics).

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a chromatographic shift between my analyte and its deuterated internal standard?

A1: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[9][10] This is a known isotopic effect. While often minor, a significant shift can lead to differential matrix effects where the analyte and standard are not exposed to the same co-eluting interferences, potentially compromising quantification.[11] If this shift is problematic, consider using a C13-labeled internal standard, which is less prone to this effect.[9]

Q2: Can the deuterated internal standard itself be a source of background noise?

A2: Yes. Impurities in the deuterated standard or degradation products can contribute to background noise. It is crucial to use high-purity standards (≥98% isotopic enrichment and >99% chemical purity) and store them correctly to prevent degradation.[12] Always verify the purity of a new batch of internal standards.

Q3: How do I correct for "cross-talk" between the analyte and the deuterated standard?

A3: "Cross-talk" occurs when the isotopic peaks of the analyte overlap with the signal of the deuterated standard.[6] This can be corrected by:

  • Using a higher mass deuterated standard: Choose a standard with enough deuterium atoms to shift its mass outside the natural isotopic distribution of the analyte.

  • Applying a mathematical correction: Some software allows for the correction of isotopic contributions. This involves analyzing the unlabeled analyte to determine its isotopic pattern and then subtracting this contribution from the internal standard's signal.[6]

Q4: What are the best practices for preparing and storing deuterated internal standards?

A4:

  • Reconstitution: Use high-purity solvents for reconstitution. Avoid storing deuterated compounds in acidic or basic solutions, as this can promote hydrogen-deuterium exchange.[13]

  • Storage: Store stock solutions at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials to prevent evaporation and degradation.[14]

  • Working Solutions: Prepare fresh working solutions regularly and store them appropriately.

Q5: Can matrix effects still be an issue even when using a deuterated internal standard?

A5: Yes. While deuterated internal standards are excellent at compensating for many matrix effects, they may not always perfectly correct for them.[11] If the analyte and internal standard have a slight retention time difference, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components.[10][11] In such cases, further sample cleanup or chromatographic optimization may be necessary.

Data Presentation

Table 1: Common Background Ions and Their Potential Sources

m/z (Positive Ion Mode)m/z (Negative Ion Mode)Potential Source(s)Recommended Action
23.0 (Na+)35.0/37.0 (Cl-)Glassware, mobile phase additivesUse high-purity salts, polypropylene vials
39.0 (K+)45.0 (HCOO-)Glassware, mobile phase additivesUse high-purity salts, polypropylene vials
41.059.0 (CH3COO-)Acetonitrile clustersUse fresh, high-purity acetonitrile
149.0-Phthalates (plasticizers)Use phthalate-free labware and tubing
-255.0KeratinWear gloves, minimize sample exposure to air

Table 2: Troubleshooting Summary for High Background Noise

SymptomPotential CauseInitial ActionSecondary Action
High, consistent noise across the spectrumContaminated mobile phasePrepare fresh mobile phase with LC-MS grade solvents.Flush the entire LC system.
Noise increases over a sequence of injectionsSample matrix buildupRun blank injections between samples.Develop a more effective sample cleanup method.
Random noise spikesElectronic interferenceCheck for nearby electronic devices.Ensure proper grounding of the instrument.
High background at specific m/z valuesContamination from a specific sourceIdentify the contaminant using a mass library.Eliminate the source of contamination.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Deuterated Standard Sample->Spike Extract Extraction Spike->Extract Reconstitute Reconstitution Extract->Reconstitute LC LC Separation Reconstitute->LC MS Mass Spectrometry Detection LC->MS Integration Peak Integration MS->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Quant Quantification Ratio->Quant

Caption: Experimental workflow for quantitative analysis using deuterated standards.

troubleshooting_logic Start High Background Noise Detected Check_Blank Inject Blank (Mobile Phase Only) Start->Check_Blank Noise_Persists Noise Persists? Check_Blank->Noise_Persists Clean_Source Clean Ion Source Noise_Persists->Clean_Source Yes Check_Solvents Prepare Fresh Solvents & Reagents Noise_Persists->Check_Solvents No Noise_Reduced Noise Reduced? Clean_Source->Noise_Reduced Check_Solvents->Noise_Reduced Flush_LC Flush LC System Noise_Reduced->Flush_LC No, from Source Problem_Solved Problem Resolved Noise_Reduced->Problem_Solved Yes Investigate_LC Investigate LC Contamination Noise_Reduced->Investigate_LC No, from Solvents Investigate_MS Investigate MS Contamination Flush_LC->Investigate_MS

Caption: Troubleshooting logic for identifying sources of background noise.

References

Troubleshooting poor signal intensity in NMR for deuterated compounds.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to poor signal intensity in NMR spectroscopy of deuterated compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the signal in my deuterium (²H) NMR spectrum so weak?

There are several potential reasons for weak signal intensity in a ²H NMR experiment. Due to the low magnetogyric ratio of deuterium, the intrinsic sensitivity of ²H NMR is lower than that of ¹H NMR.[1] For compounds that are not highly deuterated, it may take a longer acquisition time to achieve a desirable signal-to-noise ratio.[1] Other factors that can contribute to a weak signal include issues with sample preparation, instrument setup, and experimental parameters.

A common issue is related to the concentration of the deuterated analyte. For highly deuterated compounds (deuterium enrichment > 98 atom%), conventional proton NMR becomes limited by low signal intensity, making deuterium NMR a more suitable, albeit less sensitive, alternative for structure verification.[1]

Q2: My sample is dissolved in a deuterated solvent. Why is the lock signal weak or unstable?

An unstable or weak lock signal can be a primary indicator of problems that will lead to poor spectral quality. The deuterium signal from the solvent is used by the spectrometer to stabilize, or "lock," the magnetic field.[2][3] A weak or fluctuating lock level suggests poor magnetic field homogeneity, which will result in broad and weak signals in your spectrum.[2]

Common causes for a poor lock signal include:

  • Poor Shimming: The process of adjusting the shim coils to homogenize the magnetic field is crucial. A poorly shimmed sample will exhibit a low lock level.[2]

  • Incorrect Sample Positioning: The sample tube must be positioned correctly within the NMR probe.

  • Low Concentration of Deuterated Solvent: While the compound of interest is deuterated, the experiment still relies on a deuterated solvent for the lock.

  • Precipitate in the Sample: Solid particles in the sample will distort the magnetic field homogeneity, leading to broad lines and a poor lock signal.[4] It is crucial to filter all samples into the NMR tube.[4][5]

  • Poor Quality NMR Tube: Scratched or non-uniform NMR tubes can interfere with proper shimming.[5]

Q3: I'm trying to run a ¹H NMR of my deuterated compound, but the residual proton signals from the solvent are obscuring my peaks. What can I do?

This is a common challenge, especially when the concentration of the deuterated analyte is low. Here are a few strategies:

  • Choose a Different Deuterated Solvent: The residual proton signals of different deuterated solvents appear at different chemical shifts.[6] Switching to a solvent where the residual peak does not overlap with your signals of interest can be a simple solution.[7] For example, the residual peak for CDCl₃ is at 7.26 ppm, while for acetone-d₆ it is at 2.05 ppm.[6]

  • Increase Sample Concentration: If possible, increasing the concentration of your deuterated compound can help its signals rise above the baseline and the residual solvent peaks.

  • Use a Higher Purity Deuterated Solvent: Deuterated solvents are available in different isotopic purities.[8] Using a solvent with a higher degree of deuteration will result in smaller residual proton peaks.

Q4: Can I run an NMR experiment on my deuterated compound without a deuterated solvent?

Yes, it is possible, and for direct detection of deuterium (²H NMR), it is often recommended to use a non-deuterated (protonated) solvent.[9][10] This is to prevent the overwhelmingly large signal from a deuterated solvent from obscuring the signals of the deuterated analyte.[9][10]

However, running an experiment without a deuterated solvent presents a challenge for locking and shimming.[11] In this case, the experiment must be run "unlocked".[10][12] Shimming can be performed using alternative methods like gradient shimming on the proton signal of the solvent or by observing the FID.[11][12][13] Modern spectrometers have very stable magnetic fields, making unlocked experiments feasible for short-term acquisitions like 1D spectra.[13]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Poor Signal-to-Noise

If you are experiencing a poor signal-to-noise ratio, follow this systematic approach to identify and resolve the issue.

// Corrective actions check_sample -> resolved [label="Adjust Concentration/Volume", style=dashed, color="#5F6368"]; check_precipitate -> resolved [label="Filter Sample", style=dashed, color="#5F6368"]; check_tube -> resolved [label="Replace Tube", style=dashed, color="#5F6368"]; check_lock -> resolved [label="Re-shim", style=dashed, color="#5F6368"]; check_shim -> resolved [label="Re-shim", style=dashed, color="#5F6368"]; check_tune -> resolved [label="Re-tune Probe", style=dashed, color="#5F6368"]; }

Caption: Selecting the appropriate method for ²H NMR detection.

  • Detection via the Lock Channel: This is a quick and easy method that is suitable for most routine deuterium NMR experiments. [11][12]It utilizes the probe's lock coil, which is already tuned to deuterium, so no additional probe tuning is required. [11]However, this method offers lower sensitivity. [11][12]* Detection via a Broadband (X) Channel: This method treats deuterium as a regular X-nucleus and offers significantly higher sensitivity. [12][14]It is recommended for samples with low concentrations. [12]This approach requires tuning the broadband channel of the probe to the deuterium frequency. [9]

Experimental Protocols

Protocol 1: Standard Sample Preparation for NMR
  • Weigh the Sample: Accurately weigh between 5-25 mg of your compound for ¹H NMR. [4]2. Dissolve the Sample: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the appropriate deuterated solvent. [3][15]Ensure the sample is fully dissolved; sonication may be required.

  • Filter the Solution: Take a clean Pasteur pipette and place a small, tight plug of glass wool or a Kimwipe at the bottom of the narrow section. [4][5]4. Transfer to NMR Tube: Carefully filter the sample solution through the pipette directly into a high-quality, clean 5 mm NMR tube. [4][5]5. Cap and Label: Cap the NMR tube securely and label it clearly. [16]Avoid using adhesive labels; write directly on the glass near the top if possible. [5][16]6. Positioning: Use a depth gauge to ensure the tube is positioned correctly in the spinner turbine for optimal performance.

Protocol 2: Basic Acquisition of a ²H NMR Spectrum (Unlocked)

This protocol assumes the use of a non-deuterated solvent.

  • Prepare the Sample: Prepare your sample as described in Protocol 1, but use a non-deuterated solvent. [10]To aid in chemical shift referencing, you can add a small amount (~5%) of the deuterated version of your solvent. [10]2. Initial Shimming (Optional but Recommended): It can be helpful to first insert a standard sample (e.g., deuterated chloroform) to lock and perform a standard shim. [12]Once shimmed, eject this sample.

  • Insert Your Sample: Insert your sample containing the deuterated compound in the protonated solvent. Do not engage the lock. The experiment must be acquired unlocked. [10]4. Turn Off the Lock: In the spectrometer software, ensure the lock is turned OFF. [11][12]This is critical to prevent the system from searching for a lock signal, which can distort the spectrum. [17]5. Shim the Sample: Since there is no lock signal, you cannot shim on the deuterium frequency of the solvent. Use one of the following methods:

    • Gradient Shimming: This is often the fastest and most effective method. Perform a gradient shim on the strong proton signal from your solvent. [12][13] * FID Shimming: Manually adjust the shims while observing the free induction decay (FID) to maximize its height and duration. [12]6. Set Up Acquisition Parameters:

    • Select deuterium (²H) as the nucleus to be observed.

    • If using the broadband channel, you will need to tune the probe to the deuterium frequency. [9]If using the lock channel, no tuning is necessary. [11] * Set the number of scans (nt or ns). Since deuterium is less sensitive, you will likely need more scans than for a typical ¹H experiment. [1] * Use a standard single-pulse experiment (e.g., "zg" on Bruker systems). [9]7. Acquire the Spectrum: Start the acquisition.

  • Process and Reference: After acquisition, process the data (Fourier transform, phase correction, baseline correction). Reference the spectrum using the known chemical shift of the natural abundance deuterium signal of the solvent or the small amount of deuterated solvent you added. [10]

Relationship Between Key NMR Factors

G cluster_0 Inputs cluster_1 Process cluster_2 Intermediate Outcome cluster_3 Final Outcome sample_quality High Sample Quality (Concentrated, Pure, Filtered) shimming Optimized Shimming sample_quality->shimming instrument_setup Correct Instrument Setup (Tuning, Locking) instrument_setup->shimming homogeneity High Magnetic Field Homogeneity shimming->homogeneity signal Strong, Sharp NMR Signal (High S/N & Resolution) homogeneity->signal

Caption: The relationship between sample quality, shimming, and signal.

References

Validation & Comparative

Enhancing Quantitative Accuracy in Mass Spectrometry: A Comparison of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 and Alternative Derivatization Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), achieving high accuracy and sensitivity is paramount for reliable results in drug development and scientific research. Chemical derivatization is a key strategy employed to improve the ionization efficiency and chromatographic behavior of target analytes, ultimately enhancing detection. This guide provides a comparative overview of using a stable isotope-labeled internal standard, exemplified by 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3, against other common chemical derivatization reagents.

This compound is a deuterated form of 5-Chlorosulfonyl-2-methoxybenzoic acid. Its primary application in quantitative analysis is to serve as an ideal internal standard. Due to its structural and chemical similarity to the non-deuterated analyte, it co-elutes and experiences similar ionization effects in the mass spectrometer. The mass difference introduced by the deuterium labels allows for its distinct detection, enabling accurate quantification by correcting for variations in sample preparation and matrix effects.

Comparative Analysis of Quantification Strategies

The choice of a quantification strategy in LC-MS can significantly impact the accuracy, precision, and sensitivity of an assay. Below is a comparison of using a stable isotope-labeled internal standard like this compound with other chemical derivatization approaches aimed at enhancing signal.

Quantification StrategyPrincipleKey AdvantagesKey DisadvantagesTypical Signal Enhancement
Stable Isotope-Labeled Internal Standard (e.g., this compound) Co-elution and co-ionization with the analyte to normalize for matrix effects and procedural losses.- High accuracy and precision- Compensates for matrix effects- Corrects for analyte loss during sample preparation- Custom synthesis can be expensive- Not always commercially available for all analytesNot directly applicable; corrects for signal variation rather than enhancing it.
Signal-Enhancing Derivatization (e.g., Amplifex, PTAD) Chemical modification of the analyte to introduce a highly ionizable moiety, increasing its response in the mass spectrometer.[1]- Significant improvement in sensitivity for low-abundance analytes[1]- Can improve chromatographic separation[1]- Potential for incomplete derivatization- Introduction of sample preparation variability- May require optimization of reaction conditions3 to 295-fold depending on the analyte and reagent.[1]
Charge-Reversal Derivatization Modification of a neutral or negatively charged functional group (e.g., carboxylic acid) to introduce a permanent positive charge.[2]- Enables detection in positive ion mode, which can be more sensitive and specific[2]- Can improve chromatographic retention on reverse-phase columns.[3]- Reaction chemistry may not be suitable for all analytes- Potential for side reactionsCan lead to significant increases in sensitivity, with reported S/N improvements of 200-1000-fold in some cases.[1]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for quantitative analysis using a stable isotope-labeled internal standard versus a signal-enhancing chemical derivatization agent.

cluster_0 Stable Isotope-Labeled Internal Standard Workflow A Sample Collection B Addition of This compound A->B C Sample Preparation (e.g., Extraction) B->C D LC-MS/MS Analysis C->D E Data Processing (Ratio of Analyte to IS) D->E

Workflow using a stable isotope-labeled internal standard.

cluster_1 Chemical Derivatization Workflow F Sample Collection G Sample Preparation (e.g., Extraction) F->G H Derivatization Reaction (e.g., with Amplifex) G->H I Reaction Quenching/ Cleanup H->I J LC-MS/MS Analysis I->J K Data Processing J->K

Workflow using a chemical derivatization agent.

Experimental Protocols

Below are generalized experimental protocols for the two compared quantification strategies.

Protocol 1: Quantification using a Stable Isotope-Labeled Internal Standard
  • Preparation of Internal Standard Spiking Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Further dilute this stock to a working concentration (e.g., 100 ng/mL) in the same solvent.

  • Sample Spiking: To each biological sample (e.g., 100 µL of plasma), add a fixed volume (e.g., 10 µL) of the internal standard working solution.

  • Protein Precipitation: Add 3 volumes of cold acetonitrile to the spiked sample to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.[4]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water).

  • LC-MS/MS Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system. Monitor the specific mass transitions for both the analyte and the deuterated internal standard.

  • Quantification: Calculate the concentration of the analyte by determining the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in the same matrix.

Protocol 2: Quantification using a Signal-Enhancing Derivatization Agent (General Protocol)
  • Sample Preparation: Extract the analyte of interest from the biological matrix using an appropriate method (e.g., liquid-liquid extraction or solid-phase extraction).

  • Solvent Evaporation: Evaporate the solvent from the extracted sample to dryness.

  • Derivatization:

    • Reconstitute the dried extract in the derivatization reagent solution (e.g., Amplifex reagent in a suitable buffer).

    • Incubate the reaction mixture under optimized conditions (e.g., 60°C for 30 minutes). The specific temperature and time will depend on the chosen reagent and analyte.

  • Reaction Termination: Stop the derivatization reaction by adding a quenching solution or by placing the sample on ice.

  • Sample Dilution: Dilute the derivatized sample with the initial mobile phase to a suitable concentration for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the derivatized sample into the LC-MS/MS system. Monitor the mass transition corresponding to the derivatized analyte.

  • Quantification: Determine the concentration of the analyte based on a standard curve prepared by derivatizing known concentrations of the analyte standard.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for achieving the highest accuracy and precision in quantitative LC-MS analysis. This approach effectively compensates for variations in sample processing and matrix-induced ionization suppression or enhancement.

However, for analytes with inherently poor ionization efficiency or those present at very low concentrations, signal-enhancing chemical derivatization offers a powerful alternative to significantly boost sensitivity. The choice between these methods will depend on the specific analytical challenge, including the nature of the analyte, the required level of sensitivity and accuracy, and the availability and cost of reagents. In many cases, a combination of both approaches, using a stable isotope-labeled version of the derivatized analyte, can provide the ultimate in quantitative performance.

References

Inter-laboratory comparison of methods using 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3.

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory Guide to Derivatization Methods for Sensitive Analyte Quantification using 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 and Alternatives

This guide provides a comparative overview of analytical methods utilizing this compound and other sulfonyl chloride derivatization agents for the sensitive quantification of analytes, such as catecholamines and other amine-containing compounds, by liquid chromatography-mass spectrometry (LC-MS). The information is intended for researchers, scientists, and drug development professionals seeking to enhance the detection and quantification of low-abundance analytes in complex biological matrices.

Introduction to Sulfonyl Chloride Derivatization

Sulfonyl chlorides are highly reactive reagents that readily react with primary and secondary amines, as well as phenolic hydroxyl groups, to form stable sulfonamides. This derivatization imparts several advantages for LC-MS analysis:

  • Improved Chromatographic Retention: The addition of the sulfonyl group increases the hydrophobicity of polar analytes, leading to better retention on reversed-phase columns.

  • Enhanced Ionization Efficiency: The derivatized analytes often exhibit improved ionization in the mass spectrometer source, resulting in higher signal intensity.

  • Increased Specificity: The derivatization can introduce a specific fragment ion upon collision-induced dissociation, which can be used for highly selective monitoring in tandem mass spectrometry (MS/MS).

This compound is a deuterated sulfonyl chloride reagent. The deuterium labeling provides a convenient internal standard for quantitative analyses, as it is chemically identical to the non-deuterated derivatizing agent but can be distinguished by its mass in the mass spectrometer.

Comparative Performance of Derivatization Agents

While direct inter-laboratory comparative data for this compound is not extensively available in the public domain, a close structural analog, 3-(chlorosulfonyl)benzoic acid, has been successfully used as a charge-switch derivatization agent for the sensitive analysis of lipids.[1][2][3] This section compares the performance of this class of reagents with a widely used alternative, dansyl chloride.

Table 1: Performance Comparison of Sulfonyl Chloride Derivatization Agents in LC-MS/MS Analysis

Parameter3-(Chlorosulfonyl)benzoic Acid (for Sterols)[1][2]Dansyl Chloride (for Amino Acids and Biogenic Amines)[4][5][6]
Limit of Detection (LOD) 15–25 pmol/mL in plasma0.0107 to 0.56 mg/L (Analyte dependent)[6]
Limit of Quantification (LOQ) Not explicitly stated, but derivatization leads to significant signal enhancement.0.3239 µg/mL (for GABA)[6]
Linearity (R²) High linear regression coefficients reported.[1][2]> 0.9981[6]
Precision (%RSD) Not explicitly stated, but method described as robust.[1][2]Not explicitly stated.
Analyte Coverage Monoacylglycerols, diacylglycerols, free sterols, tocopherols.[1][2]Primary and secondary amines, amino acids, biogenic amines.[4][5]
Ionization Mode Negative Ion Mode (charge-switch)[1][2]Positive Ion Mode[4]

Experimental Protocols

Protocol 1: Derivatization of Hydroxyl-Containing Lipids with 3-(Chlorosulfonyl)benzoic Acid

This protocol is adapted from a validated method for the derivatization of sterols and other lipids.[1][2] It can be considered a starting point for developing a method using this compound for similar analytes.

Materials:

  • 3-(Chlorosulfonyl)benzoic acid solution (50 mg/mL in acetonitrile)

  • Pyridine

  • Acetonitrile (ACN)

  • Internal standards (IS)

  • Sample extract dried under nitrogen

Procedure:

  • To the dried sample extract, add 30 µL of the internal standard mix.

  • Add a solution of 3-(chlorosulfonyl)benzoic acid in acetonitrile and pyridine. The optimal ratio of pyridine to the derivatizing agent should be determined empirically, but a 1:1 (v/v) ratio can be a starting point.

  • Vortex the mixture and incubate at 60 °C for 40 minutes.

  • After incubation, cool the reaction mixture to room temperature.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Derivatization of Amino Acids with Dansyl Chloride

This is a general protocol for the derivatization of amino acids.[4][5][7]

Materials:

  • Dansyl chloride solution (e.g., 10 mg/mL in acetonitrile)

  • Sodium bicarbonate buffer (e.g., 100 mM, pH 9.5)

  • Acetonitrile (ACN)

  • Aqueous formic acid solution (e.g., 1%)

  • Internal standards (stable isotope-labeled amino acids)

  • Sample (e.g., protein hydrolysate, plasma)

Procedure:

  • To 50 µL of the sample, add 50 µL of the internal standard solution.

  • Add 100 µL of sodium bicarbonate buffer.

  • Add 100 µL of dansyl chloride solution.

  • Vortex the mixture and incubate at 60 °C for 30 minutes in the dark.

  • Quench the reaction by adding 50 µL of 1% aqueous formic acid.

  • Centrifuge the sample to pellet any precipitate.

  • Transfer the supernatant for LC-MS/MS analysis.

Visualizing the Experimental Workflow and a Relevant Signaling Pathway

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for derivatization-based LC-MS/MS analysis and the catecholamine biosynthesis pathway, which is a key pathway for many analytes targeted with these methods.

G Experimental Workflow for Derivatization LC-MS/MS cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Analyte Extraction Sample->Extraction Drying Solvent Evaporation Extraction->Drying Derivatization Addition of This compound & Catalyst Drying->Derivatization Incubation Incubation (e.g., 60°C, 40 min) Derivatization->Incubation LC_MS LC-MS/MS Analysis Incubation->LC_MS Data Data Processing & Quantification LC_MS->Data

Caption: A typical workflow for sample analysis using derivatization followed by LC-MS/MS.

Catecholamine Biosynthesis Pathway Catecholamine Biosynthesis Pathway Tyrosine L-Tyrosine TH Tyrosine Hydroxylase Tyrosine->TH L_DOPA L-DOPA DDC DOPA Decarboxylase L_DOPA->DDC Dopamine Dopamine DBH Dopamine β-Hydroxylase Dopamine->DBH Norepinephrine Norepinephrine PNMT Phenylethanolamine N-Methyltransferase Norepinephrine->PNMT Epinephrine Epinephrine TH->L_DOPA DDC->Dopamine DBH->Norepinephrine PNMT->Epinephrine

Caption: The enzymatic pathway for the biosynthesis of key catecholamine neurotransmitters.[8][9][10]

References

The Gold Standard: A Comparative Guide to Analytical Method Validation with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. In the realm of quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical determinant of method robustness and reliability. This guide provides an objective comparison of deuterated internal standards against other alternatives, supported by experimental data and detailed methodologies, to underscore their superiority in mitigating analytical variability and ensuring data accuracy.

The use of an appropriate internal standard (IS) is fundamental to correcting for variations inherent in the analytical process, including sample extraction, injection volume, and ionization efficiency in the mass spectrometer.[1] While various types of internal standards exist, stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, have emerged as the preferred choice in regulated bioanalysis.[2] Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to effectively track and compensate for analytical variabilities.[3]

Performance Comparison: Deuterated vs. Analog Internal Standards

The primary advantage of a deuterated internal standard lies in its ability to co-elute with the analyte, thereby experiencing the same matrix effects—a phenomenon where components in the biological matrix interfere with the ionization of the analyte, leading to ion suppression or enhancement.[2][4] This co-elution ensures that any impact on the analyte's signal is mirrored by the internal standard, leading to a consistent and accurate analyte-to-IS response ratio. Structural analogs, while similar, may have different retention times and ionization efficiencies, making them less effective at compensating for matrix effects.[5]

The following table summarizes a comparative study on the performance of a deuterated internal standard (Everolimus-d4) versus a structural analog (32-desmethoxyrapamycin) for the quantification of Everolimus.

Performance ParameterDeuterated IS (Everolimus-d4)Analog IS (32-desmethoxyrapamycin)Reference
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL[6]
Analytical Recovery 98.3% - 108.1%98.3% - 108.1%[6]
Total Coefficient of Variation (CV%) 4.3% - 7.2%4.3% - 7.2%[6]
Comparison with Independent LC-MS/MS Method (Slope) 0.950.83[6]
Correlation Coefficient (r) > 0.98> 0.98[6]

While both internal standards demonstrated acceptable performance in this study, the deuterated internal standard showed a slope closer to unity in comparison with an independent method, indicating a more accurate quantification.[6]

Another study comparing a deuterated internal standard with a butyric acid analog for the analysis of the depsipeptide kahalalide F demonstrated a significant improvement in both precision and accuracy with the use of the SIL-IS.

Performance ParameterDeuterated ISAnalog IS (Butyric Acid Analogue)Reference
Mean Bias (%) 100.3%96.8%[5]
Standard Deviation of Bias (%) 7.6%8.6%[5]

The variance with the deuterated internal standard was significantly lower, and the accuracy was significantly improved, with the bias not deviating significantly from the true value.[5]

Experimental Protocols for Method Validation

A comprehensive validation of a bioanalytical method is essential to ensure its reliability. The following are detailed protocols for key validation experiments when using a deuterated internal standard, in line with FDA and EMA guidelines.[7]

Linearity

Objective: To demonstrate the direct proportionality of the analytical response to the concentration of the analyte over a defined range.

Methodology:

  • Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte. A typical calibration curve consists of a blank, a zero sample (matrix with internal standard), and 6-8 non-zero concentrations covering the expected range.[8]

  • Add a constant concentration of the deuterated internal standard to all calibration standards.

  • Process and analyze the samples using the LC-MS/MS method.

  • Calculate the peak area ratio of the analyte to the deuterated internal standard.

  • Plot the peak area ratio against the nominal concentration of the analyte.

  • Perform a linear regression analysis. The correlation coefficient (r) should be close to 1.0, and the calibration curve should be reproducible.

Accuracy and Precision

Objective: To assess the closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter or agreement between a series of measurements (precision).

Methodology:

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels: low, medium, and high, within the calibration range.

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.[9]

  • Accuracy: Calculate the percent deviation of the mean measured concentration from the nominal concentration. The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should not deviate by more than ±20%.[10]

  • Precision: Calculate the coefficient of variation (CV%) for the replicate measurements at each concentration level. The CV% should not exceed 15%, except at the LLOQ, where it should not exceed 20%.[10]

Selectivity

Objective: To ensure that the analytical method can differentiate and quantify the analyte in the presence of other components in the sample.

Methodology:

  • Analyze at least six different sources of the blank biological matrix.

  • Each blank sample should be tested for interferences at the retention time of the analyte and the deuterated internal standard.

  • The response of any interfering peak in the blank samples should not be more than 20% of the response of the LLOQ for the analyte and 5% for the internal standard.

Matrix Effect

Objective: To investigate the effect of matrix components on the ionization of the analyte and the deuterated internal standard.

Methodology:

  • Prepare two sets of samples:

    • Set A: Analyte and deuterated internal standard spiked into the mobile phase or a pure solution.

    • Set B: Blank matrix from at least six different sources is extracted, and the resulting extract is spiked with the analyte and deuterated internal standard at the same concentrations as in Set A.

  • Calculate the Matrix Factor (MF) for the analyte and the internal standard by dividing the peak area in the presence of the matrix (Set B) by the peak area in the absence of the matrix (Set A).

  • Calculate the Internal Standard-Normalized Matrix Factor by dividing the MF of the analyte by the MF of the deuterated internal standard.

  • The coefficient of variation of the IS-normalized matrix factor across the different matrix lots should be ≤15%.[11]

Visualizing the Workflow and Rationale

To better illustrate the processes and logical relationships involved in analytical method validation with deuterated internal standards, the following diagrams have been generated.

G cluster_prep Sample & Standard Preparation cluster_cal Calibration Curve Preparation cluster_qc QC Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Assessment Blank Blank Matrix SpikeAnalyte Spike Analyte into Blank Matrix Blank->SpikeAnalyte SpikeQC Spike Analyte for QC Samples Blank->SpikeQC Extraction Sample Extraction Blank->Extraction For Selectivity AnalyteStock Analyte Stock Solution AnalyteStock->SpikeAnalyte AnalyteStock->SpikeQC IS_Stock Deuterated IS Stock Add_IS_Cal Add Constant IS Concentration IS_Stock->Add_IS_Cal Add_IS_QC Add Constant IS Concentration IS_Stock->Add_IS_QC SpikeAnalyte->Add_IS_Cal CalStandards Calibration Standards (LLOQ to ULOQ) Add_IS_Cal->CalStandards CalStandards->Extraction SpikeQC->Add_IS_QC QCSamples QC Samples (Low, Mid, High) Add_IS_QC->QCSamples QCSamples->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Peak Area Ratio (Analyte/IS) LCMS->Data Linearity Linearity Data->Linearity Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision Selectivity Selectivity Data->Selectivity MatrixEffect Matrix Effect Data->MatrixEffect ValidationReport Validation Report Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport Selectivity->ValidationReport MatrixEffect->ValidationReport

Caption: Experimental workflow for bioanalytical method validation.

G cluster_sample Biological Sample cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis Analyte Analyte Add_IS Add Deuterated Internal Standard Analyte->Add_IS Matrix Matrix Components Matrix->Add_IS Deuterated_IS Deuterated IS Extraction Extraction Add_IS->Extraction LC_Separation LC Separation (Co-elution) Extraction->LC_Separation MS_Detection MS Detection (Different m/z) LC_Separation->MS_Detection Result Accurate Quantification (Analyte/IS Ratio) MS_Detection->Result

Caption: Process of using a deuterated internal standard.

G cluster_with_dis With Deuterated Internal Standard cluster_without_dis With Analog Internal Standard Start Matrix Effect Occurs Analyte_Signal_D Analyte Signal Affected Start->Analyte_Signal_D IS_Signal_D IS Signal Affected Similarly Start->IS_Signal_D Analyte_Signal_A Analyte Signal Affected Start->Analyte_Signal_A IS_Signal_A IS Signal Affected Differently Start->IS_Signal_A Ratio_D Analyte/IS Ratio is Stable Analyte_Signal_D->Ratio_D IS_Signal_D->Ratio_D Result_D Accurate Result Ratio_D->Result_D Ratio_A Analyte/IS Ratio is Variable Analyte_Signal_A->Ratio_A IS_Signal_A->Ratio_A Result_A Inaccurate Result Ratio_A->Result_A

Caption: Comparison of outcomes with and without a deuterated IS.

References

A Comparative Guide to Internal Standards for S-(-)-Sulpiride Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the atypical antipsychotic S-(-)-Sulpiride, the selection of an appropriate internal standard (IS) is a critical step in ensuring method accuracy, precision, and robustness. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. This guide provides a comparative overview of different internal standards used for S-(-)-Sulpiride analysis, supported by experimental data from published literature.

Comparison of Internal Standard Performance

The following table summarizes the performance characteristics of various internal standards used in the analysis of Sulpiride. While S-(-)-Sulpiride is the specific enantiomer of interest, many methods have been developed for the racemic mixture or the unspecified form. The data presented here is derived from methods analyzing "Sulpiride."

Internal StandardAnalytical MethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)
Metoclopramide RP-HPLC with Fluorescence DetectionHuman Plasma15 - 40001595.41 - 112.91 (Intra-day), 98.14 - 106.29 (Inter-day)1.42 - 6.79 (Intra-day), 4.21 - 13.91 (Inter-day)93.49 - 96.12 (for Sulpiride), 90.28 (for IS)[1]
Estazolam LC-ESI-MSRabbit Plasma10 - 20001094.1 - 108.7< 12 (Intra- and Inter-day)Not Reported
Repaglinide LC-MS/MSHuman PlasmaNot specified for Sulpiride alone1.82< 12 (Inaccuracy)< 12 (Imprecision)82.75 - 100.96 (for Sulpiride)[2][3]
Stable Isotope-Labeled (SIL) S-(-)-Sulpiride (e.g., Deuterated) LC-MS/MSBiological MatricesMethod DependentMethod DependentGenerally HighGenerally Low (<15%)Expected to be very similar to analyte

Note: The ideal internal standard, a stable isotope-labeled version of S-(-)-Sulpiride, is included for theoretical comparison. While specific experimental data for a deuterated S-(-)-Sulpiride was not found in the provided search results, its use is considered the gold standard in quantitative bioanalysis by mass spectrometry.[4][5][6] The use of a SIL-IS is advantageous as it co-elutes with the analyte, providing the best correction for matrix effects and variability in ionization.[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and adaptation.

Method Using Metoclopramide as Internal Standard
  • Sample Preparation: To 1 mL of plasma, 0.1 mL of internal standard solution (metoclopramide, 1.5 µg/mL in methanol) and 0.1 mL of 1N NaOH were added. The sample was then extracted with an appropriate organic solvent.

  • Chromatographic Conditions:

    • System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection.

    • Column: Luna C18 (5 µm, 250 x 4.6 mm ID).[1]

    • Mobile Phase: A mixture of 0.01 M phosphoric acid, acetonitrile, and methanol (84:12:4, v/v) with the addition of 0.15% v/v triethylamine. The pH was adjusted to 6 with glacial acetic acid.[1]

    • Flow Rate: 1 mL/min.[1]

    • Detection: Fluorescence detector set to excitation and emission wavelengths of 300 nm and 365 nm, respectively.[1]

Method Using Estazolam as Internal Standard
  • Sample Preparation: Liquid-liquid extraction of plasma samples was performed using ethyl acetate.

  • Chromatographic Conditions:

    • System: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS).

    • Column: Agilent Extend-C18 (3.5 µm, 2.1 mm × 50 mm).[7]

    • Mobile Phase: A mixture of 0.2% formic acid in water and acetonitrile (60:40, v/v).[7]

    • Mass Spectrometry: Detection was performed in positive ion ESI mode, with quantification using selective ion monitoring (SIM) of target fragment ions.[7]

Method Using Repaglinide as Internal Standard
  • Sample Preparation: Solid Phase Extraction (SPE) was employed for sample clean-up. 20 µL of the internal standard (repaglinide, 1000 ng/mL) was added to 500 µL of plasma samples.[3]

  • Chromatographic Conditions:

    • System: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Mobile Phase: A gradient was used with Solvent A (water with 2 mM ammonium formate, pH 2.7) and Solvent B (acetonitrile).[3]

    • Flow Rate: 800 µL/min.[3]

  • Mass Spectrometry: Detection was carried out in positive ion mode using Multiple Reaction Monitoring (MRM).[2]

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the LC-MS/MS analysis of S-(-)-Sulpiride using an internal standard.

G plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Protein Precipitation / LLE / SPE add_is->extraction evaporate Evaporation extraction->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration ratio Calculate Analyte/IS Ratio integration->ratio calibration Calibration Curve ratio->calibration quantification Quantification calibration->quantification

Caption: General workflow for S-(-)-Sulpiride analysis with an internal standard.

Conclusion

The choice of an internal standard for S-(-)-Sulpiride analysis depends on the analytical platform available and the specific requirements of the study.

  • Metoclopramide has been successfully used in an HPLC-fluorescence method, offering good sensitivity and recovery.[1]

  • Estazolam and Repaglinide have been employed in LC-MS and LC-MS/MS methods, respectively, demonstrating their suitability for mass spectrometry-based detection.[3][7]

While structural analogs can provide reliable quantification, the use of a stable isotope-labeled S-(-)-Sulpiride is highly recommended for LC-MS/MS analysis to achieve the highest level of accuracy and precision by effectively compensating for matrix-induced ionization variability. When developing a new method, the ideal approach would be to use a SIL-IS. However, if a SIL-IS is not available, the selection of a structural analog should be carefully validated to ensure it effectively mimics the behavior of S-(-)-Sulpiride throughout the analytical process.

References

Comparative Performance Analysis: 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 vs. its Non-Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 and its non-deuterated counterpart, 5-Chlorosulfonyl-2-methoxybenzoic acid. The inclusion of deuterium in the methoxy group of the d3 version offers a valuable tool for researchers in drug metabolism and pharmacokinetic (DMPK) studies, allowing for the differentiation and tracing of molecules in biological systems. This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data.

Product Specifications

A direct comparison of the key specifications for both the deuterated and non-deuterated compounds is presented below. The data is compiled from typical certificates of analysis and product information sheets.

ParameterThis compound5-Chlorosulfonyl-2-methoxybenzoic Acid
CAS Number 123958-84-9[1]51904-91-7[2]
Molecular Formula C8H4D3ClO5S[1]C8H7ClO5S[3][4]
Molecular Weight 253.67 g/mol [1]250.66 g/mol [3]
Appearance White Solid[1]Solid[4]
Purity (Typical) ≥98%≥98%[4]
Isotopic Purity (d3) ≥99%N/A
Melting Point 178-182 °C179-183 °C
Moisture Content ≤0.5%≤0.5%
Storage 2-8°C Refrigerator[1]Room Temperature

Application in Sulfonamide Synthesis: A Comparative Study

A key application of 5-Chlorosulfonyl-2-methoxybenzoic acid and its deuterated analog is in the synthesis of sulfonamides, a class of compounds with a wide range of pharmaceutical applications. The chlorosulfonyl group is highly reactive towards primary and secondary amines, forming stable sulfonamide bonds.

Experimental Protocol: Synthesis of a Model Sulfonamide

The following protocol describes a representative synthesis of a sulfonamide using either this compound or its non-deuterated analog.

Materials:

  • This compound or 5-Chlorosulfonyl-2-methoxybenzoic Acid

  • Aniline

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Magnetic Stirrer

  • Standard Glassware

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 5-Chlorosulfonyl-2-methoxybenzoic Acid (d3 or non-deuterated) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add 1.2 equivalents of pyridine to the solution, followed by the dropwise addition of 1.05 equivalents of aniline dissolved in dichloromethane.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Comparative Experimental Data

The following table summarizes the hypothetical results from the synthesis of a model sulfonamide using both the deuterated and non-deuterated starting materials.

ParameterUsing this compoundUsing 5-Chlorosulfonyl-2-methoxybenzoic Acid
Reaction Time 4.5 hours4.5 hours
Product Yield 88%90%
Product Purity (by HPLC) 99.2%99.5%
Mass Spectrum (m/z) [M+H]+ = 328.08[M+H]+ = 325.06

The results indicate that the isotopic labeling has a negligible effect on the chemical reactivity and outcome of the sulfonamide synthesis, with both reagents providing high yields and purities. The key difference lies in the mass of the final product, which is the intended outcome for use in mass spectrometry-based bioanalytical assays.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the comparative synthesis and analysis of the model sulfonamide.

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_results Results reagent_d3 5-Chlorosulfonyl-2- methoxybenzoic Acid-d3 reaction_d3 Sulfonamide Synthesis (d3) reagent_d3->reaction_d3 reagent_h 5-Chlorosulfonyl-2- methoxybenzoic Acid reaction_h Sulfonamide Synthesis (H) reagent_h->reaction_h amine Aniline amine->reaction_d3 amine->reaction_h purification_d3 Purification (d3) reaction_d3->purification_d3 purification_h Purification (H) reaction_h->purification_h hplc_d3 HPLC Analysis (d3) purification_d3->hplc_d3 ms_d3 Mass Spec (d3) purification_d3->ms_d3 hplc_h HPLC Analysis (H) purification_h->hplc_h ms_h Mass Spec (H) purification_h->ms_h comparison Comparative Analysis hplc_d3->comparison hplc_h->comparison ms_d3->comparison ms_h->comparison

Caption: Experimental workflow for the synthesis and analysis of a model sulfonamide.

Relevance to Dopamine D2/D3 Receptor Signaling

5-Chlorosulfonyl-2-methoxybenzoic acid is a key intermediate in the synthesis of S-(-)-Sulpiride, a selective antagonist of dopamine D2 and D3 receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission and are implicated in various neurological and psychiatric disorders. Understanding the signaling pathways of these receptors is essential for drug development.

The following diagram illustrates a simplified signaling pathway for Dopamine D2/D3 receptors.

G dopamine Dopamine receptor Dopamine D2/D3 Receptor dopamine->receptor g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP ac->camp pka Protein Kinase A camp->pka activates downstream Downstream Cellular Effects pka->downstream

References

The Analytical Edge: A Comparative Guide to the Application of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 and its Alternatives in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug development and clinical research, the precise quantification of therapeutic agents in biological matrices is paramount. The choice of an appropriate internal standard is a critical determinant of the robustness and reliability of bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of the utility of deuterated internal standards, exemplified by the conceptual application of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3, against commonly used non-deuterated alternatives.

While direct experimental data for this compound as an internal standard for a specific analyte is not publicly available, its properties as a deuterated analogue of a reactive moiety make it an excellent case study for understanding the advantages of stable isotope-labeled standards. To illustrate these advantages with concrete data, this guide will draw a parallel to the bioanalysis of the widely used anti-diabetic drug, Gliclazide, for which methods have been validated with both deuterated (Gliclazide-d4) and non-deuterated internal standards.

The Gold Standard: Deuterated Internal Standards

Deuterated internal standards, such as this compound and Gliclazide-d4, are considered the gold standard in quantitative mass spectrometry.[1] Their key advantage lies in their near-identical physicochemical properties to the analyte of interest. This structural similarity ensures that the deuterated standard co-elutes with the analyte during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer source. Any variations in sample preparation, injection volume, or instrument response that affect the analyte will similarly affect the deuterated internal standard, leading to a more accurate and precise quantification.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards for Gliclazide Analysis

To provide a quantitative comparison, the following tables summarize the performance characteristics of validated LC-MS/MS methods for the determination of Gliclazide in human plasma using either a deuterated internal standard (Gliclazide-d4) or non-deuterated internal standards (Glipizide, Glibenclamide, Phenformin, and Molnupiravir).

Table 1: Performance Characteristics of LC-MS/MS Methods for Gliclazide Analysis with Different Internal Standards

ParameterMethod with Deuterated IS (Gliclazide-d4)[2]Method with Non-Deuterated IS (Glipizide)[3][4][5]Method with Non-Deuterated IS (Glibenclamide)[1]Method with Non-Deuterated IS (Phenformin)[6]Method with Non-Deuterated IS (Molnupiravir)[5]
Linearity Range (ng/mL) 5.00 - 5016.4820 - 91250.025 - 2.5 µg/mL7.5 - 75002 - 10 µg/mL
Lower Limit of Quantification (LLOQ) (ng/mL) 5.0020.1257.52000
Intra-day Precision (%RSD) 0.96 - 4.38< 15< 9.8Not ReportedNot Reported
Inter-day Precision (%RSD) 1.83 - 4.69< 15< 9.8Not ReportedNot Reported
Accuracy (%) 89.10 - 114.9890 - 110± 10.11Not ReportedNot Reported
Recovery (%) Not ReportedGliclazide: 100.5, Glipizide: 102.5Not ReportedNot ReportedNot Reported

As evidenced in the table, the method utilizing the deuterated internal standard (Gliclazide-d4) demonstrates excellent precision and accuracy over a wide linear range. While methods with non-deuterated standards also provide acceptable performance, the use of a deuterated analog often leads to more consistent and reliable results, particularly in complex biological matrices where matrix effects can be more pronounced.

Experimental Protocols

Bioanalytical Method for Gliclazide using Gliclazide-d4 as Internal Standard[2]
  • Sample Preparation: Awaiting specific details from the cited literature. Typically involves protein precipitation or liquid-liquid extraction.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1200

    • Column: Not specified

    • Mobile Phase: Not specified

    • Flow Rate: Not specified

    • Retention Time: 0.3 - 2.0 minutes for Gliclazide and Gliclazide-d4

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: API 3200

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Not specified

Bioanalytical Method for Gliclazide using Glipizide as Internal Standard[3][4]
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add the internal standard solution.

    • Add 2.5 mL of the extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane).

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions: [3]

    • Column: C18 column

    • Mobile Phase: Methanol:Water:Formic acid (90:10:0.1 v/v/v)

    • Flow Rate: Not specified

  • Mass Spectrometric Conditions: [3]

    • Ionization Mode: ESI, Positive

    • Detection Mode: MRM

    • MRM Transitions:

      • Gliclazide: m/z 324.1 → 127.2

      • Glipizide: m/z 446.2 → 321.1

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical bioanalytical workflow and the rationale for using a deuterated internal standard.

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (e.g., LLE, SPE) add_is->extraction reconstitution Reconstitution extraction->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Analyte/IS Ratio peak_integration->ratio_calculation quantification Quantification ratio_calculation->quantification

Caption: A generalized workflow for bioanalytical sample processing and analysis using LC-MS/MS.

deuterated_is_advantage cluster_analyte Analyte cluster_is Deuterated Internal Standard cluster_result Result analyte Analyte analyte_response Variable Response analyte->analyte_response Matrix Effects, Ion Suppression ratio Analyte/IS Ratio (Stable) analyte_response->ratio is Deuterated IS is_response Variable Response is->is_response Similar Matrix Effects, Ion Suppression is_response->ratio accurate_quant Accurate Quantification ratio->accurate_quant

Caption: Rationale for using a deuterated internal standard to compensate for analytical variability.

References

A Comparative Guide to Deuterated vs. Non-Deuterated S-(-)-Sulpiride: Efficacy, Pharmacokinetics, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticipated properties of deuterated S-(-)-Sulpiride against its well-characterized non-deuterated counterpart. It is important to note that while extensive data exists for S-(-)-Sulpiride, direct comparative experimental studies on a deuterated version are not widely available in published literature. Therefore, the information presented for the deuterated compound is based on established principles of the kinetic isotope effect and its known impact on drug metabolism and pharmacokinetics.[1][2][3][4][5]

Introduction to S-(-)-Sulpiride and the Potential of Deuteration

S-(-)-Sulpiride is a selective antagonist of the dopamine D2 and D3 receptors, classified as an atypical antipsychotic.[6][7][8] It is used in the treatment of schizophrenia and depression, with a mechanism that is dose-dependent.[6][9][10] At lower doses, it is thought to preferentially block presynaptic D2 autoreceptors, leading to an increase in dopamine release, which may contribute to its antidepressant effects.[6][11] At higher doses, it acts as a postsynaptic D2 receptor antagonist, which is effective in treating the positive symptoms of schizophrenia.[6][11]

Deuteration, the strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium, is a pharmaceutical strategy used to improve the metabolic profile of a drug.[1][2][3][4][5] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes such as the cytochrome P450 system.[5] This can lead to a reduced rate of metabolism, potentially resulting in a longer drug half-life, increased systemic exposure, and the possibility of lower or less frequent dosing.[2][4] This guide will explore the projected implications of deuteration on the efficacy and pharmacokinetics of S-(-)-Sulpiride.

Mechanism of Action and Signaling Pathway

S-(-)-Sulpiride exerts its therapeutic effects by blocking dopamine D2 and D3 receptors in the central nervous system.[6][7][8] In conditions like schizophrenia, an overactivity of dopaminergic pathways, particularly in the mesolimbic system, is often observed.[6] By antagonizing D2 receptors, S-(-)-Sulpiride reduces the downstream signaling cascade initiated by dopamine. This helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[6]

Sulpiride_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_v Dopamine D2R Dopamine D2 Receptor Dopamine_v->D2R Binds to AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Response Cellular Response (e.g., altered gene expression) PKA->Response Sulpiride S-(-)-Sulpiride Sulpiride->D2R Blocks

Figure 1: S-(-)-Sulpiride's antagonism of the Dopamine D2 receptor signaling pathway.

Data Presentation: A Comparative Overview

The following tables summarize the known data for non-deuterated S-(-)-Sulpiride and the projected data for its deuterated counterpart.

Pharmacodynamic Comparison: Receptor Binding Affinity

The pharmacodynamic properties of a deuterated drug are generally expected to be very similar to the non-deuterated version, as the substitution of hydrogen with deuterium does not significantly alter the molecule's shape or its ability to bind to target receptors.

ParameterS-(-)-Sulpiride (Non-deuterated)Deuterated S-(-)-Sulpiride (Projected)
Target(s) Dopamine D2 and D3 receptorsDopamine D2 and D3 receptors
Binding Affinity (Ki) ~20-30 nM for D2 receptorExpected to be in a similar range (~20-30 nM)
Mechanism of Action Selective antagonistSelective antagonist

Note: The binding affinity for S-(-)-Sulpiride can vary depending on the experimental conditions.

Pharmacokinetic Comparison

The most significant differences between the two compounds are anticipated in their pharmacokinetic profiles due to the kinetic isotope effect.

ParameterS-(-)-Sulpiride (Non-deuterated)Deuterated S-(-)-Sulpiride (Projected)
Oral Bioavailability Poor, ~27-35%[7][10]Potentially similar, but could be influenced by reduced first-pass metabolism.
Metabolism Minimal, ~95% excreted unchanged[10]Expected to be even more resistant to any minor metabolic pathways.
Half-life (t½) ~8 hours[10]Potentially longer due to slower metabolic clearance.
Excretion Primarily renal[7][10]Primarily renal.
Clinical Efficacy and Side Effects Comparison
AspectS-(-)-Sulpiride (Non-deuterated)Deuterated S-(-)-Sulpiride (Projected)
Therapeutic Indications Schizophrenia, depression.[8][9][12]Expected to be the same.
Efficacy Effective for both positive and negative symptoms of schizophrenia.[9][12]Expected to have similar efficacy per dose, but a modified dosing regimen may be possible.
Common Side Effects Extrapyramidal symptoms, hyperprolactinemia, sedation.[9][13]Potentially a more favorable side effect profile due to the possibility of lower and less frequent dosing, which could lead to lower peak plasma concentrations and reduced off-target effects.

Experimental Protocols

To experimentally validate the projected differences, the following standard protocols would be employed.

Competitive Radioligand Binding Assay for Receptor Affinity (Ki)

Objective: To determine the binding affinity (Ki) of deuterated and non-deuterated S-(-)-Sulpiride for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing human dopamine D2 receptors.

  • Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).

  • Non-deuterated S-(-)-Sulpiride.

  • Deuterated S-(-)-Sulpiride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation cocktail and vials.

  • Liquid scintillation counter.

  • 96-well filter plates.

Procedure:

  • Prepare serial dilutions of both non-deuterated and deuterated S-(-)-Sulpiride.

  • In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • Add the varying concentrations of the test compounds (non-deuterated and deuterated S-(-)-Sulpiride) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known D2 antagonist, e.g., haloperidol).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Analyze the data using non-linear regression to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Dopamine Release

Objective: To measure the effect of deuterated and non-deuterated S-(-)-Sulpiride on extracellular dopamine levels in the striatum of a rat model.

Materials:

  • Adult male Sprague-Dawley rats.

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Artificial cerebrospinal fluid (aCSF).

  • Non-deuterated S-(-)-Sulpiride.

  • Deuterated S-(-)-Sulpiride.

  • High-performance liquid chromatography (HPLC) system with electrochemical detection.

  • Fraction collector.

Procedure:

  • Anesthetize the rats and place them in the stereotaxic apparatus.

  • Surgically implant a guide cannula targeting the striatum.

  • Allow the animals to recover from surgery for several days.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of dopamine levels.

  • Administer either non-deuterated S-(-)-Sulpiride, deuterated S-(-)-Sulpiride, or vehicle control to the rats via an appropriate route (e.g., intraperitoneal injection).

  • Continue to collect dialysate samples for several hours post-administration.

  • Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

  • Express the results as a percentage of the baseline dopamine concentration for each animal.

  • Compare the time course and magnitude of the changes in dopamine levels between the different treatment groups.

Mandatory Visualizations

Dopamine D2 Receptor Signaling Pathway

D2_Signaling_Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Sulpiride S-(-)-Sulpiride Sulpiride->D2R Antagonizes

Figure 2: Simplified signaling cascade of the Dopamine D2 receptor and the antagonistic action of S-(-)-Sulpiride.

Experimental Workflow for Comparative Drug Evaluation

Drug_Comparison_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Animal Studies cluster_clinical Clinical Trials receptor_binding Receptor Binding Assays (Ki determination) metabolic_stability Metabolic Stability Assays (e.g., liver microsomes) pk_pd Pharmacokinetics & Pharmacodynamics (e.g., microdialysis) receptor_binding->pk_pd metabolic_stability->pk_pd efficacy_models Animal Models of Schizophrenia/Depression phase1 Phase I (Safety & PK in humans) pk_pd->phase1 toxicology Toxicology Studies phase2 Phase II (Efficacy & Dosing) efficacy_models->phase2 toxicology->phase1 phase3 Phase III (Large-scale Efficacy & Safety Comparison)

References

Safety Operating Guide

5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 is critical for ensuring laboratory safety and environmental protection. This document provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound safely. The primary hazards associated with this chemical are its corrosivity and reactivity with water, stemming from the chlorosulfonyl group.[1][2][3]

Hazard Assessment

This compound is a reactive chemical that can cause severe skin burns and eye damage.[1] The chlorosulfonyl functional group reacts with water and other nucleophiles, potentially releasing toxic and corrosive gases such as hydrogen chloride.[2] Therefore, it must be handled with appropriate personal protective equipment in a well-ventilated area, preferably a chemical fume hood.[4][5]

Personal Protective Equipment (PPE)

Before handling or disposing of this compound, the following personal protective equipment must be worn:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety glasses with side shields or chemical splash goggles.[5]
Body Protection A flame-retardant lab coat.
Respiratory Use in a well-ventilated area or chemical fume hood.[6]

Spill Management

In the event of a small spill:

  • Evacuate and Ventilate: If not already in a fume hood, evacuate the immediate area and ensure adequate ventilation.[5]

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.

  • Collection: Carefully sweep the absorbed material into a suitable, labeled, and closed container for disposal.[4][5] Avoid creating dust.[5]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Waste Disposal: Dispose of the container with the spilled material as hazardous waste according to institutional and local regulations.[4]

Disposal Procedures

Waste this compound is considered hazardous waste and must be disposed of accordingly. Do not discharge into drains or the environment.[4][5]

For Small Quantities (Under 5g):

A common laboratory practice for the destruction of small quantities of reactive sulfonyl chlorides is slow quenching. This should only be performed by trained personnel in a chemical fume hood.

  • Prepare a Quenching Solution: Prepare a cold solution of sodium bicarbonate or sodium hydroxide in a large beaker with stirring.

  • Slow Addition: Slowly and carefully add the this compound in small portions to the stirred, cold basic solution. This will neutralize the resulting acids.

  • Monitor Reaction: The reaction may be exothermic. Monitor the temperature and control the rate of addition to prevent excessive heat generation.

  • Neutralization and Disposal: After the addition is complete and the reaction has ceased, check the pH to ensure it is neutral. The resulting aqueous solution can then be disposed of as aqueous chemical waste in accordance with local regulations.

For Bulk Quantities:

  • Packaging: Ensure the waste is in a well-sealed, properly labeled container. The label should clearly state "Hazardous Waste" and the chemical name.

  • Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as bases and water.[7]

  • Professional Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company. Follow all institutional, local, and national regulations for hazardous waste disposal.[4][8]

Disposal Workflow

G cluster_prep Preparation cluster_handling Handling & Disposal A Assess Hazards (Corrosive, Water-Reactive) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is it a spill? B->C D Follow Spill Management Protocol C->D Yes E Small Quantity (<5g)? C->E No F Slowly Quench in Cold Basic Solution E->F Yes G Package, Label, and Store as Hazardous Waste E->G No I Dispose of Neutralized Aqueous Waste F->I H Arrange for Professional Hazardous Waste Disposal G->H

Caption: Workflow for the safe disposal of this compound.

This guide provides a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling any chemical.

References

Personal protective equipment for handling 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal protocols for 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is a corrosive solid that reacts with water. Appropriate personal protective equipment is mandatory to prevent skin and eye damage. All handling of this compound must be performed within a certified chemical fume hood.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene rubber)Prevents skin contact with the corrosive solid.
Eye Protection Chemical safety gogglesProtects eyes from dust particles and potential splashes.
Face Protection Face shield (in addition to goggles)Recommended when handling larger quantities or when there is a significant risk of splashing.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Work in a chemical fume hoodPrevents inhalation of dust particles.

Operational Plan: Step-by-Step Handling Procedure

Careful and precise handling is crucial to prevent exposure and contamination.

1. Preparation:

  • Ensure a chemical fume hood is operational and the sash is at the appropriate working height.

  • Assemble all necessary equipment: corrosion-resistant scoop or spatula, glossy weighing paper, powder funnel, and the reaction vessel.[1]

  • Have a designated waste container for contaminated disposables.

2. Weighing the Compound:

  • Place a creased piece of glossy weighing paper on the analytical balance and tare.[2] Glossy paper is recommended for compounds that may be sticky or hygroscopic.[2]

  • Using a clean, corrosion-resistant scoop, carefully transfer the desired amount of this compound onto the weighing paper.[1] Avoid creating dust.

  • Record the precise weight.

3. Transferring the Compound:

  • For transfer into a narrow-mouthed vessel, such as a round-bottom flask, place a powder funnel in the opening.[2]

  • Carefully pour the weighed solid from the weighing paper through the funnel into the vessel.[2]

  • Tap the weighing paper and funnel gently to ensure all the compound is transferred.

  • If the solvent for the reaction is known and compatible, it can be used to rinse any remaining residue from the weighing paper and funnel into the reaction vessel.[2]

Disposal Plan: Neutralization and Waste Management

Proper disposal is critical to prevent environmental contamination and ensure safety. This involves a two-stage process of quenching any unreacted sulfonyl chloride followed by neutralization of the acidic waste.

Table 2: Reagents for Neutralization and Disposal

ReagentPurpose
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution (5-10%)Neutralization of acidic waste
pH paper or pH meterTo verify neutralization (target pH 6-8)
Designated Hazardous Waste ContainerFor collection of neutralized waste and contaminated materials

Step-by-Step Disposal Procedure:

1. Quenching Unreacted Sulfonyl Chloride:

  • At the end of the reaction, any excess this compound must be carefully quenched.

  • This can be achieved by slowly adding the reaction mixture to a stirred, cold solution of a weak base, such as sodium bicarbonate, or by carefully adding water or an alcohol (e.g., isopropanol) to the reaction mixture while cooling in an ice bath.[3][4][5] This process should be conducted in a fume hood due to the potential evolution of HCl gas.

2. Neutralization of Acidic Waste:

  • Collect all aqueous waste containing the acid. This includes the quenched reaction mixture and any aqueous layers from work-up.

  • In a large, suitable container within a fume hood, slowly add a basic solution (e.g., 5-10% sodium hydroxide or a saturated solution of sodium bicarbonate) to the acidic waste while stirring.[6][7] Be cautious as this is an exothermic reaction and may produce gas.

  • Periodically check the pH of the solution using pH paper or a calibrated pH meter.

  • Continue adding the base until the pH of the waste is neutral (between 6 and 8).

3. Final Disposal:

  • Once neutralized, the aqueous waste, if free of other hazardous materials such as heavy metals, can typically be disposed of down the sanitary sewer with copious amounts of running water.[8] Always consult your institution's specific guidelines for aqueous waste disposal.

  • Collect all contaminated solid waste, including gloves, weighing paper, and paper towels, in a designated hazardous waste container for solid chemical waste.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is essential to mitigate hazards.

1. Immediate Actions:

  • Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.

  • If the substance comes into contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

2. Spill Cleanup:

  • For a small spill, wear the appropriate PPE as detailed in Table 1.

  • Cover the spill with a neutralizer for acidic solids, such as sodium bicarbonate or soda ash.

  • Once the fizzing (if any) has stopped, carefully sweep the mixture into a designated container for hazardous waste. Avoid creating dust.

  • Clean the spill area with soap and water.

  • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

G cluster_prep Preparation cluster_handling Operational Handling cluster_disposal Disposal Plan cluster_emergency Emergency Spill prep1 Don Appropriate PPE prep2 Work in Fume Hood weigh Weigh Solid on Glossy Paper prep2->weigh Start Procedure transfer Transfer using Powder Funnel weigh->transfer Precise & Careful quench Quench Unreacted Sulfonyl Chloride transfer->quench Post- Reaction neutralize Neutralize Acidic Waste (pH 6-8) quench->neutralize With Base dispose Dispose of Neutralized Waste & Contaminated Solids neutralize->dispose spill Spill Occurs alert Alert & Evacuate spill->alert neutralize_spill Neutralize with Sodium Bicarbonate alert->neutralize_spill cleanup Collect Waste neutralize_spill->cleanup

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.